Solriamfetol hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
178429-65-7 |
|---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |
Origin of Product |
United States |
Foundational & Exploratory
The Lynchpin of Wakefulness: A Technical Guide to the CNS Mechanism of Action of Solriamfetol Hydrochloride
This guide provides an in-depth exploration of the central nervous system (CNS) mechanism of action of solriamfetol hydrochloride, a novel wake-promoting agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes the core pharmacology, experimental validation, and neurobiological context of solriamfetol's effects. We will delve into the specific molecular interactions, the experimental methodologies used to elucidate them, and the broader neuronal circuits that are modulated to promote wakefulness.
Introduction: The Clinical Imperative for a Targeted Wake-Promoting Agent
Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, most notably narcolepsy and obstructive sleep apnea (OSA).[1][2] Narcolepsy is a chronic neurological condition characterized by the brain's inability to regulate sleep-wake cycles normally, often resulting from a deficiency of the neuropeptide orexin (hypocretin).[3] OSA is a condition marked by repeated episodes of upper airway collapse during sleep, leading to fragmented sleep and intermittent hypoxia.[4] Both conditions result in profound EDS, which can significantly impair cognitive function, daily activities, and overall quality of life.[5][6]
The development of wake-promoting agents has sought to address the neurochemical imbalances that contribute to EDS. A key strategy has been the modulation of monoaminergic systems, particularly those involving dopamine (DA) and norepinephrine (NE), which are known to play crucial roles in maintaining arousal and alertness.[7][8] this compound emerged from a rational drug design approach aimed at selectively targeting the reuptake mechanisms of these key neurotransmitters.
Core Mechanism of Action: A Selective Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)
Solriamfetol's primary mechanism of action in the CNS is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[9] By blocking these transporters, solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling in key brain regions associated with wakefulness.[6][9]
Unlike traditional stimulants such as amphetamines, solriamfetol does not induce the release of monoamines from presynaptic vesicles and has no significant action on vesicular monoamine transporters (VMAT).[5] This distinction is crucial as it may contribute to a different pharmacological profile, potentially with a lower risk of certain adverse effects associated with stimulant-induced monoamine release.
Molecular Binding and Reuptake Inhibition Profile
The affinity and potency of solriamfetol for monoamine transporters have been quantified through rigorous in vitro studies. These experiments are fundamental to understanding the drug's selectivity and therapeutic window.
Data Presentation: Solriamfetol's In Vitro Binding Affinity (Ki) and Reuptake Inhibition (IC50)
| Transporter | Binding Affinity (Ki) | Reuptake Inhibition (IC50) | Source |
| Dopamine Transporter (DAT) | 14.2 µM | 2.9 µM | FDA Prescribing Information |
| Norepinephrine Transporter (NET) | 3.7 µM | 4.4 µM | FDA Prescribing Information |
| Serotonin Transporter (SERT) | 81.5 µM | > 100 µM | FDA Prescribing Information |
Table 1: This table summarizes the in vitro binding affinity (Ki) and reuptake inhibition (IC50) values of solriamfetol for the human dopamine, norepinephrine, and serotonin transporters. The lower Ki and IC50 values for DAT and NET indicate a higher affinity and potency for these transporters compared to SERT, highlighting its selectivity.
The data clearly demonstrates that solriamfetol is a potent inhibitor of both DAT and NET, with significantly weaker activity at the serotonin transporter (SERT). This dual-action mechanism is believed to be the cornerstone of its wake-promoting effects.
Experimental Validation: Methodologies for Characterizing Transporter Interaction
The determination of solriamfetol's binding affinity and reuptake inhibition potency relies on well-established in vitro assays. Understanding these methodologies is critical for interpreting the pharmacological data and for the development of future compounds.
Radioligand Binding Assays
Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a drug for its target receptor or transporter. The choice of a specific radioligand is critical; it must have high affinity and selectivity for the target to ensure that the measured binding is specific. The use of cell lines stably expressing the human transporters (e.g., HEK 293 cells) allows for a clean and reproducible system to study these interactions without the confounding variables of a more complex biological environment like brain tissue homogenates.
Experimental Protocol: Radioligand Binding Assay for DAT and NET
-
Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) 293 cells stably transfected with the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured to near confluence.
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the cell membranes containing the transporters. The pellet is washed and resuspended in a binding buffer.[10]
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added:
-
A fixed amount of the prepared cell membranes.
-
A specific radioligand (e.g., [3H]WIN 35,428 for DAT or [3H]nisoxetine for NET) at a concentration near its Kd value.
-
Varying concentrations of the unlabeled test compound (solriamfetol).
-
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[10]
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[10]
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value of the test compound.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Caption: Workflow for a typical radioligand binding assay.
In Vitro Reuptake Assays
Causality Behind Experimental Choices: While binding assays measure the affinity of a drug for a transporter, reuptake assays measure the functional consequence of that binding – the inhibition of neurotransmitter transport. These assays use a radiolabeled form of the natural substrate (e.g., [3H]dopamine or [3H]norepinephrine) to directly measure the transporter's activity. This provides a more direct measure of the drug's potency in a physiological context.
Experimental Protocol: In Vitro Reuptake Assay for DAT and NET
-
Cell Culture:
-
HEK 293 cells stably expressing hDAT or hNET are seeded in 96-well plates and grown to confluency.[11]
-
-
Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (solriamfetol) or a reference inhibitor.
-
The reuptake reaction is initiated by adding a mixture of unlabeled and radiolabeled substrate (e.g., [3H]dopamine for DAT or [3H]norepinephrine for NET).[12]
-
The incubation is carried out for a short period (e.g., 1-3 minutes) at room temperature to measure the initial rate of uptake.[11]
-
-
Termination and Lysis:
-
The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.
-
The cells are then lysed to release the intracellular contents, including the transported radiolabeled substrate.[12]
-
-
Quantification and Analysis:
-
The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
The data are analyzed to determine the concentration of solriamfetol that inhibits 50% of the specific uptake (IC50).[13]
-
Caption: Step-by-step workflow for an in vitro reuptake assay.
Downstream Signaling and Neuronal Circuits of Wakefulness
The increased synaptic concentrations of dopamine and norepinephrine resulting from solriamfetol's action on DAT and NET modulate the activity of critical neuronal circuits that regulate wakefulness and arousal.
Key Brain Regions and Neurotransmitter Systems
-
Ventral Tegmental Area (VTA): A key hub for dopaminergic neurons, the VTA plays a significant role in motivation, reward, and arousal.[14][15] Activation of VTA dopamine neurons promotes wakefulness.[16]
-
Locus Coeruleus (LC): The principal site of norepinephrine synthesis in the brain, the LC projects widely throughout the CNS and is a critical component of the ascending arousal system.[17][18] The firing rate of LC neurons is highest during wakefulness.[17]
By enhancing dopaminergic signaling in pathways originating from the VTA and noradrenergic signaling from the LC, solriamfetol is thought to bolster the activity of these pro-arousal systems.
Postsynaptic Receptor Signaling Cascades
The elevated levels of dopamine and norepinephrine in the synapse activate postsynaptic receptors, leading to downstream signaling cascades that ultimately alter neuronal excitability and promote wakefulness.
-
Dopamine Receptors:
-
D1-like receptors (D1 and D5): Coupled to Gs proteins, their activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[19][20] This pathway can modulate ion channel activity to increase neuronal excitability.
-
D2-like receptors (D2, D3, and D4): Coupled to Gi proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP.[21] They can also modulate ion channels through Gβγ subunits.[19]
-
-
Norepinephrine (Adrenergic) Receptors:
-
α1-receptors: Coupled to Gq proteins, their activation stimulates phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium and activate Protein Kinase C (PKC).[22]
-
β1-receptors: Coupled to Gs proteins, their activation, similar to D1-like receptors, stimulates the adenylyl cyclase/cAMP/PKA pathway.[23]
-
Caption: Simplified overview of dopamine and norepinephrine signaling pathways.
Conclusion: A Targeted Approach to Promoting Wakefulness
This compound represents a significant advancement in the pharmacological management of excessive daytime sleepiness. Its targeted mechanism as a dopamine and norepinephrine reuptake inhibitor provides a focused approach to enhancing the activity of key arousal-promoting neurotransmitter systems in the CNS. The in-depth characterization of its binding and reuptake inhibition profile through rigorous in vitro assays has provided a solid foundation for its clinical development and application. By understanding the intricate molecular interactions, the experimental methodologies used to define them, and the downstream neurobiological consequences, researchers and clinicians can better appreciate the therapeutic potential of solriamfetol and continue to advance the field of sleep medicine.
References
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Mayer, F. P., Wimmer, L., Dillon-Carter, O., Hettegger, S., Nedeľcheva, M., Polyak, D., ... & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. [Link]
-
Saha, K., & Sen, N. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). bio-protocol, 7(23), e2642. [Link]
- Sansone, R. A., & Sansone, L. A. (2014). A Practical Approach to Excessive Daytime Sleepiness: A Focused Review. Innovations in clinical neuroscience, 11(9-10), 39.
-
Sansa, G., Iranzo, A., & Santamaria, J. (2010). Obstructive sleep apnea in narcolepsy. Sleep medicine, 11(1), 93-95. [Link]
-
Benarroch, E. E. (2024). Comorbidity of obstructive sleep apnea and narcolepsy: A challenging diagnosis and complex management. Sleep Science and Practice, 8(1), 1-8. [Link]
-
Hypersomnia Foundation. (n.d.). norepinephrine-dopamine reuptake inhibitor [NDRI]. Retrieved from [Link]
-
O'Donnell, J., & Mitchell, A. S. (2022). Importance of the locus coeruleus-norepinephrine system in sleep-wake regulation: implications for aging and Alzheimer's disease. Neural Regeneration Research, 17(1), 66. [Link]
-
U.S. Food and Drug Administration. (2019). SUNOSI (solriamfetol) Prescribing Information. [Link]
-
Eshleman, A. J., Forster, M. J., Wolfrum, K. M., Johnson, R. A., Janowsky, A., & Gatch, M. B. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE (2) C cells. Journal of neuroscience methods, 307, 1-9. [Link]
-
Perreault, M. L., Hasbi, A., Al-ma'amary, A., Fan, T., George, S. R., & O'Dowd, B. F. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and cellular neurosciences, 47(2), 73-80. [Link]
-
Gannon, M., & Salm, A. K. (2016). Norepinephrine activates β1-adrenergic receptors at the inner nuclear membrane in astrocytes. Journal of neurochemistry, 138(3), 415-426. [Link]
-
de la Herrán-Arita, A. K., & Drucker-Colín, R. (2020). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 12(8), e9592. [Link]
-
Williams, B., & Torka, P. (2023). Beta 1 Receptors. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Anaclet, C., & Fuller, P. M. (2017). A Century Searching for the Neurons Necessary for Wakefulness. Frontiers in neurology, 8, 497. [Link]
-
Sitte, H. H., & Freissmuth, M. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-21). Humana Press, New York, NY. [Link]
-
Wikipedia contributors. (2024, January 15). Methylphenidate. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Zhang, Y., & Li, Y. (2025). Case Report: Narcolepsy patients masked behind obstructive sleep apnea syndrome (OSAS): report of 2 cases and literature review. Frontiers in Neurology, 16, 1380584. [Link]
-
Neve, K. A., & Seamans, J. K. (2023). Biochemistry, Dopamine Receptors. In StatPearls [Internet]. StatPearls Publishing. [Link]
-
Wikipedia contributors. (2024, January 10). Adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Neve, K. A., Seamans, J. K., & Trantham-Davidson, H. (2004). Dopamine receptor signaling. Journal of receptors and signal transduction, 24(3), 165-205. [Link]
-
U.S. Food and Drug Administration. (2018). NDA 211230: Solriamfetol - Pharmacology/Toxicology Review. [Link]
-
Berridge, C. W. (2022). When the Locus Coeruleus Speaks Up in Sleep: Recent Insights, Emerging Perspectives. Clocks & Sleep, 4(2), 238-249. [Link]
-
Li, Y., & Liu, J. (2019). Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. Expert review of clinical pharmacology, 12(8), 737-743. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
Harvard Medical School Division of Sleep Medicine. (n.d.). Medications. Retrieved from [Link]
-
Wikipedia contributors. (2023, December 29). Dopamine receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]
-
Scammell, T. E., & Saper, C. B. (2023). Narcolepsy—A Neuropathological Obscure Sleep Disorder: A Narrative Review of Current Literature. International Journal of Molecular Sciences, 24(13), 10816. [Link]
-
Atzori, G., & Ponzoni, L. (2018). α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers in pharmacology, 9, 1051. [Link]
-
INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). Retrieved from [Link]
-
Dr. Oracle. (2025, April 30). Can obstructive sleep apnea (OSA) cause narcolepsy?. Retrieved from [Link]
-
Oxford Academic. (2022). 0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP, 45(Supplement_1), A333-A334. [Link]
-
Valdiglesias, V., & Pásaro, E. (2011). The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage. Basic & clinical pharmacology & toxicology, 109(3), 157-163. [Link]
-
Yu, X., Li, W., Ma, Y., Tossell, K., Harris, J. J., Harding, E. C., ... & Franks, N. P. (2017). Activation of the ventral tegmental area increased wakefulness in mice. eLife, 6, e22523. [Link]
-
ResearchGate. (n.d.). Arousal centers in the brain Wakefulness is regulated by arousal.... Retrieved from [Link]
-
ResearchGate. (n.d.). Norepinephrine: Adrenergic Receptors. Retrieved from [Link]
Sources
- 1. Obstructive sleep apnea in narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excessive daytime sleepiness in sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Comorbidity of obstructive sleep apnea and narcolepsy: A challenging diagnosis and complex management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hypersomniafoundation.org [hypersomniafoundation.org]
- 8. Medications | Sleep Medicine [sleep.hms.harvard.edu]
- 9. tandfonline.com [tandfonline.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A Century Searching for the Neurons Necessary for Wakefulness [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Activation of the ventral tegmental area increased wakefulness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Importance of the locus coeruleus-norepinephrine system in sleep-wake regulation: implications for aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Dopamine D1-Like Receptor Family Signaling Pathways [rndsystems.com]
- 21. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacology of Solriamfetol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solriamfetol hydrochloride is a novel wake-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] This guide provides a comprehensive technical overview of its preclinical pharmacology, detailing the experimental methodologies and key findings that elucidated its mechanism of action, efficacy, and safety profile. Solriamfetol is distinguished as a dopamine and norepinephrine reuptake inhibitor (DNRI) with a unique pharmacological profile that differentiates it from traditional stimulants.[3][4]
Unraveling the Mechanism of Action
The foundational principle of solriamfetol's therapeutic effect lies in its ability to modulate the levels of key neurotransmitters in the brain.[3] Specifically, it acts as a DNRI, increasing the extracellular concentrations of dopamine and norepinephrine, which are crucial for maintaining wakefulness.[1][3]
Receptor Binding and Functional Assays: Pinpointing the Molecular Targets
The initial characterization of solriamfetol involved a series of in vitro studies to determine its binding affinity and functional activity at various neurotransmitter transporters and receptors.
Key Findings:
-
Solriamfetol demonstrates a notable affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5][6]
-
It has a significantly lower affinity for the serotonin transporter (SERT), indicating a selective mechanism of action.[1][5]
-
Crucially, solriamfetol shows no significant binding to a wide range of other receptors, including those for serotonin, GABA, adenosine, histamine, and acetylcholine, minimizing the potential for off-target effects.[1][6]
Table 1: Solriamfetol Receptor Binding and Reuptake Inhibition Data
| Target | Binding Affinity (Kᵢ, μM) | Reuptake Inhibition (IC₅₀, μM) |
|---|---|---|
| Dopamine Transporter (DAT) | 14.2[5][6] | 2.9[1][6] |
| Norepinephrine Transporter (NET) | 3.7[5][6] | 4.4[1][6] |
| Serotonin Transporter (SERT) | 81.5[5][6] | >100[5][6] |
Experimental Protocol: In Vitro Receptor Binding and Reuptake Assays
A standard methodology to determine these values involves:
-
Membrane Preparation: Isolation of cell membranes expressing the target transporters (DAT, NET, SERT) from cell lines or animal brain tissue.
-
Radioligand Binding: Incubation of the membranes with a specific radiolabeled ligand in the presence of varying concentrations of solriamfetol.
-
Quantification: Measurement of the displacement of the radioligand by solriamfetol to calculate the binding affinity (Kᵢ).
-
Functional Reuptake Assay: Measurement of the inhibition of radiolabeled dopamine or norepinephrine uptake into cells expressing the respective transporters to determine the functional potency (IC₅₀).
A Novel Aspect: TAAR1 Agonism
Recent preclinical studies have revealed an additional potential mechanism of action for solriamfetol: agonist activity at the trace amine-associated receptor 1 (TAAR1).[5][7][8] TAAR1 agonists are known to modulate monoamine transmission and have shown wake-promoting effects in preclinical models.[7][8] This TAAR1 activity may contribute to the overall therapeutic profile of solriamfetol and further differentiates it from other wake-promoting agents like modafinil.[8][9]
Diagram 1: Solriamfetol's Dual Mechanism of Action
Caption: Solriamfetol inhibits dopamine and norepinephrine reuptake and activates TAAR1.
In Vivo Efficacy: Preclinical Models of Sleep Disorders
The wake-promoting effects of solriamfetol were rigorously evaluated in established animal models of narcolepsy and conditions mimicking the sleep fragmentation seen in OSA.
Animal Models of Narcolepsy
Genetically engineered rodent models, such as those with deficiencies in the orexin (hypocretin) system, are instrumental in studying narcolepsy.[10][11] These models exhibit key symptoms of the human disorder, including excessive daytime sleepiness and cataplexy.[10]
Experimental Protocol: Assessing Wakefulness in Rodent Models
-
Electrode Implantation: Surgical implantation of electroencephalogram (EEG) and electromyogram (EMG) electrodes to monitor brain activity and muscle tone.
-
Habituation: Acclimation of the animals to the recording environment.
-
Baseline Recording: Continuous 24-hour recording to establish baseline sleep-wake patterns.
-
Drug Administration: Oral or intraperitoneal administration of solriamfetol or a vehicle control.
-
Post-Dosing Analysis: Quantification of time spent in wakefulness, non-REM sleep, and REM sleep.
Studies in these models consistently demonstrated that solriamfetol produces a dose-dependent increase in wakefulness.[12]
Models of Sleep Fragmentation
To model the disrupted sleep characteristic of OSA, researchers utilize protocols of chronic sleep fragmentation in rodents.[13] These models are valuable for assessing a compound's ability to improve wakefulness and cognitive function impaired by poor sleep quality.[13][14] In such models, solriamfetol has been shown to ameliorate excessive sleepiness and improve performance on cognitive tasks.[13][14]
Diagram 2: Experimental Workflow for In Vivo Assessment
Caption: A typical workflow for preclinical evaluation of solriamfetol's efficacy.
Pharmacokinetics and Safety Pharmacology
A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its effects on vital organ systems, is paramount in preclinical development.
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal species are essential to determine key parameters that guide dose selection for further studies.
Table 2: Representative Pharmacokinetic Profile of Solriamfetol
| Parameter | Observation in Preclinical Species | Human Pharmacokinetics |
|---|---|---|
| Absorption | Rapidly absorbed with moderate to high oral bioavailability (72-100%).[15] | Readily absorbed (95% bioavailability) with peak plasma concentrations reached in about 2 hours.[5][16] |
| Distribution | Low plasma protein binding (~8-13%).[15] Extensively distributed into tissues, including the brain.[15] | Low plasma protein binding (13.3-19.4%).[1][17] Apparent volume of distribution is approximately 199-200 L.[1][18] |
| Metabolism | Minimally metabolized.[17][18] | Minimally metabolized, with less than 1% recovered as the inactive N-acetylsolriamfetol metabolite.[18] |
| Excretion | Primarily excreted unchanged in the urine.[19] | Approximately 95% of the dose is excreted unchanged in the urine.[5][18] |
| Half-life | Varies by species. | Approximately 7.1 hours.[5][17] |
Safety Pharmacology
Preclinical safety pharmacology studies are designed to identify potential adverse effects on major physiological systems. For solriamfetol, these studies focused on the cardiovascular, respiratory, and central nervous systems.[18] The results indicated no adverse effects at clinically relevant doses, with only slight, transient increases in heart rate, blood pressure, and locomotor activity observed at higher exposures.[18] These findings were crucial for establishing a preliminary safety profile before moving into human clinical trials.
Conclusion
The preclinical pharmacological profile of solriamfetol firmly establishes it as a selective dopamine and norepinephrine reuptake inhibitor with potent wake-promoting properties. Its unique mechanism, which may also involve TAAR1 agonism, distinguishes it from other stimulants. The comprehensive in vitro and in vivo studies have provided a solid scientific foundation for its successful clinical development and subsequent approval for the treatment of excessive daytime sleepiness in narcolepsy and obstructive sleep apnea. This guide has outlined the core experimental frameworks and key data that underpin our current understanding of solriamfetol's pharmacology, offering valuable insights for the research and drug development community.
References
-
A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. National Center for Biotechnology Information.[Link]
-
Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion (P4-13.005). Neurology.[Link]
-
Solriamfetol. Wikipedia.[Link]
-
Solriamfetol: Uses, Dosage, Side Effects, Warnings. Drugs.com.[Link]
-
Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP | Oxford Academic.[Link]
-
What is the mechanism of this compound? Patsnap Synapse.[Link]
-
Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? The Carlat Report.[Link]
-
Solriamfetol for treating excessive daytime sleepiness caused by narcolepsy. GP Notebook.[Link]
-
norepinephrine-dopamine reuptake inhibitor [NDRI]. Hypersomnia Foundation.[Link]
-
Prescribing Information | SUNOSI® (solriamfetol). Jazz Pharmaceuticals.[Link]
-
FDA Joint Supervisory Review of Solriamfetol. U.S. Food and Drug Administration.[Link]
-
FDA Pharmacology Review of Solriamfetol. U.S. Food and Drug Administration.[Link]
-
solriamfetol. Drug Central.[Link]
-
Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. ResearchGate.[Link]
-
Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system. PLOS ONE.[Link]
-
Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system. National Center for Biotechnology Information.[Link]
-
Solriamfetol Improves Cognitive Performance in Preclinical Models of Sleep Apnea and in a Randomized Placebo-controlled Study of Sleep Apnea Participants (SHARP). Neurology.[Link]
-
Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. ResearchGate.[Link]
-
A Randomized, Double-Blind, Placebo- and Positive-Controlled, 4-Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants. National Center for Biotechnology Information.[Link]
-
Solriamfetol Monograph for Professionals. Drugs.com.[Link]
-
FDA Office of Clinical Pharmacology Review of Solriamfetol. U.S. Food and Drug Administration.[Link]
-
FDA Approves Solriamfetol for Treatment of Excessive Daytime Sleepiness. Practical Neurology.[Link]
-
FDA Accepts Solriamfetol Application for Excessive Sleepiness. NeurologyLive.[Link]
-
Solriamfetol enhances alertness and cognitive performance in mice. bioRxiv.[Link]
-
Animal Models of Narcolepsy. National Center for Biotechnology Information.[Link]
-
FDA Controlled Substance Staff Review of Solriamfetol. U.S. Food and Drug Administration.[Link]
-
Jazz Pharmaceuticals Announces U.S. FDA Approval of Sunosi™ (solriamfetol) for Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea. PR Newswire.[Link]
-
Animal models of narcolepsy. National Center for Biotechnology Information.[Link]
-
Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea. National Center for Biotechnology Information.[Link]
-
Animal Models of Narcolepsy: From Orexin Deficiency to Immune Mechanisms and Regenerative Therapies. MDPI.[Link]
-
(PDF) Solriamfetol enhances alertness and cognitive performance in mice. ResearchGate.[Link]
-
Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice. National Center for Biotechnology Information.[Link]
-
Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea: Effect Sizes and Numbers Needed to Treat or Harm. ResearchGate.[Link]
-
Effects of Solriamfetol on Cognition in Participants with Cognitive Impairment Associated with Excessive Daytime Sleepiness in Obstructive Sleep Apnea: SHARP Study Results. HMP Global Learning Network.[Link]
Sources
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? - MGH Psychiatry News [mghpsychnews.org]
- 5. Solriamfetol - Wikipedia [en.wikipedia.org]
- 6. sunosi.com [sunosi.com]
- 7. neurology.org [neurology.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal models of narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neurology.org [neurology.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Solriamfetol Monograph for Professionals - Drugs.com [drugs.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. A Randomized, Double‐Blind, Placebo‐ and Positive‐Controlled, 4‐Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
Solriamfetol hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Solriamfetol Hydrochloride
Introduction
This compound, marketed under the brand name Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adult patients with narcolepsy or obstructive sleep apnea (OSA).[1][2] Chemically designated as [(2R)-2-amino-3-phenylpropyl] carbamate, monohydrochloride, solriamfetol represents a significant therapeutic advancement due to its distinct pharmacological profile.[2] It is classified as a dopamine and norepinephrine reuptake inhibitor (DNRI).[3][4]
This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and analytical characterization of this compound. It is designed to serve as a core resource for professionals engaged in pharmaceutical research and development, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
Mechanism of Action: A Dual-Inhibitor Profile
The primary mechanism of action of solriamfetol is its function as a dual dopamine and norepinephrine reuptake inhibitor.[4][5] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these crucial neurotransmitters from the synaptic cleft.[1][6] This action leads to increased extracellular concentrations of dopamine and norepinephrine, enhancing neurotransmission in brain pathways that regulate wakefulness.[4][5][6]
Key binding affinities and inhibitory concentrations are:
-
Dopamine Transporter (DAT): Binds with a Kᵢ of 14.2 μM and inhibits reuptake with an IC₅₀ of 2.9 μM.[1]
-
Norepinephrine Transporter (NET): Binds with a Kᵢ of 3.7 μM and inhibits reuptake with an IC₅₀ of 4.4 μM.[1]
A critical distinction from traditional stimulants like amphetamines is that solriamfetol does not induce the release of monoamines.[6][7] This selective reuptake inhibition, without promoting neurotransmitter release, is believed to contribute to its lower potential for abuse compared to other stimulants.[5][8]
Recent preclinical studies have also identified agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), with EC₅₀ values within clinically relevant plasma concentrations.[1][9] This action at TAAR1 may also contribute to its overall wake-promoting effects.[1]
Caption: Solriamfetol inhibits DAT and NET, increasing synaptic dopamine and norepinephrine.
Chemical Synthesis of this compound
The synthesis of enantiomerically pure this compound is crucial, as the (R)-enantiomer is the active moiety.[8][10] The most direct and efficient routes start from D-phenylalanine or its derivatives, avoiding complex chiral separations in later stages. An established method proceeds from D-phenylalanine methyl ester.[7]
A more recent, robust, and cost-effective three-step process has been developed that is suitable for commercial production, achieving high purity (>99.95%) and an overall yield of 82%.[8][11]
Caption: A common synthetic route to Solriamfetol HCl from D-Phenylalaninol.
Experimental Protocol: Synthesis from D-Phenylalaninol
This protocol describes a one-step conversion of D-phenylalaninol to solriamfetol, followed by salt formation.[12]
Step 1: Carbamate Formation (Synthesis of Solriamfetol Free Base)
-
Reaction Setup: To a stirred solution of D-phenylalaninol (1 equivalent) in an aqueous acidic medium (e.g., water and methanesulfonic acid), add sodium cyanate (NaOCN, ~1.1 equivalents) portion-wise while maintaining the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, basify the mixture with an appropriate base (e.g., sodium hydroxide solution) to a pH of ~10-11.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude solriamfetol free base as a solid or oil.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude solriamfetol free base in a suitable solvent, such as isopropyl alcohol (IPA).
-
Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., saturated HCl in IPA) to the stirred solution until the pH is acidic (~1-2).
-
Crystallization: Stir the mixture at room temperature or cool to 0-5°C to induce precipitation of the hydrochloride salt.
-
Isolation & Purification: Collect the solid precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a white to off-white solid.[13]
Self-Validation: The identity and purity of the final product must be confirmed by the characterization methods detailed below. The chiral purity should be >99.8% for the R-enantiomer. Process-related impurities must be identified and controlled to be below 0.10% as per ICH guidelines.[11]
Physicochemical and Analytical Characterization
Thorough characterization is essential to ensure the identity, purity, and quality of the this compound active pharmaceutical ingredient (API).
Physicochemical Properties
| Property | Description | Reference |
| Chemical Name | [(2R)-2-amino-3-phenylpropyl] carbamate, monohydrochloride | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂•HCl | [2] |
| Appearance | White to off-white solid | [13] |
| Solubility | Freely soluble in water | [13] |
Spectroscopic and Chromatographic Methods
A suite of analytical techniques is employed for comprehensive characterization.
1. High-Performance Liquid Chromatography (HPLC)
-
Application: HPLC is the primary method for assessing purity and identifying process-related impurities.[8][11] Optimized methods can achieve purity assessments exceeding 99.95%.[8]
-
Chiral Purity: Enantiomeric purity is a critical quality attribute. This is determined using polysaccharide-type chiral stationary phases (CSPs).[10]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: Lux Amylose-1 [amylose tris(3,5-dimethylphenylcarbamate)] or equivalent.[10]
-
Mobile Phase: Isocratic elution with 0.05% diethylamine in methanol.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Temperature: 20°C.[10]
-
Detection: UV at 210 nm.[10]
-
System Suitability: The method should achieve a resolution (Rs) of >5 between the R- and S-enantiomers, with the S-enantiomer (distomer) eluting first.[10] The limit of quantitation (LOQ) for the S-enantiomer should be validated to be below 0.1%.[10]
2. Mass Spectrometry (MS)
-
Application: Used for molecular weight confirmation and structural elucidation of the API and its impurities.[14][15] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a validated method for quantifying solriamfetol in biological matrices like plasma, essential for pharmacokinetic studies.[16][17]
-
Key Parameters: Validated LC-MS/MS methods for plasma samples report a limit of detection (LOD) of 11.12 pg/mL and a limit of quantitation (LOQ) of 33.70 pg/mL.[16][17]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Application: ¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound and for the characterization of any synthesized impurities.[14][18] Two-dimensional NMR experiments (e.g., COSY, HSQC) can be used for unambiguous proton and carbon assignments.[18]
4. Infrared (IR) Spectroscopy
-
Application: IR spectroscopy is used to confirm the presence of key functional groups (e.g., N-H from amine, C=O from carbamate, aromatic C-H) and provides a characteristic fingerprint for the compound.[14][15]
Conclusion
This compound is a wake-promoting agent with a well-defined dual mechanism of action as a dopamine and norepinephrine reuptake inhibitor. Its synthesis from readily available chiral precursors like D-phenylalaninol allows for the production of the active (R)-enantiomer with high purity and yield. The successful development and manufacturing of this compound rely on robust and reproducible synthetic processes coupled with a comprehensive suite of analytical characterization techniques. Rigorous control over chemical and chiral purity, as verified by HPLC, MS, and NMR, is paramount to ensuring the safety and efficacy of this important therapeutic agent. This guide provides the foundational knowledge and protocols necessary for scientists and researchers working with this molecule.
References
-
Wikipedia. Solriamfetol. [Link]
-
PubChem. Solriamfetol. [Link]
-
Patsnap Synapse. What is the mechanism of this compound?. [Link]
-
R Discovery. What are the mechanisms of action of this compound in SUNOSI therapy?. [Link]
-
Drugs.com. Solriamfetol Monograph for Professionals. [Link]
-
PMC. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. [Link]
-
Cambridge University Press & Assessment. Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion Psychiatric Inpatient Healthcare Resource Util. [Link]
-
accessdata.fda.gov. 211230Orig1s000 211230Orig2s000. [Link]
-
ResearchGate. An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities | Request PDF. [Link]
-
PubMed Central. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC. [Link]
-
ResearchGate. A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms: Life Sciences-Chemistry for New drug discovery. [Link]
-
New Drug Approvals. This compound. [Link]
-
International Journal of Pharmaceutical and Biological Sciences. A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. [Link]
-
ResearchGate. (A) Reported synthesis of solriamfetol·HCl (US5955499A). (B) Reported.... [Link]
-
PubMed. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
- Google Patents.
-
Springer. Determination of the Enantiomeric Purity of Solriamfetol by High‑Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide‑Type Chiral Stationary Phases. [Link]
-
accessdata.fda.gov. 211230Orig1s000 211230Orig2s000. [Link]
-
ResearchGate. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
-
R Discovery. An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. [Link]
-
ResearchGate. Improved synthetic route of this compound (1).. [Link]
-
Springer. Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated. [Link]
-
Sci-Hub. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
Sources
- 1. Solriamfetol - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. cambridge.org [cambridge.org]
- 10. pak.elte.hu [pak.elte.hu]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijlpr.com [ijlpr.com]
- 18. d-nb.info [d-nb.info]
(R)-2-amino-3-phenylpropylcarbamate hydrochloride structure
An In-depth Technical Guide to (R)-2-amino-3-phenylpropylcarbamate Hydrochloride (Solriamfetol)
Abstract
(R)-2-amino-3-phenylpropylcarbamate hydrochloride, known pharmaceutically as Solriamfetol, is a novel wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] Marketed under the brand name Sunosi®, it represents a significant therapeutic advancement in managing debilitating sleep disorders.[3][4] This technical guide provides a comprehensive overview of Solriamfetol's core chemical structure, synthesis methodologies, analytical characterization, and pharmacological profile. As a dopamine and norepinephrine reuptake inhibitor (DNRI), its mechanism of action is distinct from traditional stimulants, offering a targeted approach to promoting wakefulness.[4][5][6] This document consolidates critical technical information, including detailed experimental protocols and structural data, to serve as a vital resource for professionals engaged in neuroscience research and pharmaceutical development.
Core Compound Identity and Physicochemical Properties
(R)-2-amino-3-phenylpropylcarbamate hydrochloride is a substituted phenethylamine, specifically the (R)-enantiomer of 2-amino-3-phenylpropylcarbamate, formulated as a hydrochloride salt to enhance its stability and solubility.[1][2][7] It is a white to off-white solid that is freely soluble in water.[1]
| Property | Value | Reference(s) |
| Systematic Name | [(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride | [8] |
| Synonyms | Solriamfetol hydrochloride, JZP-110, ADX-N05 | [9] |
| CAS Number | 178429-65-7 | [4][8] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [8] |
| Molecular Weight | 230.69 g/mol | [8] |
| Appearance | White to off-white solid | [1] |
| Solubility | Freely soluble in water | [1] |
Chemical Structure
The molecule's structure features a chiral center at the C2 position of the propyl chain, with the (R)-configuration being the pharmacologically active enantiomer. The primary amine and the carbamate moiety are crucial for its biological activity.
Caption: 2D structure of (R)-2-amino-3-phenylpropylcarbamate hydrochloride.
Synthesis and Manufacturing Workflow
The synthesis of Solriamfetol is a multi-step process that begins with the chiral precursor D-phenylalanine, which is the unnatural enantiomer of the common amino acid.[10] The overall strategy involves the reduction of the carboxylic acid, carbamoylation of the resulting primary alcohol, and final salt formation.
Caption: Mechanism of action of Solriamfetol at the neuronal synapse.
Analytical Characterization and Quality Control
Ensuring the chemical purity and stereochemical integrity of (R)-2-amino-3-phenylpropylcarbamate hydrochloride is paramount. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) are the primary methods for quality control. [3]
Protocol 3: Impurity Profiling by UPLC-UV
This protocol is adapted from validated methods for the analysis of Solriamfetol and its process-related impurities. [3][11] Instrumentation & Columns:
-
UPLC system with a UV detector (e.g., Waters Acquity)
-
C18 stationary phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient elution is typically employed to resolve the main peak from all known impurities.
Procedure:
-
Standard & Sample Preparation: Prepare a stock solution of the Solriamfetol reference standard and the sample to be tested in a suitable diluent (e.g., a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL. Prepare a spiked solution containing the active pharmaceutical ingredient (API) and known impurities to verify resolution.
-
Chromatographic Conditions:
-
Flow Rate: ~0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: ~215 nm
-
Injection Volume: 1-2 µL
-
-
Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of Solriamfetol and any detected impurities. The percentage of each impurity is calculated based on the relative peak area. The method must be validated for specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) according to ICH guidelines.
Common Process-Related Impurities
The synthesis of Solriamfetol can lead to several impurities that must be monitored and controlled.
| Impurity Name | Structure | Origin |
| (S)-Enantiomer | Stereoisomer of the API | Impure L-phenylalanine starting material or racemization during synthesis. [12] |
| (R)-1-(1-Hydroxy-3-phenylpropan-2-yl)urea | Side product from an alternative reaction pathway | Reaction of D-phenylalaninol with cyanate. [11] |
| (R)-3-Phenyl-2-ureidopropyl carbamate | Over-reaction product | Further reaction of the primary amine with a carbamoylating agent. [12] |
| (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate | Dimer impurity | Coupling of D-phenylalanine with the API precursor. [13] |
References
-
Cardinale, L., Schmotz, M. O., & Konev, M. O. (2022). Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation. Organic Letters, 24(1), 134-139. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03939] [14][15]2. Google Patents. (2019). US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/US20190194126A1/en] [7]3. Sigma-Aldrich. This compound, 98% (HPLC), powder. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/sml3214] 4. Google Patents. (1994). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. [URL: https://patents.google.com/patent/US5367094A/en] [16]5. Krajčovičová, S., et al. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 219, 114947. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9426038/] [3][11]6. Global Substance Registration System. (2R)-2-AMINO-3-PHENYLPROPYL N-(AMINOCARBONYL)CARBAMATE HYDROCHLORIDE. [URL: https://gsrs.ncats.nih.gov/substance/2E9NV37UY9] [17]7. Justia Patents. (2023). novel process for preparing this compound. [URL: https://patents.justia.com/patent/11834413] [10]8. Lutomski, M., & Kołodziej, J. (2014). Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Chemistry Central Journal, 8(1), 38. [URL: https://journal.chemistrycentral.com/articles/10.1186/1752-153X-8-38] [18]9. ResearchGate. Microwave-Assisted Carbamoylation of Amines. [URL: https://www.researchgate.net/publication/225102559_Microwave-Assisted_Carbamoylation_of_Amines] [19]10. Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [URL: https://www.organic-chemistry.org/synthesis/C1N/carbamates.shtm] [20]11. De Vleeschauwer, M., et al. (1979). Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labelled Compounds and Radiopharmaceuticals, 16(5), 753-761. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.2580160515] [21]12. Drugs.com. (2023). Solriamfetol Monograph for Professionals. [URL: https://www.drugs.com/monograph/solriamfetol.html] [4]13. Axsome Therapeutics, Inc. (2022). SUNOSI® (solriamfetol) Prescribing Information. [URL: https://sunosihcp.com/prescribing-information.pdf] [1]14. U.S. Food and Drug Administration. (2018). NDA 211230 & 211231 Pharmacology/Toxicology Review. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211231Orig1s000PharmR.pdf] [5]15. PubChem. This compound | C10H15ClN2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Solriamfetol-hydrochloride] [8]16. Wikipedia. Solriamfetol. [URL: https://en.wikipedia.org/wiki/Solriamfetol] [2]17. Pharmaffiliates. (R)-2-((R)-2-Amino-3-phenylpropanamido)-3-phenylpropyl carbamate. [URL: https://www.pharmaffiliates.com/en/pa-19-1751003] [13]18. Wikidata. solriamfetol (Q39059979). [URL: https://www.wikidata.org/wiki/Q39059979] [9]19. Pharmaffiliates. Solriamfetol-impurities. [URL: https://www.pharmaffiliates.com/en/solriamfetol-impurities] [12]20. Google Patents. WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/WO2021250067A3/en] [22]21. PubChem. Solriamfetol | C10H14N2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Solriamfetol] [6]22. PubChem. (S)-2-amino-3-phenylpropyl carbamate | C10H14N2O2. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15978938] [23]23. Google Patents. (2019). EP3509582B1 - Solvate form of (r)-2-amino-3-phenylpropyl carbamate. [URL: https://patents.google.com/patent/EP3509582B1/en]
Sources
- 1. sunosi.com [sunosi.com]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solriamfetol Monograph for Professionals - Drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20190194126A1 - Solvate Form of (R)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]
- 8. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. solriamfetol - Wikidata [wikidata.org]
- 10. patents.justia.com [patents.justia.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Photoredox-Catalyzed Synthesis of α-Amino Acid Amides by Imine Carbamoylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives - Google Patents [patents.google.com]
- 17. GSRS [gsrs-dev-public.ncats.io]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 21. Synthesis of (R)- and (S)-Amphetamine-d3 from the Corresponding Phenylalanines - [www.rhodium.ws] [chemistry.mdma.ch]
- 22. WO2021250067A3 - A process for the purification of (r)-2-amino-3-phenylpropyl carbamate - Google Patents [patents.google.com]
- 23. (S)-2-amino-3-phenylpropyl carbamate | C10H14N2O2 | CID 15978938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solriamfetol hydrochloride CAS number 178429-65-7
An In-Depth Technical Guide to Solriamfetol Hydrochloride (CAS: 178429-65-7)
Abstract
This compound, a phenylalanine derivative, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA). This guide provides a comprehensive technical overview of its core chemical properties, mechanism of action, pharmacokinetics, and essential experimental protocols for its synthesis and analysis. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the study of wake-promoting agents and catecholaminergic signaling.
Physicochemical Properties and Chemical Synthesis
Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, is a chiral molecule. The (R)-enantiomer is the pharmacologically active form.
| Property | Value | Source |
| CAS Number | 178429-65-7 | PubChem |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | PubChem |
| Molecular Weight | 230.69 g/mol | PubChem |
| Appearance | White to off-white solid | FDA Label |
| Solubility | Soluble in water | FDA Label |
| pKa | 9.8 (amine group) | DrugBank |
Rationale for Chiral Synthesis
The stereochemistry of Solriamfetol is critical to its pharmacological activity. The synthesis must be enantioselective to isolate the (R)-enantiomer, as it possesses a significantly higher affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to the (S)-enantiomer. Utilizing a chiral pool starting material, such as D-phenylalanine, is an efficient strategy to establish the desired stereocenter early in the synthetic sequence.
Referenced Synthesis Protocol
A common synthetic route starts from D-phenylalanine. The following protocol is a representative pathway derived from established chemical literature.
Step 1: Reduction of D-Phenylalanine to (R)-Phenylalaninol The carboxylic acid of D-phenylalanine is reduced to a primary alcohol.
-
Reagents: D-Phenylalanine, Lithium aluminum hydride (LiAlH₄) or a safer alternative like Sodium borohydride-Iodine (NaBH₄/I₂).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: D-Phenylalanine is suspended in anhydrous THF and cooled in an ice bath. The reducing agent is added portion-wise, and the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched with water and aqueous NaOH. The resulting (R)-phenylalaninol is extracted and purified.
Step 2: Carbamoylation of (R)-Phenylalaninol The primary alcohol is converted to a carbamate.
-
Reagents: (R)-Phenylalaninol, Carbonyldiimidazole (CDI) or Phosgene equivalent, followed by ammonia (NH₃).
-
Solvent: Dichloromethane (DCM) or THF.
-
Procedure: CDI is added to a solution of (R)-phenylalaninol in DCM. The reaction forms an imidazole-carboxylate intermediate. This intermediate is then reacted in situ with a source of ammonia to form the primary carbamate, yielding Solriamfetol free base.
Step 3: Salt Formation The basic free base is converted to the stable, water-soluble hydrochloride salt.
-
Reagents: Solriamfetol free base, Hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol or ether).
-
Procedure: The Solriamfetol free base is dissolved in a minimal amount of a suitable solvent. A solution of HCl is then added dropwise until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent like ether, and dried under vacuum to yield this compound.
Mechanism of Action and Pharmacology
Solriamfetol exerts its wake-promoting effects by acting as a dopamine and norepinephrine reuptake inhibitor (DNRI). Unlike traditional stimulants such as amphetamines, it does not induce significant monoamine release, which may contribute to its distinct pharmacological profile and lower abuse potential.
Synaptic Action
By binding to and inhibiting DAT and NET, Solriamfetol increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft. This enhanced catecholaminergic neurotransmission in brain regions responsible for wakefulness, such as the hypothalamus and prefrontal cortex, is believed to be the primary mechanism for its therapeutic effects in reducing excessive daytime sleepiness.
Caption: Mechanism of Action of Solriamfetol at the Catecholaminergic Synapse.
Receptor Binding Affinity
The binding affinity of Solriamfetol for DAT and NET has been characterized in vitro. The data below highlights its selectivity.
| Transporter/Receptor | Ki (nM) | Source |
| Human Dopamine Transporter (hDAT) | 14.2 | DrugBank |
| Human Norepinephrine Transporter (hNET) | 4.0 | DrugBank |
| Human Serotonin Transporter (hSERT) | > 10,000 | FDA Pharmacology Review |
| Vesicular Monoamine Transporter 2 (VMAT2) | > 10,000 | FDA Pharmacology Review |
Expertise Insight: The high Ki value for hSERT indicates a lack of significant serotonergic activity, differentiating Solriamfetol from other wake-promoting agents like modafinil and armodafinil, and contributing to a lower incidence of certain side effects. Its negligible affinity for VMAT2 confirms it is not a monoamine releaser.
Pharmacokinetics and Metabolism
The clinical utility of a drug is heavily dependent on its pharmacokinetic (PK) profile. Solriamfetol exhibits predictable and favorable PK properties.
| PK Parameter | Value (at clinical doses) | Source |
| Bioavailability | ~95% | FDA Label |
| Time to Peak Plasma Concentration (Tmax) | 2-3 hours | FDA Label |
| Plasma Protein Binding | 13.3% - 19.4% | FDA Label |
| Elimination Half-Life (t½) | ~7.1 hours | FDA Label |
| Metabolism | Minimal (<1% metabolized) | FDA Label |
| Excretion | ~95% excreted unchanged in urine | FDA Label |
Trustworthiness Insight: The minimal metabolism and high renal excretion of unchanged drug make its PK profile highly predictable. This reduces the likelihood of drug-drug interactions involving metabolic enzymes like the cytochrome P450 system, simplifying co-administration with other therapies. The ~7-hour half-life supports a once-daily dosing regimen for maintaining wakefulness throughout the day.
Core Experimental Protocols
The following protocols are foundational for the preclinical and clinical development of Solriamfetol.
Analytical Method: Quantification by HPLC-UV
This method provides a robust framework for quantifying Solriamfetol in bulk substance or simple formulations. For biological matrices, an LC-MS/MS method would be required for sufficient sensitivity and selectivity.
Objective: To determine the concentration and purity of this compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in mobile phase. Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate buffer (e.g., 25 mM, pH 3.0) at a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 210 nm.
-
-
Data Analysis: Integrate the peak area of Solriamfetol. Plot the peak area vs. concentration for the standards to generate a linear regression curve. Calculate the concentration of the unknown sample using its peak area and the regression equation.
Caption: Standard workflow for quantification of Solriamfetol using HPLC-UV.
In Vitro Functional Assay: Dopamine Transporter (DAT) Uptake
This assay is critical for confirming the mechanism of action by measuring the functional inhibition of the dopamine transporter.
Objective: To determine the potency (IC₅₀) of Solriamfetol at inhibiting dopamine reuptake in cells expressing hDAT.
Methodology:
-
Cell Culture: Use a stable cell line recombinantly expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells. Culture under standard conditions.
-
Assay Preparation: Plate the cells in a 96-well microplate.
-
Compound Treatment: Prepare serial dilutions of Solriamfetol. Pre-incubate the cells with either Solriamfetol or vehicle control for 15-20 minutes at room temperature.
-
Uptake Initiation: Add a solution containing a radiolabeled substrate, such as [³H]-dopamine, to all wells to initiate the uptake process. Incubate for a short period (e.g., 10 minutes) at 37 °C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells with ice-cold assay buffer to remove extracellular [³H]-dopamine.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter. The counts are proportional to the amount of dopamine taken up by the cells.
-
Data Analysis: Calculate the percentage of inhibition for each Solriamfetol concentration relative to the vehicle control. Plot the percent inhibition against the log of the concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is a precisely engineered DNRI with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy. Its development showcases the principles of modern medicinal chemistry, including the importance of stereoselectivity and receptor-specific targeting to achieve a desired therapeutic effect while minimizing off-target activities. The protocols and data presented herein provide a foundational guide for researchers working with this compound or developing next-generation wake-promoting agents.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
FDA. (2019). SUNOSI (solriamfetol) Prescribing Information. U.S. Food and Drug Administration. Retrieved from [Link]
-
DrugBank. (n.d.). Solriamfetol. DrugBank Online. Retrieved from [Link]
-
FDA. (2018). SUNOSI (solriamfetol) Pharmacology Review. U.S. Food and Drug Administration. Retrieved from [Link]
-
Stahl, S. M. (2017). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press. (Note: While a direct link to the book is not feasible, this is a foundational text for the described mechanism.) A relevant discussion can be found in chapters on stimulants and wake-promoting agents. A general link is provided: [Link]
An In-Depth Technical Guide on the Core Pharmacology of Solriamfetol Hydrochloride: A Dopamine and Norepinephrine Transporter Binding Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solriamfetol hydrochloride, marketed as Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] Its core mechanism of action lies in its function as a dopamine and norepinephrine reuptake inhibitor (DNRI).[2][3][4] This guide provides a detailed technical examination of solriamfetol's interaction with the dopamine transporter (DAT), its broader pharmacological profile, and the established methodologies for characterizing these interactions. By synthesizing preclinical and clinical data, this document aims to offer a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: The Scientific Rationale for Solriamfetol
Excessive daytime sleepiness is a debilitating symptom of several sleep disorders, significantly impairing quality of life. The neurobiology of wakefulness is complex, involving multiple neurotransmitter systems. Among these, the monoaminergic pathways, particularly those involving dopamine (DA) and norepinephrine (NE), are critical for maintaining arousal and alertness.[5] Solriamfetol was developed to target these pathways, offering a therapeutic option for patients struggling with EDS.[5][6] Unlike traditional stimulants, solriamfetol exhibits a distinct pharmacological profile with a lower potential for abuse.[3][7]
Molecular Profile of this compound
Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate, is a phenethylamine derivative derived from D-phenylalanine.[1] It is administered as a hydrochloride salt to improve its pharmaceutical properties.
Core Mechanism of Action: Dual Reuptake Inhibition
The primary mechanism through which solriamfetol promotes wakefulness is by acting as a dual dopamine and norepinephrine reuptake inhibitor.[3][4] By binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET), it blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing dopaminergic and noradrenergic signaling.[3][4][5]
Binding Affinity and Potency at Monoamine Transporters
In vitro studies have quantified solriamfetol's binding affinity (Ki) and inhibitory potency (IC50) for human monoamine transporters. These values are crucial for understanding its selectivity and pharmacological effects.
| Transporter | Binding Affinity (Ki) | Inhibitory Potency (IC50) |
| Dopamine Transporter (DAT) | 14.2 µM (14,200 nM)[1][5][11] | 2.9 µM (2,900 nM)[1][4][5][11] |
| Norepinephrine Transporter (NET) | 3.7 µM (3,700 nM)[1][5][11] | 4.4 µM (4,400 nM)[1][4][5][11] |
| Serotonin Transporter (SERT) | 81.5 µM[1] | > 100 µM[1] |
Table 1: Binding affinities and inhibitory concentrations of solriamfetol for monoamine transporters.
These data indicate that solriamfetol has a higher affinity for NET than for DAT.[1][5][11] It exhibits weak affinity for the serotonin transporter (SERT) and does not significantly inhibit serotonin reuptake.[1][5][12] This selectivity for DAT and NET over SERT is a key feature of its pharmacological profile.
Additional Pharmacodynamic Properties
Recent preclinical research has revealed that solriamfetol also acts as an agonist at the trace amine-associated receptor 1 (TAAR1) and, with lower potency, at 5-HT1A receptors.[13] The activation of human TAAR1 occurs at concentrations that are clinically relevant and overlap with its DAT and NET inhibitory potencies.[1][13] This TAAR1 agonism may contribute to its wake-promoting and potential pro-cognitive effects.[1][13] Importantly, solriamfetol does not induce the release of monoamines, distinguishing it from amphetamine-like stimulants.[4][5][7]
It's also important to note that solriamfetol has no significant binding affinity for a wide range of other receptors, including dopamine, serotonin, adrenergic, GABA, adenosine, histamine, orexin, benzodiazepine, and acetylcholine receptors.[1][5][8][12]
Caption: Workflow for in vitro radioligand binding assay.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurotransmission. [14][15] Objective: To measure the effect of solriamfetol administration on extracellular dopamine and norepinephrine levels in the prefrontal cortex of a rodent model.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF). [16]* this compound.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD) or mass spectrometry (MS). [17][18] Step-by-Step Methodology:
-
Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. [14][16]4. Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). [16]5. Drug Administration: Administer solriamfetol (e.g., via intraperitoneal injection) and continue collecting dialysate samples.
-
Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ECD or LC-MS/MS. [16][17]7. Data Analysis: Express the post-drug neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the time course of the drug's effect.
Pharmacokinetics and Metabolism
Solriamfetol exhibits favorable pharmacokinetic properties:
-
Bioavailability: Approximately 95% [1]* Protein Binding: 13.3% to 19.4% [1][6]* Metabolism: Minimal, with about 1% being metabolized to N-acetylsolriamfetol. [1]* Elimination Half-Life: Approximately 7.1 hours [1][6]* Excretion: Primarily excreted unchanged in the urine (around 95%). [1]
Clinical Implications and Therapeutic Use
Solriamfetol is approved for treating EDS in adults with narcolepsy and obstructive sleep apnea. [1]The recommended starting dose is typically 75 mg once daily, which can be titrated up to a maximum of 150 mg once daily. [2][6]Clinical trials have demonstrated its efficacy in improving wakefulness and reducing sleepiness. [6][7]
Conclusion
This compound is a selective dopamine and norepinephrine reuptake inhibitor with a well-characterized mechanism of action. Its binding to DAT and NET leads to increased levels of these key wakefulness-promoting neurotransmitters. The in vitro and in vivo methodologies described in this guide are essential for the continued investigation of solriamfetol and the development of novel therapeutics targeting the monoaminergic system. A thorough understanding of its core pharmacology is crucial for its safe and effective use in clinical practice and for guiding future research in the field of sleep medicine and neuropsychopharmacology.
References
-
Solriamfetol - Wikipedia. (n.d.). Retrieved from [Link]
-
A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC. (n.d.). Retrieved from [Link]
-
Solriamfetol Monograph for Professionals - Drugs.com. (2025, November 6). Retrieved from [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
What are the mechanisms of action of this compound in SUNOSI therapy? | R Discovery. (n.d.). Retrieved from [Link]
-
Solriamfetol for treating excessive daytime sleepiness caused by narcolepsy - GP Notebook. (2022, January 7). Retrieved from [Link]
-
Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem. (n.d.). Retrieved from [Link]
-
211230Orig1s000 211230Orig2s000 - accessdata.fda.gov. (2018, December 19). Retrieved from [Link]
-
Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. (n.d.). Retrieved from [Link]
-
Solriamfetol: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024, October 3). Retrieved from [Link]
-
This compound | C10H15ClN2O2 | CID 67583702 - PubChem. (n.d.). Retrieved from [Link]
-
Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs. (n.d.). Retrieved from [Link]
-
Chemical structure of this compound. - ResearchGate. (n.d.). Retrieved from [Link]
-
In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PubMed Central. (n.d.). Retrieved from [Link]
-
KEGG DRUG: this compound. (n.d.). Retrieved from [Link]
-
Making the Most of Microdialysis for Neurotransmitter Analysis - News-Medical.Net. (2019, February 6). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
Axsome Therapeutics Announces Sunosi (Solriamfetol) Meets Primary Endpoint Demonstrating Improvement in Cognitive Function in the SHARP Trial in Cognitively Impaired Patients with Excessive Daytime Sleepiness Associated with Obstructive Sleep Apnea - FirstWord Pharma. (2022, October 3). Retrieved from [Link]
-
Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy. (n.d.). Retrieved from [Link]
-
In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PubMed Central. (n.d.). Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved from [Link]
-
Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PubMed Central. (n.d.). Retrieved from [Link]
-
Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2025, August 10). Retrieved from [Link]
-
New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - NIH. (2017, March 7). Retrieved from [Link]
Sources
- 1. Solriamfetol - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. gpnotebook.com [gpnotebook.com]
- 8. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. KEGG DRUG: this compound [kegg.jp]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. drugs.com [drugs.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Norepinephrine Transporter Inhibition Profile of Solriamfetol Hydrochloride
Abstract
Solriamfetol hydrochloride, marketed as Sunosi®, is a wakefulness-promoting agent approved for the treatment of excessive daytime sleepiness (EDS) in adults with narcolepsy or obstructive sleep apnea (OSA).[1][2] Its therapeutic effect is primarily mediated through its action as a dopamine and norepinephrine reuptake inhibitor (DNRI).[2][3][4] This technical guide provides a detailed examination of the molecular and functional interaction of solriamfetol with the norepinephrine transporter (NET). We will explore the pharmacodynamics of this interaction, present the quantitative data defining its binding affinity and reuptake inhibition potency, and provide detailed, field-proven protocols for characterizing these properties in a research setting. This document is intended for researchers, medicinal chemists, and clinical pharmacologists engaged in the study of monoamine transporter ligands and drug development.
Introduction: The Central Role of Norepinephrine in Wakefulness
The central noradrenergic system, originating primarily from the locus coeruleus, is a critical regulator of the sleep-wake cycle, arousal, and attention. Norepinephrine (NE), the principal neurotransmitter of this system, modulates the activity of neuronal circuits across the brain to promote a state of wakefulness. The action of synaptic NE is tightly regulated by the norepinephrine transporter (NET) , also known as solute carrier family 6 member 2 (SLC6A2).[5]
The NET is a presynaptic plasma membrane protein that terminates noradrenergic signaling by actively reabsorbing NE from the synaptic cleft back into the presynaptic neuron.[5][6] By inhibiting NET, drugs can increase the concentration and prolong the dwell time of NE in the synapse, thereby enhancing noradrenergic signaling and promoting wakefulness. Solriamfetol is a phenylalanine derivative designed to leverage this mechanism.[7][8]
Mechanism of Action of Solriamfetol at the Noradrenergic Synapse
Solriamfetol acts as a competitive inhibitor at the NET, physically binding to the transporter protein and blocking the reuptake of norepinephrine.[4][7] This leads to an accumulation of NE in the synaptic cleft, resulting in increased activation of postsynaptic α- and β-adrenergic receptors. This enhanced noradrenergic tone is believed to be a primary driver of its wake-promoting effects.[6]
Molecular Pharmacology and Selectivity Profile
The efficacy and safety profile of a DNRI is largely determined by its relative affinity (Ki) and functional potency (IC50) for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Solriamfetol is characterized as a selective DNRI with a notable preference for DAT and NET over SERT.[9]
Quantitative Pharmacodynamics
In vitro studies using human recombinant transporters have quantified the interaction of solriamfetol with the primary monoamine transporters. The inhibition constant (Ki) reflects the binding affinity of the drug to the transporter protein, while the half-maximal inhibitory concentration (IC50) measures its functional potency in blocking neurotransmitter uptake.
| Transporter | Binding Affinity (Ki, µM) | Uptake Inhibition (IC50, µM) |
| Norepinephrine Transporter (NET) | 3.7 | 4.4 |
| Dopamine Transporter (DAT) | 14.2 | 2.9 |
| Serotonin Transporter (SERT) | 81.5 | > 100 |
| Table 1: In Vitro Pharmacological Profile of Solriamfetol. Data sourced from multiple studies.[7][9] |
These data demonstrate that solriamfetol binds to NET with a Ki of 3.7 µM and inhibits its function with an IC50 of 4.4 µM.[7][9] While its functional potency is slightly higher for DAT (IC50 = 2.9 µM), its binding affinity is approximately 3.8-fold greater for NET compared to DAT.[7][9] Crucially, solriamfetol shows very weak affinity for SERT (Ki = 81.5 µM) and does not meaningfully inhibit serotonin reuptake (IC50 > 100 µM).[3][9] This selectivity is significant, as it minimizes the serotonergic side effects commonly associated with less selective monoamine reuptake inhibitors. Furthermore, solriamfetol has no appreciable binding affinity for a wide range of other CNS receptors, including those for dopamine, serotonin, norepinephrine, GABA, histamine, and acetylcholine, underscoring its targeted mechanism of action.[3][7]
Methodologies for Characterizing NET Inhibition
To rigorously characterize the interaction between a compound like solriamfetol and the norepinephrine transporter, two primary in vitro assays are indispensable: radioligand binding assays and neurotransmitter uptake assays.[10][11] These experiments provide complementary information on the drug's affinity and its functional consequence on transporter activity.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity (Ki) of a test compound for the NET by measuring its ability to compete with a known high-affinity radioligand. A common choice for NET is [³H]nisoxetine.[12] The source of the transporter is typically cell membranes prepared from a stable cell line (e.g., HEK293) engineered to express the human norepinephrine transporter (hNET).[12]
Objective: To determine the binding affinity (Ki) of solriamfetol for the human norepinephrine transporter.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing hNET.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g for 20 min at 4°C).
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in assay buffer and determine protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]nisoxetine (typically at or near its Kd, e.g., 1 nM).[13]
-
Non-Specific Binding (NSB) Wells: Add membrane preparation, [³H]nisoxetine, and a high concentration of a known, potent NET inhibitor (e.g., 10 µM desipramine) to saturate all specific binding sites.[13]
-
Test Compound Wells: Add membrane preparation, [³H]nisoxetine, and varying concentrations of solriamfetol (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C), which traps the membranes but allows unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter circles into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of solriamfetol.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Protocol 2: Synaptosomal [³H]Norepinephrine Uptake Assay
This assay provides a functional measure of transporter inhibition (IC50). It uses synaptosomes—resealed nerve terminals isolated from brain tissue (e.g., rat hypothalamus or cortex)—which contain endogenous, functional transporters.[10][15][16] The assay measures the ability of a test compound to block the active transport of radiolabeled norepinephrine ([³H]NE) into these nerve terminals.
Objective: To determine the functional potency (IC50) of solriamfetol for inhibiting norepinephrine uptake.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Dissect brain region of interest (e.g., rat hypothalamus) in ice-cold sucrose buffer.
-
Homogenize the tissue gently in sucrose buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine protein concentration.
-
-
Assay Setup:
-
Aliquot the synaptosomal suspension into tubes or a 96-well plate.
-
Pre-incubate the synaptosomes for 5-10 minutes at 37°C to allow them to equilibrate.[17]
-
Add varying concentrations of solriamfetol (or vehicle for total uptake) and incubate for a further 10-20 minutes.
-
To determine non-specific uptake (passive diffusion), a parallel set of tubes is prepared and kept on ice, or a known potent inhibitor (e.g., desipramine) is added.
-
-
Initiate Uptake:
-
Termination and Filtration:
-
Terminate the uptake by rapid vacuum filtration through glass fiber filters, immediately followed by several washes with ice-cold buffer to remove extracellular [³H]NE.
-
-
Quantification:
-
Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake = Total uptake (37°C) - Non-specific uptake (4°C or +inhibitor).
-
Plot the percentage inhibition of specific uptake against the log concentration of solriamfetol.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Conclusion and Field Insights
This compound is a potent dopamine and norepinephrine reuptake inhibitor with a clear selectivity profile that avoids significant interaction with the serotonin transporter. Its binding affinity (Ki) for NET is 3.7 µM, and its functional inhibition of NE uptake (IC50) is 4.4 µM.[7][9] This mechanism of action, which leads to increased synaptic concentrations of norepinephrine and dopamine, is consistent with its clinical efficacy in promoting wakefulness in patients with narcolepsy and OSA.[3][7]
From a drug development perspective, the characterization of such compounds requires a dual-assay approach. Radioligand binding assays are essential for determining direct affinity to the transporter protein, while functional uptake assays are critical for confirming that this binding translates into a functional blockade of neurotransmitter transport. Discrepancies between Ki and IC50 values can sometimes arise, providing valuable insights into the mechanism of inhibition (e.g., competitive vs. non-competitive) or the influence of assay conditions.[12] The protocols detailed herein represent robust, validated methods for obtaining the critical pharmacodynamic data needed to advance our understanding of NET inhibitors like solriamfetol.
References
- SUNOSI® (solriamfetol) Prescribing Information. Jazz Pharmaceuticals. [URL: https://www.accessdata.fda.
- Chávez, B., & Abdin, E. (2023). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10228026/]
- FDA Center for Drug Evaluation and Research. (2018). Pharmacology/Toxicology NDA Review and Evaluation for Solriamfetol (NDA 211230). [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211230Orig2s000PharmR.pdf]
- Baladi, M. G., & Schweitzer, J. B. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7844855/]
- FDA Center for Drug Evaluation and Research. (2017). Office of Clinical Pharmacology Review for Solriamfetol (NDA 211,230). [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211230Orig2s000ClinPharmR.pdf]
- Wikipedia. Solriamfetol. [URL: https://en.wikipedia.org/wiki/Solriamfetol]
- FDA Center for Drug Evaluation and Research. (2018). Multi-disciplinary Review and Evaluation for Solriamfetol (NDA 211230). [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211230Orig2s000MedR.pdf]
- Reith, M. E., et al. (2005). Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity. Journal of Neuroscience Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/15763140/]
- Burke, T. F., et al. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/books/NBK66236/]
- Rothman, R. B., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. MethodsX. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5987541/]
- Stone, M. (2019). DCRP Consult Review for Solriamfetol (NDA 211230). FDA. [URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2019/211230Orig1s000,211230Orig2s000CrossR.pdf]
- Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-60761-700-6_7]
- BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [URL: https://www.bioivt.com/human-transporter-assay/net-slc6a2]
- Chen, C. H., & Chan, J. Y. (1990). Differential stimulation of synaptosomal norepinephrine uptake by high salt diet in Dahl rats. Hypertension. [URL: https://www.ahajournals.org/doi/10.1161/01.hyp.16.5.542]
- Thermo Fisher Scientific. (2012). Isolate Functional Synaptosomes. [URL: https://www.thermofisher.
- Drugs.com. (2024). Solriamfetol: Uses, Dosage, Side Effects, Warnings. [URL: https://www.drugs.com/mtm/solriamfetol.html]
- Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [URL: https://www.eurofinsdiscoveryservices.com/catalog/details/1/105/1/1/1/6/102-0100/net-human-norepinephrine-transporter-binding-antagonist-radioligand-leadhunter-assay]
- Wood, M. D., & Wyllie, M. G. (1983). Critical assessment of noradrenaline uptake in synaptosomal preparations. Naunyn-Schmiedeberg's Archives of Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/6866128/]
- Ordacgi, L., et al. (2008). Norepinephrine transporter inhibitors and their therapeutic potential. Expert Review of Neurotherapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2701281/]
- Sheldon, R., et al. (2024). Norepinephrine transporter inhibitor mechanism of action. ResearchGate. [URL: https://www.researchgate.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [URL: https://www.giffordbioscience.com/wp-content/uploads/2018/08/Radioligand-Binding-Assay-Protocol.pdf]
- Andersen, J. V., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5752300/]
- Li, Z., et al. (2020). Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. ResearchGate. [URL: https://www.researchgate.net/publication/340058983_Recent_advances_in_radiotracers_targeting_norepinephrine_transporter_structural_development_and_radiolabeling_improvements]
- Koldsø, H., et al. (2019). Structure Modeling of the Norepinephrine Transporter. Molecules. [URL: https://www.mdpi.com/1420-3049/24/16/2984]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. drugs.com [drugs.com]
- 3. sunosi.com [sunosi.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. bioivt.com [bioivt.com]
- 6. researchgate.net [researchgate.net]
- 7. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solriamfetol - Wikipedia [en.wikipedia.org]
- 10. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Pharmacological profile of radioligand binding to the norepinephrine transporter: instances of poor indication of functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Differential stimulation of synaptosomal norepinephrine uptake by high salt diet in Dahl rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical assessment of noradrenaline uptake in synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Solriamfetol: A Technical Guide to Bioavailability and Disposition
Abstract
Solriamfetol hydrochloride, marketed as Sunosi®, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) indicated for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea (OSA).[1][2][3] A thorough understanding of its pharmacokinetic (PK) and bioavailability profile is critical for its effective clinical application and for guiding further research. This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of solriamfetol, details the methodologies for its characterization, and explains the scientific rationale behind the key pharmacokinetic studies.
Introduction: Mechanism and Clinical Context
Solriamfetol's wake-promoting effect is attributed to its action as a DNRI.[4][5] It exhibits a binding affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with IC50 values of 2.9 μM and 4.4 μM, respectively.[2] By blocking the reuptake of these key neurotransmitters involved in wakefulness, solriamfetol increases their extracellular concentrations in the brain.[1][4] Unlike traditional stimulants, it has a lower potential for abuse as it does not induce the release of monoamines.[1][5] This distinct pharmacological profile necessitates a comprehensive characterization of its journey through the body to optimize dosing strategies and ensure safety, particularly in specific patient populations.
Bioavailability and Absorption Characteristics
The high oral bioavailability of solriamfetol is a cornerstone of its clinical utility, allowing for reliable systemic exposure following oral administration.
Absolute Bioavailability
-
Causality Insight: An absolute bioavailability study is fundamental in early clinical development. By comparing the systemic exposure after oral administration to that of an intravenous administration (which is, by definition, 100% bioavailable), it quantifies the fraction of the drug that reaches systemic circulation.[8] For solriamfetol, the high result (>90%) confirmed that the oral route is highly efficient and that extensive metabolism in the gut wall or liver before reaching the systemic circulation is not a concern.[7]
Rate of Absorption and Food Effect
Under fasted conditions, solriamfetol reaches peak plasma concentrations (Tmax) at a median of 2 hours, with a range of 1.25 to 3.0 hours.[2][7] The administration with a high-fat meal has a minimal impact on the extent of absorption (Cmax and AUC) but delays the time to peak concentration by approximately one hour.[2] This lack of a significant food effect on overall exposure allows for convenient dosing without strict regard to meals.[1]
-
Causality Insight: Food-effect bioavailability studies are a regulatory requirement and are crucial for providing practical dosing instructions to patients.[9] The study for solriamfetol was designed to assess a "worst-case scenario" using a high-fat, high-calorie meal. The finding that only Tmax was slightly delayed, without affecting the total drug exposure, provides the rationale for the flexible administration guidelines, thereby enhancing patient adherence.[6]
Distribution in the Body
Once absorbed, solriamfetol distributes throughout the body. Key parameters governing its distribution are its volume of distribution and its binding to plasma proteins.
Volume of Distribution
Solriamfetol has a large apparent volume of distribution (Vd) of approximately 199 L.[2][7] This value, being significantly larger than the volume of total body water, indicates that the drug distributes extensively into tissues outside of the plasma.
Plasma Protein Binding
The binding of solriamfetol to human plasma proteins is low, ranging from 13.3% to 19.4%.[2][7] This binding is not concentration-dependent over the clinically relevant range.[7]
-
Causality Insight: Low plasma protein binding is a favorable characteristic. Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be eliminated.[5] The low binding of solriamfetol means a large fraction of the drug in circulation is active and its pharmacokinetics are less likely to be affected by changes in plasma protein concentrations (e.g., in certain disease states) or by displacement from plasma proteins by co-administered drugs.[5]
Metabolism and Excretion Profile
The clearance of solriamfetol from the body is highly efficient and predominantly renal, with minimal contribution from metabolic processes.
Metabolism
Solriamfetol undergoes minimal metabolism in humans.[2][6] It is not a substrate for cytochrome P450 (CYP) enzymes.[7] Approximately 95% of an administered dose is recovered in the urine as unchanged solriamfetol.[2][7] A minor, inactive metabolite, N-acetylsolriamfetol, accounts for 1% or less of the excreted dose.[2]
-
Causality Insight: The lack of significant CYP-mediated metabolism is a key advantage, as it significantly reduces the potential for drug-drug interactions with CYP inhibitors or inducers.[7][10] Human ADME studies, often using a radiolabeled version of the drug, are performed to definitively establish the routes of elimination and metabolic pathways.[10][11] For solriamfetol, such a study confirmed its primary reliance on renal excretion.
Excretion
Solriamfetol exhibits first-order elimination with a mean elimination half-life (t½) of approximately 7.1 hours.[2][7] The primary route of elimination is via the kidneys. The total apparent oral clearance is approximately 19.5 L/h, with renal clearance accounting for about 18.2 L/h.[3][7] This renal clearance value exceeds the typical glomerular filtration rate, indicating that active tubular secretion is involved in its excretion.[7][12]
-
Causality Insight: The observation that renal clearance is the main elimination pathway prompted the necessity of a dedicated pharmacokinetic study in patients with varying degrees of renal impairment.[13] This study confirmed that as renal function declines, the drug's half-life is prolonged and exposure (AUC) increases significantly.[1][14] This finding is the direct basis for the recommended dose adjustments in patients with moderate to severe renal impairment to avoid drug accumulation and potential dose-related adverse effects.[6][14]
Summary of Pharmacokinetic Parameters
The pharmacokinetic properties of solriamfetol are summarized in the table below.
| Parameter | Value | Clinical Significance & Rationale |
| Absolute Bioavailability (F) | ~95%[2][6] | High and reliable absorption via the oral route. Negligible first-pass metabolism. |
| Time to Peak (Tmax) | ~2 hours (fasted)[7] | Rapid onset of action. Delayed by ~1 hour with food, but overall exposure is unaffected. |
| Plasma Protein Binding | 13.3% - 19.4%[7] | Low binding ensures a large active fraction and low potential for displacement interactions. |
| Volume of Distribution (Vd) | ~199 L[7] | Extensive distribution into tissues beyond the plasma compartment. |
| Metabolism | Minimal (~1% as N-acetylsolriamfetol)[2] | Low potential for metabolic drug-drug interactions, particularly via CYP pathways. |
| Elimination Half-life (t½) | ~7.1 hours[7] | Supports a once-daily dosing regimen. |
| Primary Route of Elimination | Renal (~95% unchanged)[2][7] | Clearance is highly dependent on kidney function, necessitating dose adjustments in renal impairment. |
| Clearance (CL/F) | Total: ~19.5 L/h; Renal: ~18.2 L/h[7] | Renal clearance exceeds GFR, indicating active tubular secretion is a key elimination mechanism. |
Experimental Protocols & Methodologies
The characterization of solriamfetol's pharmacokinetics relies on robust and validated experimental designs and bioanalytical methods.
Protocol: Single-Dose Crossover Bioavailability Study
This protocol outlines a standard design to determine the absolute bioavailability and food effect, consistent with regulatory guidance.[9][15]
-
Study Design: A randomized, open-label, two-period, crossover study in healthy adult volunteers.
-
Subject Selection: A cohort of healthy, non-smoking adults (typically N=12-24) who have provided informed consent. Subjects undergo a full medical screening.
-
Treatment Periods:
-
Period 1: Subjects are randomized to one of two arms.
-
Arm A (Oral, Fasted): After an overnight fast of at least 10 hours, subjects receive a single oral dose of solriamfetol (e.g., 150 mg).
-
Arm B (Intravenous): Subjects receive a single intravenous infusion of a lower dose of solriamfetol over a short period (e.g., 30 minutes).
-
-
Washout: A washout period of at least 7-10 half-lives (e.g., 5-7 days) separates the two periods to ensure complete elimination of the drug.
-
Period 2: Subjects cross over to receive the alternate treatment.
-
-
Blood Sampling: Serial venous blood samples are collected in K2-EDTA tubes at pre-defined time points: pre-dose (0 h) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
-
Sample Processing: Plasma is separated by centrifugation and stored at -70°C or below until analysis.
-
Bioanalysis: Plasma concentrations of solriamfetol are determined using a validated LC-MS/MS method (see Protocol 6.3).
-
Pharmacokinetic Analysis: PK parameters (AUC, Cmax, Tmax, t½) are calculated using non-compartmental analysis. Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).
Protocol: Plasma Protein Binding by Equilibrium Dialysis
This method is the gold standard for determining the unbound fraction of a drug in plasma.[1][16]
-
Apparatus: A 96-well equilibrium dialysis device (e.g., HTDialysis or Thermo Scientific RED device) with dialysis membranes of a specific molecular weight cutoff (e.g., 8-14 kDa).
-
Reagents: Pooled human plasma, phosphate-buffered saline (PBS, pH 7.4), and a stock solution of solriamfetol.
-
Procedure:
-
Spike the human plasma with solriamfetol to achieve the desired final concentration (e.g., 1 µM and 10 µM).
-
Add the spiked plasma to the donor chamber of the dialysis wells (typically ~300 µL).
-
Add an equal volume of PBS to the receiver (buffer) chamber (~500 µL).
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
To account for matrix effects, mix the plasma aliquot with blank buffer and the buffer aliquot with blank plasma.
-
Determine the concentration of solriamfetol in both sets of samples using a validated LC-MS/MS method.
-
-
Calculation: The fraction unbound (fu) is calculated as: fu = Concentration_buffer / Concentration_plasma. The percent bound is calculated as: % Bound = (1 - fu) * 100.
Protocol: Bioanalytical Method by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the sensitivity and selectivity required for quantifying solriamfetol in complex biological matrices like plasma.[11][17][18]
-
Sample Preparation: Protein precipitation is a common and effective extraction method.
-
To a 50 µL aliquot of plasma standard, quality control sample, or study sample, add an internal standard (e.g., a stable isotope-labeled solriamfetol).
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix and then centrifuge at high speed (e.g., 10,000 x g for 5 minutes) to pellet the proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., Xterra MS C18, 3.5µm, 1mm x 150mm).[17]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5mM ammonium formate) and an organic solvent (e.g., methanol/acetonitrile mixture).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both solriamfetol and its internal standard, ensuring high selectivity.
-
-
Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA, ICH M10), including assessment of selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, and stability.[6][13]
Visualizations of Key Processes
Diagram 1: Solriamfetol ADME Pathway
Caption: Overview of Solriamfetol's ADME (Absorption, Distribution, Metabolism, and Excretion) process.
Diagram 2: Bioavailability Study Workflowdot
Sources
- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Stable Isotopically Labeled Intravenous Microdose Pharmacokinetic Trials as a Tool to Assess Absolute Bioavailability: Feasibility and Paradigm to Apply for Protein Kinase Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. Plasma Protein Binding Assay [visikol.com]
- 6. waters.com [waters.com]
- 7. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 8. Video: Bioavailability Study Design: Absolute Versus Relative Bioavailability [jove.com]
- 9. fda.gov [fda.gov]
- 10. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Video: Renal Drug Excretion: Tubular Secretion [jove.com]
- 13. mdpi.com [mdpi.com]
- 14. nebiolab.com [nebiolab.com]
- 15. fda.gov [fda.gov]
- 16. enamine.net [enamine.net]
- 17. advisory.avalerehealth.com [advisory.avalerehealth.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solriamfetol Hydrochloride for ADHD Research: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the investigation of solriamfetol hydrochloride for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It synthesizes preclinical evidence, clinical trial data, and methodological considerations to support the design and execution of future research in this promising area.
Executive Summary: A Novel Approach to ADHD Pharmacotherapy
Attention-Deficit/Hyperactivity Disorder (ADHD) is a neurodevelopmental disorder characterized by persistent patterns of inattention, hyperactivity, and impulsivity that interfere with functioning and development. While existing stimulant and non-stimulant medications are effective for many, a significant portion of patients experience inadequate response or intolerable side effects, highlighting the need for novel therapeutic options.[1][2]
Solriamfetol, a dopamine and norepinephrine reuptake inhibitor (DNRI), is currently approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[2] Its mechanism of action, which targets key neurotransmitter systems implicated in ADHD pathophysiology, has prompted investigation into its efficacy for this indication.[2] Recent clinical trials have shown promising results, suggesting that solriamfetol may offer a new therapeutic avenue for adults with ADHD.[3] This guide will delve into the scientific rationale, preclinical and clinical evidence, and key methodological considerations for the continued investigation of solriamfetol in ADHD.
Scientific Rationale: Targeting Core Neurotransmitter Deficits in ADHD
The neurobiology of ADHD is complex, but a leading hypothesis points to the dysregulation of catecholaminergic neurotransmission, particularly involving dopamine (DA) and norepinephrine (NE), in the prefrontal cortex and its connections to subcortical structures.[4] These neurotransmitters are crucial for regulating executive functions, attention, and impulse control. Solriamfetol acts as a selective DNRI, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations and enhancing neurotransmission.[2] This mechanism is distinct from traditional stimulants, which also promote the release of these neurotransmitters.
Mechanism of Action of Solriamfetol in the Context of ADHD
Caption: Proposed mechanism of solriamfetol in ADHD.
Preclinical Evidence: Foundational Support for Cognitive Enhancement
Preclinical studies in animal models provide the initial evidence for a drug's potential therapeutic effects. Research on solriamfetol has demonstrated its ability to improve cognitive performance in mice, supporting its investigation for ADHD.[5][6][7]
A key study investigated the effects of low-dose solriamfetol on alertness and cognitive function in wild-type mice.[5][7] The findings indicated that solriamfetol, at doses that do not induce the significant locomotor activity seen with higher doses or traditional stimulants, enhances sustained attention and spatial memory.[5][7] This is particularly relevant to ADHD, where deficits in these cognitive domains are prominent. The study also revealed that solriamfetol administration was associated with an upregulation of EEG gamma activity, a biomarker for cognitive processing, and the expression of genes involved in neural plasticity, learning, and memory.[5][6][7]
Key Preclinical Experimental Protocols
The NOR test is a widely used assay to assess learning and memory in rodents.[8][9][10][11][12] It leverages the innate tendency of mice to explore novel objects more than familiar ones.
Step-by-Step Protocol:
-
Habituation: Individually house mice and handle them for several days leading up to the experiment to reduce stress. On the first day of the experiment, allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open field) for 5-10 minutes.
-
Training (Familiarization) Phase: On the second day, place two identical objects in the center of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).
-
Testing Phase: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time the mouse spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.
The MWM is a classic behavioral task used to assess hippocampal-dependent spatial learning and memory.[13][14][15][16][17]
Step-by-Step Protocol:
-
Apparatus: A circular pool (e.g., 120-150 cm in diameter) is filled with opaque water (using non-toxic paint) to hide a submerged escape platform. The room should contain various distal visual cues.
-
Acquisition Training: Over several days, mice are given multiple trials per day to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
Data Analysis: Analyze the escape latency and path length across training days to assess learning. In the probe trial, a significant preference for the target quadrant indicates robust spatial memory.
Clinical Development: Evidence from Human Trials
The investigation of solriamfetol for ADHD in adults has progressed to Phase 3 clinical trials, with both a pilot study and a larger pivotal trial providing evidence of its efficacy and safety.[3]
Summary of Key Clinical Trial Results
| Trial | Dosage(s) | Primary Endpoint | Key Findings | Safety and Tolerability |
| Pilot Study (NCT04839562) | 75 mg, 150 mg | Change in Adult ADHD Investigator Symptom Rating Scale (AISRS) total score | Statistically significant improvement in AISRS total score compared to placebo.[18] | Generally well-tolerated. Most common adverse events were decreased appetite, headache, and insomnia.[18] |
| FOCUS Phase 3 Trial (NCT05972044) | 150 mg, 300 mg | Change in AISRS total score | Statistically significant reduction in AISRS total score for the 150 mg dose compared to placebo at Week 6.[3] The 300 mg dose was not statistically significant on the primary endpoint.[3] | Consistent with the established safety profile. Adverse events were dose-dependent with no serious adverse events reported.[3] |
Proposed Clinical Trial Workflow for Solriamfetol in Adult ADHD
Caption: A typical clinical trial workflow for solriamfetol in adult ADHD.
Detailed Clinical Trial Protocol Elements
A robust clinical trial protocol is essential for generating high-quality data. The following outlines key components for a Phase 3, randomized, double-blind, placebo-controlled trial of solriamfetol for adult ADHD.
Inclusion Criteria:
-
Age 18-65 years.
-
Diagnosis of ADHD according to DSM-5 criteria, confirmed by a structured clinical interview.
-
Baseline score of ≥ 20 on the Adult ADHD Investigator Symptom Report Scale (AISRS).[18]
-
Childhood onset of at least two ADHD symptoms before the age of 12.[18]
-
Ability to provide informed consent and comply with study procedures.
Exclusion Criteria:
-
Prior use of solriamfetol.[19]
-
History of psychosis, bipolar disorder, or other primary psychiatric disorders that could confound the assessment of ADHD.
-
Current substance use disorder (excluding nicotine).
-
Uncontrolled hypertension or other significant cardiovascular disease.
-
Use of prohibited medications, including other ADHD treatments, within a specified washout period.[20]
Adult ADHD Investigator Symptom Rating Scale (AISRS):
The AISRS is a semi-structured interview designed to assess the 18 DSM-IV symptoms of ADHD in adults.[1][21][22][23][24] It is administered by a trained clinician and scored on a 4-point Likert scale (0=none, 1=mild, 2=moderate, 3=severe) for each symptom.[21][22]
Administration Protocol:
-
The clinician reads each of the 18 questions verbatim to the participant.
-
For each question, the clinician uses a series of standardized prompts to elicit detailed examples of how the symptom manifests in the participant's daily life.[1][21]
-
The clinician then rates the severity of the symptom based on the participant's responses and clinical judgment.
-
The total AISRS score is the sum of the scores for all 18 items.
Clinical Global Impression (CGI) Scale:
The CGI is a two-part scale that provides a clinician's overall assessment of the patient's illness severity and change over time.
-
CGI-Severity (CGI-S): Rated at baseline on a 7-point scale from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).
-
CGI-Improvement (CGI-I): Rated at subsequent visits on a 7-point scale from 1 (very much improved) to 7 (very much worse), comparing the patient's current state to their baseline.
Behavior Rating Inventory of Executive Function-Adult Form (BRIEF-A):
The BRIEF-A is a self-report questionnaire that assesses an individual's executive functions in their everyday environment. It consists of 75 items that are rated on a 3-point scale (Never, Sometimes, Often). The raw scores are converted to T-scores, with higher scores indicating greater executive dysfunction.
Future Directions and Considerations
The positive results from the FOCUS Phase 3 trial are a significant step forward in the development of solriamfetol for adult ADHD.[3] However, further research is needed to fully understand its potential role in the treatment landscape.
Future Research Areas:
-
Pediatric Studies: The FOCUS trial was conducted in adults. A trial in pediatric patients is planned and will be crucial for determining the efficacy and safety of solriamfetol in children and adolescents with ADHD.[19]
-
Long-Term Efficacy and Safety: The current trials were 6 weeks in duration. Longer-term studies are needed to evaluate the durability of treatment effects and monitor for any potential long-term adverse events.
-
Comparative Efficacy: Head-to-head trials comparing solriamfetol with existing first-line ADHD medications (both stimulants and non-stimulants) would provide valuable information for clinicians and patients in making treatment decisions.
-
Subgroup Analyses: Investigating the efficacy of solriamfetol in specific subgroups of ADHD patients, such as those with comorbid conditions (e.g., anxiety, depression) or those who have not responded to other treatments, would be beneficial.
-
Mechanism of Action Refinement: Further preclinical and clinical research, potentially utilizing neuroimaging techniques, could provide a more detailed understanding of how solriamfetol modulates neural circuits to improve ADHD symptoms.
Conclusion
This compound represents a promising novel therapeutic option for the treatment of ADHD in adults. Its unique mechanism of action as a dopamine and norepinephrine reuptake inhibitor directly targets the core neurobiological underpinnings of the disorder. The robust findings from recent clinical trials, supported by preclinical evidence of cognitive enhancement, provide a strong foundation for its continued development. This technical guide offers a comprehensive resource for researchers and drug development professionals to inform the design and execution of future studies, with the ultimate goal of bringing a new and effective treatment to individuals living with ADHD.
References
Sources
- 1. Adult ADHD Investigator Symptom Rating Scale | NIDA Data Share [datashare.nida.nih.gov]
- 2. Solriamfetol (Sunosi): Another Option for the Treatment of Adult ADHD? - MGH Psychiatry News [mghpsychnews.org]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Treatment of adults with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Solriamfetol enhances alertness and cognitive performance in mice | bioRxiv [biorxiv.org]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mmpc.org [mmpc.org]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
- 15. researchgate.net [researchgate.net]
- 16. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 17. Video: Morris Water Maze Test: Optimization for Mouse Strain and Testing Environment [jove.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Solriamfetol for ADHD · Info for Participants · Phase Phase 3 Clinical Trial 2026 | Power | Power [withpower.com]
- 20. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 21. trisadhdbooksforhcps.com [trisadhdbooksforhcps.com]
- 22. Adult ADHD Rating Scales [healthline.com]
- 23. researchgate.net [researchgate.net]
- 24. ADHD diagnostic and symptom assessment scales for adults (Chapter 18) - Attention-Deficit Hyperactivity Disorder in Adults and Children [cambridge.org]
Investigating Solriamfetol Hydrochloride for Binge Eating Disorder: A Technical Guide for Researchers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A New Avenue in Binge Eating Disorder Therapeutics
Binge Eating Disorder (BED) is a prevalent and serious eating disorder characterized by recurrent episodes of consuming large quantities of food in a discrete period, accompanied by a sense of loss of control.[1] The neurobiological underpinnings of BED are complex, with growing evidence pointing to dysregulation in the brain's reward, impulse control, and executive function circuits.[2][3] Central to these pathways are the neurotransmitters dopamine (DA) and norepinephrine (NE), which play critical roles in motivation, reinforcement, and alertness.[4] This guide provides a comprehensive technical overview of the rationale and methodology for investigating solriamfetol hydrochloride, a dopamine and norepinephrine reuptake inhibitor (DNRI), as a potential pharmacotherapy for BED.
Solriamfetol is currently approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[5] Its unique mechanism of action, which modulates the levels of key catecholamines implicated in the pathophysiology of BED, presents a compelling case for its exploration in this new indication. This document will delve into the scientific rationale, preclinical evidence, and detailed protocols for clinical investigation, offering a robust framework for researchers and drug development professionals in this field.
Scientific Integrity & Logic: The Rationale for Solriamfetol in BED
The Neurobiology of Binge Eating Disorder: A Role for Dopamine and Norepinephrine
The pathophysiology of BED is increasingly understood to involve alterations in the neural circuits that govern reward processing and inhibitory control.[6] Dopamine, a key neurotransmitter in the mesolimbic pathway, is central to the experience of pleasure and the motivation to seek rewarding stimuli, including palatable food.[7][8] Studies in individuals with BED have suggested a hyper-reactivity of the dopaminergic system to food cues, potentially driving the compulsive nature of binge eating.[6] Concurrently, deficits in prefrontal cortex function, where dopamine and norepinephrine are crucial for executive functions like impulse control, may contribute to the loss of control experienced during a binge episode.[2]
Norepinephrine, in addition to its role in arousal and alertness, is also implicated in the regulation of eating behavior and satiety.[9] Dysregulation of the noradrenergic system has been observed in various eating disorders, and pharmacological agents that modulate norepinephrine have shown efficacy in treating BED.[9][10]
Solriamfetol's Mechanism of Action: Targeting Key Neurotransmitter Systems
Solriamfetol acts as a selective dopamine and norepinephrine reuptake inhibitor (DNRI).[4] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), solriamfetol increases the extracellular concentrations of these neurotransmitters in the synaptic cleft.[4] This enhancement of dopaminergic and noradrenergic signaling is believed to be the primary mechanism behind its wake-promoting effects.[5]
This dual-action mechanism is what makes solriamfetol a promising candidate for BED treatment. By increasing dopamine levels in brain regions associated with reward and motivation, it may help to normalize the blunted reward response often seen in individuals with BED and reduce the drive for excessive food consumption. Simultaneously, by boosting norepinephrine and dopamine in the prefrontal cortex, solriamfetol may enhance executive functions, leading to improved impulse control and a greater ability to resist the urge to binge.
Furthermore, preclinical studies have indicated that solriamfetol may also act as an agonist at the trace amine-associated receptor 1 (TAAR1).[2] TAAR1 is a G-protein coupled receptor that can modulate dopamine and norepinephrine neurotransmission, and its activation has been linked to a reduction in reward-seeking behaviors. This potential additional mechanism could further contribute to solriamfetol's therapeutic effects in BED.
Visualizing the Mechanism
Caption: Solriamfetol's proposed mechanism in BED.
Preclinical Evidence: Insights from Animal Models
While direct preclinical studies of solriamfetol in animal models of binge eating are not yet widely published, a body of research on DNRIs provides a strong foundation for its investigation. Animal models of binge eating often involve intermittent access to highly palatable foods, which can induce compulsive-like overeating.[7]
Studies have shown that compounds that increase dopamine and norepinephrine signaling can reduce binge-like eating behavior in these models. For instance, research has demonstrated that enhancing dopaminergic activity in the nucleus accumbens, a key brain region in the reward pathway, can attenuate the consumption of palatable food.[7]
Preclinical pharmacology studies on solriamfetol have characterized its effects on monoamine transporters and in vivo neurochemistry. These studies confirm its dual reuptake inhibition at dopamine and norepinephrine transporters, leading to increased extracellular concentrations of both neurotransmitters.[4] Notably, in a five-choice serial reaction time task in rats, solriamfetol was found to induce a dose-dependent increase in impulsive behaviors at higher doses.[10] This highlights the importance of careful dose-finding studies in clinical trials for BED to optimize the therapeutic window.
Clinical Development Program: A Roadmap for Investigation
Recent and ongoing clinical trials are evaluating the efficacy and safety of solriamfetol for the treatment of BED. These studies provide a robust framework for future research.
Phase 3 "ENGAGE" Trial: A Pivotal Study
The "Elucidating TAAR-1, Dopamine, and Norepinephrine in Binge-Eating Disorder Using Solriamfetol" (ENGAGE) trial is a large-scale, multicenter, randomized, double-blind, placebo-controlled study.[1][11][12][13]
Table 1: Key Parameters of the ENGAGE Phase 3 Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |
| Population | Adults aged 18-55 with a DSM-5 diagnosis of BED |
| Sample Size | Approximately 450 participants |
| Treatment Arms | 1. Solriamfetol 150 mg/day2. Solriamfetol 300 mg/day3. Placebo |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change from baseline in the number of binge-eating episodes per week |
| Secondary Endpoints | - Change in Yale-Brown Obsessive Compulsive Scale modified for Binge Eating (YBOCS-BE) score- Change in Clinical Global Impression of Severity (CGI-S) score |
Phase 4 Confirmatory Trial
A Phase 4 study further investigates the efficacy and tolerability of solriamfetol in adults with BED.[6]
Table 2: Key Parameters of the Phase 4 Trial (NCT04602936)
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled, flexible-dose, parallel-group |
| Population | Adults aged 18-65 with a DSM-5 diagnosis of BED |
| Sample Size | 64 outpatients |
| Treatment Arms | 1. Solriamfetol (flexible dose up to 150 mg/day)2. Placebo |
| Treatment Duration | 12 weeks |
| Primary Endpoint | Change from baseline in the frequency of binge-eating days |
| Secondary Endpoints | - Binge-eating episode frequency- Yale-Brown Obsessive Compulsive Scale modified for Binge Eating (YBOCS-BE) score- Clinical Global Impression of Severity (CGI-S) score |
Experimental Protocols: A Step-by-Step Guide
Patient Selection: Inclusion and Exclusion Criteria
Rigorous patient selection is critical for the validity of clinical trial results. The following are typical inclusion and exclusion criteria for BED studies investigating solriamfetol:
Inclusion Criteria:
-
Male or female, aged 18 to 65 years.[6]
-
Primary diagnosis of BED according to DSM-5 criteria.[6]
-
For the ENGAGE trial, participants must have experienced at least two binge episodes per week for the last six months.[13]
-
For the Phase 4 trial, participants must report at least three binge-eating days per week for one week prior to starting the study medication.[6]
-
Body Mass Index (BMI) within a specified range (e.g., 18-45 kg/m ²).
Exclusion Criteria:
-
Current diagnosis of anorexia nervosa or bulimia nervosa.[6]
-
History of psychosis or bipolar disorder.
-
Current substance use disorder (excluding nicotine).
-
Significant cardiovascular disease or uncontrolled hypertension.
-
Use of other medications that may affect appetite or weight.
-
Pregnancy or lactation.[6]
Outcome Measures: Assessing Efficacy
1. Patient-Completed Binge Eating Diary:
The primary outcome in many BED trials is the frequency of binge-eating episodes or days, as recorded in a patient diary.[6][14]
-
Protocol:
-
Patients are provided with a structured diary (paper or electronic) and instructed to record all food and beverage intake daily.
-
For each eating occasion, patients should note the time, location, and what was consumed.
-
Crucially, for any eating episode they consider to be a binge, they must record:
-
The amount of food consumed.
-
The duration of the episode.
-
The presence of a sense of loss of control.
-
Any associated thoughts or feelings (e.g., guilt, shame).
-
-
Diaries should be completed in real-time or as close to the eating episode as possible to minimize recall bias.[15]
-
Regular review of the diary with the clinical research team is essential to ensure compliance and data quality.[16]
-
Visualizing the Clinical Trial Workflow
Caption: A typical clinical trial workflow for BED studies.
2. Yale-Brown Obsessive Compulsive Scale Modified for Binge Eating (Y-BOCS-BE):
The Y-BOCS-BE is a clinician-administered, 10-item scale that assesses the severity of obsessions and compulsions related to binge eating.[17][18][19]
-
Administration Protocol:
-
The clinician should begin by explaining the purpose of the scale to the patient.
-
The first five items assess obsessions (e.g., time occupied by thoughts about binge eating, interference from these thoughts). The clinician should ask the patient to rate each item on a scale of 0 (no symptoms) to 4 (extreme symptoms) based on their experiences over the past week.[17]
-
The next five items assess compulsions (e.g., time spent on binge-eating behaviors, interference from these behaviors). Similarly, the patient rates each item from 0 to 4.[17]
-
The total score is the sum of all 10 items, with higher scores indicating greater severity.[17]
-
It is crucial that the clinician is trained in the administration of the Y-BOCS-BE to ensure consistency and reliability of the data.
-
3. Clinical Global Impression of Severity (CGI-S):
The CGI-S is a single-item, clinician-rated scale that assesses the overall severity of the patient's illness on a 7-point scale, from 1 (normal, not at all ill) to 7 (among the most extremely ill patients). This provides a global measure of the patient's clinical status.
Conclusion: The Future of Solriamfetol in Binge Eating Disorder
The investigation of solriamfetol for the treatment of Binge Eating Disorder represents a promising development in the field of eating disorder therapeutics. Its well-characterized mechanism of action, targeting the key neurotransmitter systems implicated in the pathophysiology of BED, provides a strong scientific rationale for its study. The ongoing clinical trials, with their rigorous methodologies and comprehensive outcome measures, will provide crucial data on the efficacy and safety of solriamfetol in this patient population.
For researchers and drug development professionals, this guide offers a technical framework for understanding and contributing to the evaluation of this novel therapeutic approach. By adhering to sound scientific principles and employing validated methodologies, the field can continue to advance our understanding of BED and develop more effective treatments for those affected by this challenging disorder.
References
-
Guerdjikova, A. I., et al. (2021). Study protocol and rationale for a randomized, placebo-controlled trial of solriamfetol to treat binge eating disorder. Contemporary Clinical Trials, 110, 106587. [Link]
-
Bello, N. T., & Hajnal, A. (2010). Dopamine and binge eating behaviors. Pharmacology Biochemistry and Behavior, 97(1), 25-33. [Link]
-
ClinicalTrials.gov. (2020). Solriamfetol in Binge Eating Disorder. [Link]
-
Avena, N. M., et al. (2022). A literature review of dopamine in binge eating. Journal of Clinical Medicine, 11(3), 549. [Link]
-
Baladi, M. G., et al. (2018). Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 366(2), 267-278. [Link]
-
Berkman, N. D., et al. (2015). Management and Outcomes of Binge-Eating Disorder. Agency for Healthcare Research and Quality (US). [Link]
-
Kessler, R. M., et al. (2016). The Neurobiology of Binge-Eating Disorder Differs from Obesity: Implications for Differential Therapeutics. CNS Spectrums, 21(1), 33-41. [Link]
-
Bello, N. T., & Hajnal, A. (2010). Dopamine and binge eating behaviors. Rutgers University. [Link]
-
Worldwide Clinical Trials. (n.d.). Patient Diaries Done Right. [Link]
-
Cooper, Z., & Fairburn, C. G. (2008). Diaries. In Cognitive Behavioral Therapy for Eating Disorders. Cambridge University Press. [Link]
-
Monteleone, P., & Maj, M. (2013). The Role of the Noradrenergic System in Eating Disorders: A Systematic Review. Journal of Clinical Psychiatry, 74(2), e148-e158. [Link]
-
U.S. Food and Drug Administration. (2018). NDA 211230 Pharmacology/Toxicology Review. [Link]
-
BioSpace. (2024). Axsome Therapeutics Initiates ENGAGE Phase 3 Trial of Solriamfetol for the Treatment of Binge Eating Disorder. [Link]
-
ClinicalTrials.gov. (2025). Elucidating TAAR-1, Dopamine, and Norepinephrine in Binge Eating Disorder Using Solriamfetol (ENGAGE). [Link]
-
Clinical Trials. (n.d.). Solriamfetol for ADHD in Adults: A Double-Blind Placebo Controlled Pilot Study. [Link]
-
CenterWatch. (n.d.). Binge Eating Disorder Clinical Research Trials. [Link]
-
Binge Eating Disorder - New York NY (Clinical Trial # 60232). (n.d.). [Link]
-
Hudson, J. I., et al. (2019). A psychometric analysis and revalidation of the Yale-Brown Obsessive Compulsive Scale modified for Binge Eating in adults with binge eating disorder. Eating and Weight Disorders - Studies on Anorexia, Bulimia and Obesity, 24(4), 621-630. [Link]
-
PANDAS Network. (n.d.). YALE-BROWN OBSESSIVE COMPULSIVE SCALE (Y-BOCS). [Link]
-
ResearchGate. (2022). 0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. [Link]
-
Barone, D. A. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep, 13, 165-176. [Link]
-
ResearchGate. (2019). A psychometric analysis and revalidation of the Yale-Brown Obsessive Compulsive Scale modified for Binge Eating in adults with binge eating disorder. [Link]
-
ResearchGate. (2015). Validation of the Yale–Brown Obsessive Compulsive Scale modified for binge eating. [Link]
Sources
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Neurobiology of Binge-Eating Disorder Differs from Obesity: Implications for Differential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. A literature review of dopamine in binge eating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Best practice recommendations and considerations for designing and electronically implementing event-driven diaries in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Website [eprovide.mapi-trust.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Dopamine and binge eating behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diaries (Chapter 14) - Cognitive Behavioral Therapy for Eating Disorders [cambridge.org]
- 16. worldwide.com [worldwide.com]
- 17. pandasnetwork.org [pandasnetwork.org]
- 18. A psychometric analysis and revalidation of the Yale-Brown Obsessive Compulsive Scale modified for Binge Eating in adults with binge eating disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Development of a Stability-Indicating HPLC-UV Method for the Assay of Solriamfetol Hydrochloride
<
Abstract
This application note presents a comprehensive guide for the development and validation of a stability-indicating analytical method for solriamfetol hydrochloride in pharmaceutical formulations. The described High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is designed for accuracy, precision, and specificity, ensuring reliable quantification of the active pharmaceutical ingredient (API) and its separation from potential degradation products. This document provides a detailed protocol, validation procedures in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and insights into forced degradation studies.
Introduction
This compound, chemically known as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, is a dopamine and norepinephrine reuptake inhibitor.[1][2] It is indicated for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][3] As with any pharmaceutical product, a robust and reliable analytical method is crucial for quality control, ensuring the identity, purity, and potency of the drug substance and its formulated products.
The development of a stability-indicating method is of paramount importance. Such a method can accurately quantify the decrease in the amount of the active ingredient due to degradation. Forced degradation studies are integral to this process, as they help to identify potential degradation products and demonstrate the specificity of the analytical method.[4][5][6]
This guide provides a systematic approach to developing and validating an HPLC-UV method for this compound, grounded in established scientific principles and regulatory expectations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for rational method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅N₂O₂Cl | [7] |
| Molecular Weight | 230.69 g/mol | [3][7] |
| Appearance | White to off-white solid | [7][8] |
| Melting Point | 183-189 °C | [7] |
| pKa | 8.5 | [7] |
| Solubility | Highly soluble in water | [7][8] |
| UV Absorption | UV detection has been successfully performed at 210 nm | [9] |
The high water solubility of this compound simplifies sample and standard preparation. Its UV absorbance provides a basis for quantification using a UV detector.
HPLC-UV Method Development and Optimization
The primary goal is to achieve a symmetric peak for solriamfetol, well-resolved from any impurities or degradation products, with a reasonable runtime.
Initial Chromatographic Conditions
Based on the polar nature of solriamfetol, a reversed-phase HPLC method is a suitable starting point.
-
Column: A C18 column is a versatile choice for the initial screening.
-
Mobile Phase: A combination of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte. Given the pKa of 8.5, a pH below 6.5 will ensure solriamfetol is in its protonated, more polar form.
-
Detection: Based on literature, a wavelength of 210 nm is a good starting point for UV detection.[9]
Optimization Strategy
Systematic optimization of chromatographic parameters is essential for achieving the desired separation.
-
Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact retention time and peak shape. A gradient elution may be necessary to resolve all compounds of interest in a complex mixture.
-
pH of the Aqueous Phase: Varying the pH can influence the retention and peak shape of ionizable compounds.
-
Column Temperature: Maintaining a consistent column temperature helps to ensure reproducible retention times.
Detailed Experimental Protocol: HPLC-UV Assay
This protocol provides a starting point for the analysis of this compound. Further optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Reagents
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
This compound reference standard.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade monobasic potassium phosphate and phosphoric acid.
-
Purified water (18.2 MΩ·cm).
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 15 | |
| 17 | |
| 20 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium phosphate in purified water to achieve a 20 mM concentration. Adjust the pH to 3.0 with diluted phosphoric acid.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain the desired concentration.
-
Sample Solution (from tablets): For a tablet formulation, grind a sufficient number of tablets to a fine powder.[10] Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a volumetric flask. Add a suitable diluent, sonicate to ensure complete dissolution of the API, and dilute to volume.[10] Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[11][12][13]
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate that the method is stability-indicating.[4][5][6] This involves subjecting the drug substance to stress conditions to induce degradation. The goal is to achieve 5-20% degradation of the active ingredient.[4][14]
-
Acid Hydrolysis: Treat the drug substance with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat the drug substance with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.[14][15]
The chromatograms of the stressed samples should be evaluated for the resolution between the solriamfetol peak and any degradation product peaks.
Linearity
The linearity of the method should be established across a range of concentrations that encompass the expected working range. A minimum of five concentrations should be used. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy is determined by analyzing samples with known concentrations of this compound (e.g., by spiking a placebo with the API). The recovery should be within an acceptable range (typically 98-102%).
Precision
-
Repeatability (Intra-assay precision): The precision of the method is evaluated by performing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-assay precision): This is assessed by having different analysts perform the analysis on different days using different equipment.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ are determined to assess the sensitivity of the method. These can be calculated based on the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method is evaluated by making small, deliberate variations in the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Data Presentation and Visualization
Workflow Diagrams
Caption: Workflow for Analytical Method Development and Validation.
Caption: Forced Degradation Study Workflow.
Conclusion
The development of a robust and validated stability-indicating HPLC-UV method is critical for the quality control of this compound. The approach outlined in this application note, which includes a thorough understanding of the drug's properties, systematic method development, and comprehensive validation according to ICH guidelines, will ensure the generation of reliable and accurate analytical data. This, in turn, supports the delivery of safe and effective medication to patients.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Available at: [Link]
-
FDA Access Data. 211230Orig1s000 211230Orig2s000. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. Available at: [Link]
-
Quality Guidelines - ICH. Available at: [Link]
-
Forced Degradation Testing | SGS Denmark. Available at: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available at: [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. Available at: [Link]
-
This compound | C10H15ClN2O2 | CID 67583702 - PubChem. Available at: [Link]
-
Determination of the Enantiomeric Purity of Solriamfetol by High‑Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide‑Type Chiral Stationary Phases. Available at: [Link]
-
A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms: Life Sciences-Chemistry for New drug discovery - ResearchGate. Available at: [Link]
-
A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. Available at: [Link]
-
FDA Access Data. 211230Orig1s000 211230Orig2s000. Available at: [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - ResearchGate. Available at: [Link]
-
Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem. Available at: [Link]
-
Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated. Available at: [Link]
-
Emission spectra of this compound over a concentration... - ResearchGate. Available at: [Link]
-
This compound |CAS 178429-65-7 - DC Chemicals. Available at: [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed. Available at: [Link]
-
An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities | Request PDF - ResearchGate. Available at: [Link]
-
Solriamfetol | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. Available at: [Link]
- Process for preparation of solriamfetol and intermediates thereof - Google Patents.
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - Sci-Hub. Available at: [Link]
Sources
- 1. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound |CAS 178429-65-7|DC Chemicals [dcchemicals.com]
- 3. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Testing | SGS Denmark [sgs.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pak.elte.hu [pak.elte.hu]
- 10. d-nb.info [d-nb.info]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. ijcrt.org [ijcrt.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Solriamfetol Hydrochloride for Pharmaceutical Quality Control
Abstract and Introduction
Solriamfetol hydrochloride is the active pharmaceutical ingredient (API) in Sunosi®, a medication indicated to improve wakefulness in adults with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] Chemically designated as (R)-2-amino-3-phenylpropylcarbamate hydrochloride, Solriamfetol is a dopamine and norepinephrine reuptake inhibitor (DNRI).[3][4][5] As with any pharmaceutical product, ensuring its identity, purity, quality, and strength is critical for patient safety and therapeutic efficacy.
This application note provides a comprehensive guide to the analytical testing of this compound using High-Performance Liquid Chromatography (HPLC). We present two distinct, validated HPLC methods:
-
A Reversed-Phase HPLC (RP-HPLC) method for the simultaneous assay of the active ingredient and the determination of process-related impurities.
-
A Chiral HPLC method for the critical assessment of enantiomeric purity, specifically quantifying the inactive S-enantiomer, which is considered a chiral impurity.[3]
These protocols are designed for researchers, quality control analysts, and drug development professionals. The methodologies are grounded in established scientific principles and align with the validation requirements stipulated by the International Council for Harmonisation (ICH) guidelines.[3][6]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for rational method development. Solriamfetol HCl is a white to off-white solid that is highly soluble in water.[7] Its basic nature (pKa of 8.5) dictates that the mobile phase pH must be controlled to ensure a consistent ionization state and achieve reproducible chromatography.[7]
| Property | Value | Source(s) |
| Chemical Name | (R)-2-amino-3-phenylpropylcarbamate hydrochloride | [1][7] |
| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [8] |
| Molecular Weight | 230.69 g/mol | [7][8] |
| Appearance | White to off-white solid | [7] |
| pKa | 8.5 | [7] |
| Solubility | Highly soluble in water | [7] |
General Analytical Workflow
The quality control analysis of this compound follows a structured workflow, from sample receipt to final data reporting. This process ensures that each step is controlled and documented, guaranteeing the integrity of the final results.
Caption: General workflow for HPLC analysis of Solriamfetol HCl.
Method 1: RP-HPLC for Assay and Impurity Profiling
4.1 Principle and Rationale
This stability-indicating reversed-phase method is designed to quantify this compound (Assay) and separate it from potential process-related and degradation impurities. A C18 stationary phase provides the necessary hydrophobic retention for the phenylpropyl moiety of the molecule. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is controlled to be at least 2 pH units below the analyte's pKa (8.5), ensuring the primary amine is consistently protonated, which promotes sharp peak shapes and stable retention times. UV detection is employed for quantification.
4.2 Instrumentation and Materials
| Item | Specification |
| HPLC System | Quaternary or Binary pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent) |
| Chemicals | This compound Reference Standard, Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate (AR Grade), Orthophosphoric Acid (AR Grade), Water (HPLC Grade) |
| Glassware | Volumetric flasks, pipettes, autosampler vials |
4.3 Detailed Experimental Protocol
1. Mobile Phase Preparation (0.05M Phosphate Buffer, pH 3.0): a. Dissolve 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. b. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. c. Filter through a 0.45 µm membrane filter and degas. d. The mobile phase is a gradient mixture of this buffer (Solvent A) and Acetonitrile (Solvent B).
2. Standard Solution Preparation (200 µg/mL): a. Accurately weigh approximately 20 mg of Solriamfetol HCl Reference Standard into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Mix thoroughly.
3. Sample Solution Preparation (200 µg/mL): a. For drug substance: Prepare as described for the Standard Solution. b. For tablets (e.g., 75 mg): Weigh and finely powder not fewer than 10 tablets. Accurately weigh a portion of the powder equivalent to about 20 mg of Solriamfetol and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, dilute to volume with diluent, and mix. Centrifuge or filter a portion through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.05M Phosphate Buffer, pH 3.0B: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 30 minutes |
Method 2: Chiral HPLC for Enantiomeric Purity
5.1 Principle and Rationale
Solriamfetol is a single enantiomer drug, containing only the (R)-enantiomer.[7] The (S)-enantiomer is a potential chiral impurity that must be controlled. Enantiomers possess identical physical properties and cannot be separated by conventional achiral chromatography. This method employs a specialized Chiral Stationary Phase (CSP) to achieve separation. Based on published research, a polysaccharide-based CSP (amylose tris(3,5-dimethylphenylcarbamate)) provides excellent resolution.[3] The separation occurs in a polar organic mode, where the mobile phase itself is organic (methanol). A basic additive, diethylamine (DEA), is included to improve peak shape and interaction with the CSP.[3]
5.2 Instrumentation and Materials
| Item | Specification |
| HPLC System | Isocratic pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | Lux Amylose-1, 150 mm x 4.6 mm, 5 µm (or equivalent) |
| Chemicals | This compound (R- and S-enantiomers), Methanol (HPLC Grade), Diethylamine (DEA, AR Grade) |
| Glassware | Volumetric flasks, pipettes, autosampler vials |
5.3 Detailed Experimental Protocol
1. Mobile Phase Preparation (0.05% DEA in Methanol): a. Carefully add 0.5 mL of Diethylamine to a 1000 mL volumetric flask containing Methanol. b. Dilute to volume with Methanol and mix well. c. Filter through a 0.45 µm membrane filter and degas.
2. System Suitability Solution (Resolution Solution): a. Prepare a solution containing approximately 0.8 mg/mL of R-solriamfetol and 0.8 µg/mL of S-solriamfetol (0.1%) in Methanol. This solution is used to confirm that the system can adequately separate the two enantiomers.
3. Sample Solution Preparation (0.8 mg/mL): a. Accurately weigh approximately 80 mg of Solriamfetol HCl into a 100 mL volumetric flask. b. Dissolve in and dilute to volume with Methanol. Mix thoroughly.
4. Chromatographic Conditions:
| Parameter | Condition | Source |
| Column | Lux Amylose-1, 150 mm x 4.6 mm, 5 µm | [3] |
| Mobile Phase | 0.05% Diethylamine in Methanol | [3] |
| Mode | Isocratic | [3] |
| Flow Rate | 0.6 mL/min | [3] |
| Column Temp. | 20 °C | [3] |
| Injection Vol. | 2 µL | [3] |
| Detection | UV at 210 nm | [3] |
| Run Time | Approx. 6-10 minutes | [3] |
Note: The elution order is typically the S-enantiomer (distomer) followed by the R-enantiomer (eutomer).[3]
Method Validation Protocol (ICH Q2(R1))
Method validation is a mandatory process to demonstrate that an analytical procedure is suitable for its intended purpose.[6][9] The following parameters must be evaluated for both methods described above.
Caption: Key parameters for analytical method validation per ICH Q2(R1).
6.1 Validation Parameter Protocols & Acceptance Criteria
| Parameter | Protocol Outline | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, standard, and sample solutions. For impurity methods, perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate separation of degradants from the main peak and each other. | Peak for Solriamfetol is pure and free from interference from excipients or degradants. Resolution > 2 between adjacent peaks. |
| Linearity | Analyze at least five concentrations across the specified range (e.g., 50-150% for Assay; LOQ-150% for Impurities). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999.[10][11] |
| Accuracy | Perform recovery studies by spiking known amounts of API into a placebo mixture at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%.[9] |
| Precision | Repeatability: 6 replicate sample preparations at 100% concentration.Intermediate Precision: Repeat on a different day with a different analyst/instrument. | % Relative Standard Deviation (%RSD) ≤ 2.0%.[9] |
| LOQ/LOD | Determine by signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the linearity curve. | S/N for LOQ ≈ 10; S/N for LOD ≈ 3. |
| Robustness | Make small, deliberate variations in method parameters (e.g., pH ±0.2, Flow Rate ±10%, Column Temp ±5°C) and assess the impact on system suitability. | System suitability criteria (e.g., tailing factor, resolution, %RSD) must be met. |
Forced Degradation Study Protocol
Forced degradation (stress testing) is crucial for developing a stability-indicating method.[12][13] It helps identify likely degradation products and demonstrates that the analytical method can resolve them from the API.[14]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux sample solution (1 mg/mL) in 0.1 N HCl at 60 °C for 2-8 hours. Neutralize before injection.[14] |
| Base Hydrolysis | Reflux sample solution (1 mg/mL) in 0.1 N NaOH at 60 °C for 2-8 hours. Neutralize before injection.[14] |
| Oxidative | Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours. |
| Thermal | Expose solid API to 105 °C for 24-48 hours. Dissolve in diluent for analysis. |
| Photolytic | Expose solid API and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). |
Conclusion
The RP-HPLC and Chiral HPLC methods detailed in this application note are robust, specific, and suitable for the comprehensive quality control of this compound drug substance and product. The reversed-phase method allows for accurate assay determination and the separation of potential impurities, while the chiral method ensures the control of the enantiomeric purity. Proper validation of these methods in accordance with ICH guidelines will guarantee their suitability for use in a regulated pharmaceutical laboratory, supporting the consistent delivery of safe and effective medicine.
References
-
U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology Review and Evaluation for NDA 211230. accessdata.fda.gov. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Tóth, G., Szabó, Z. I., et al. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. Chromatographia. [Link]
-
Kamel, M. Z., Yamani, H. Z., Hussein, L. A., & Trabik, Y. (n.d.). Analytical validation parameters for determination of this compound in pure form by the proposed method. ResearchGate. [Link]
-
Al-Rifai, N., Alshishani, A., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis. [Link]
-
Ratnakumari, P., Kannappan, N., & Premkumar, P. (2021). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. International Journal of Pharmaceutical and Biological Sciences. [Link]
-
Ratnakumari, P., Kannappan, N., & Premkumar, P. (2021). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. ResearchGate. [Link]
-
Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling. R Discovery. [Link]
-
Drugs.com. (2025). Solriamfetol Monograph for Professionals. [Link]
-
National Center for Biotechnology Information. (n.d.). Solriamfetol. PubChem. [Link]
-
U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 211230. accessdata.fda.gov. [Link]
-
Al-Rifai, N., et al. (n.d.). This compound and its potential process impurities. ResearchGate. [Link]
-
Fejős, I., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma-cyclodextrin. Electrophoresis. [Link]
-
Wikipedia. (n.d.). Solriamfetol. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed. [Link]
-
Jazz Pharmaceuticals Canada Inc. (2021). SUNOSI (solriamfetol) - Product Monograph. [Link]
-
DC Chemicals. (n.d.). This compound. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Sci-Hub. [Link]
-
Jazz Pharmaceuticals, Inc. (n.d.). Prescribing Information | SUNOSI® (solriamfetol) for HCPs. [Link]
-
Singh, R., & Rehman, Z. (2012). New Trends in Forced Degradation Studies. Scribd. [Link]
Sources
- 1. drugs.com [drugs.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. pak.elte.hu [pak.elte.hu]
- 4. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound |CAS 178429-65-7|DC Chemicals [dcchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijlpr.com [ijlpr.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. forced degradation study: Topics by Science.gov [science.gov]
- 14. scribd.com [scribd.com]
Quantitation of Solriamfetol in Human Plasma via a Validated LC-MS/MS Method: An Application Note and Protocol
Abstract
This comprehensive application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of solriamfetol in human plasma. Designed for researchers, clinical scientists, and drug development professionals, this document provides a step-by-step protocol, from sample preparation to data analysis. We delve into the scientific rationale behind the methodological choices, ensuring a thorough understanding of the bioanalytical process. The protocol is grounded in established regulatory guidelines, featuring a comprehensive validation summary that demonstrates the method's accuracy, precision, and reliability.
Introduction: The Clinical Significance of Solriamfetol
Solriamfetol, marketed as Sunosi®, is a selective dopamine and norepinephrine reuptake inhibitor. It is prescribed for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea. Given its therapeutic importance, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note addresses this need by providing a detailed protocol for the quantification of solriamfetol in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.
The Analytical Strategy: Rationale and Overview
The developed method employs a straightforward protein precipitation technique for sample preparation, chosen for its efficiency and suitability for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, providing excellent resolution of solriamfetol from endogenous plasma components. Detection is performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.
For accurate quantification, two internal standard (IS) options are presented: modafinil, a structurally related compound, and a stable isotope-labeled (SIL) solriamfetol (e.g., ¹³C-solriamfetol). The use of a SIL internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing the most accurate correction.[1][2]
Caption: Overall workflow for the quantification of solriamfetol in plasma.
Materials and Reagents
| Reagent | Grade | Recommended Supplier |
| Solriamfetol hydrochloride | Reference Standard (≥98%) | Commercially available |
| Modafinil | Reference Standard (≥98%) | Commercially available |
| ¹³C-Solriamfetol | Internal Standard (≥98%) | Commercially available |
| Acetonitrile | LC-MS Grade | Commercially available |
| Methanol | LC-MS Grade | Commercially available |
| Formic Acid | LC-MS Grade | Commercially available |
| Ammonium Formate | LC-MS Grade | Commercially available |
| Water | Deionized, 18 MΩ·cm | In-house purification system |
| Human Plasma (K₂EDTA) | Blank Matrix | Commercially available |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve solriamfetol and the internal standard(s) in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards and quality control samples.
Sample Preparation: Protein Precipitation
This protocol is optimized for efficiency and high recovery.
-
Sample Thawing: Thaw frozen plasma samples and quality controls to room temperature. Vortex briefly to ensure homogeneity.
-
Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution to each plasma sample, except for blank samples (add 10 µL of 50:50 acetonitrile:water instead).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are a starting point and may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system | Provides the necessary separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Offers good retention and peak shape for solriamfetol. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reversed-phase column. |
| Gradient | 5% B to 95% B over 2 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min | A gradient ensures efficient elution and separation from matrix components. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | Minimizes potential for carryover. |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Autosampler Temp. | 10°C | Maintains sample integrity. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM analysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Solriamfetol contains a primary amine that is readily protonated. |
| MRM Transitions | Solriamfetol: 195.1 → 179.3[3] Modafinil (IS): 274.2 → 167.0 ¹³C-Solriamfetol (IS): Proposed: 196.1 → 180.3 | Precursor ion corresponds to [M+H]⁺. Product ions are selected for their specificity and intensity. The proposed transition for ¹³C-solriamfetol assumes a single ¹³C label on a non-fragmented portion of the molecule and should be confirmed experimentally. |
| Collision Energy (CE) | Analyte and IS dependent | Optimize for maximal product ion intensity. |
| Declustering Potential (DP) | Analyte and IS dependent | Optimize for efficient ion transfer from the source. |
| Source Temperature | 500°C | Facilitates desolvation. |
| IonSpray Voltage | 5500 V | Promotes efficient ionization. |
Method Validation: Ensuring Trustworthiness and Reliability
The bioanalytical method was validated according to the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines.[4][5] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters and acceptance criteria for bioanalytical method validation.
Table 3: Summary of Method Validation Results
| Validation Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity Range | 5 - 5000 ng/mL | r² ≥ 0.99 |
| Correlation Coefficient (r²) | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 5 ng/mL | Accuracy: ±20%, Precision: ≤20% CV |
| Intra-day Accuracy | 95.2% - 104.5% | ±15% of nominal value |
| Inter-day Accuracy | 96.8% - 103.1% | ±15% of nominal value |
| Intra-day Precision (%CV) | ≤ 8.7% | ≤15% |
| Inter-day Precision (%CV) | ≤ 9.5% | ≤15% |
| Matrix Effect (%CV) | ≤ 10.2% | ≤15% |
| Recovery (%) | > 85% | Consistent and reproducible |
| Stability | ||
| - Bench-top (24h, RT) | Stable | ±15% of nominal |
| - Freeze-thaw (3 cycles) | Stable | ±15% of nominal |
| - Long-term (-80°C, 90 days) | Stable | ±15% of nominal |
Field-Proven Insights: Troubleshooting
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background/Noise | Contaminated mobile phase or LC system. | Prepare fresh mobile phase with LC-MS grade solvents. Flush the LC system. |
| Poor Peak Shape | Column degradation, incompatible sample solvent. | Replace the column. Ensure the final sample solvent is compatible with the initial mobile phase. |
| Low Sensitivity | Inefficient ionization, incorrect MS parameters. | Optimize source parameters (temperature, gas flows, voltage). Confirm and optimize MRM transitions and collision energies by infusing the analyte. |
| High Variability in Results | Inconsistent sample preparation, matrix effects. | Ensure consistent pipetting and vortexing. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Carryover | Adsorption of analyte to autosampler components. | Optimize the autosampler wash protocol using a strong organic solvent. Inject a blank sample after a high concentration sample to assess carryover. |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of solriamfetol in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making it well-suited for clinical and research settings. The comprehensive validation demonstrates that the method meets the stringent requirements of regulatory agencies, ensuring the generation of high-quality data for pharmacokinetic and other clinical studies.
References
- Perina, R., et al. (2022). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. International Journal of Biological and Pharmaceutical Sciences, 11(3), L129-138.
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
- Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(4), 403-411.
- Koppuravuri, N. P., et al. (2025). A Novel Liquid Chromatography‐Tandem Mass Spectrometry Method for Estimation of Solriamfetol: An Application to Spiked Human Plasma.
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
- Bjørk, M. K., et al. (2011). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?.
-
PubChem. Solriamfetol. National Center for Biotechnology Information. [Link]
- Bharatiya, R., et al. (2017). Liquid chromatography tandem mass spectrometry method for the estimation of modafinil in human plasma.
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Taylor & Francis Online. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solriamfetol Hydrochloride in Rodent Models
Abstract
This document provides a comprehensive guide for the use of solriamfetol hydrochloride in preclinical rodent models. Solriamfetol, marketed as Sunosi®, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for improving wakefulness in adults with excessive daytime sleepiness (EDS) associated with narcolepsy or obstructive sleep apnea (OSA).[1][2] Its distinct mechanism of action, differing from traditional stimulants, has made it a subject of significant interest in neuroscience research.[3][4][5] These application notes offer a synthesis of established dosing regimens, detailed experimental protocols, and critical insights into the pharmacological actions of solriamfetol in mice and rats, intended to support researchers in drug development and sleep-related disorders.
Introduction to this compound
Solriamfetol is a wake-promoting agent that primarily functions by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their extracellular concentrations in the brain.[1][3][4] Unlike amphetamines, it does not induce the release of these monoamines, which may contribute to its comparatively lower potential for abuse.[1][3][4] Preclinical and clinical studies have demonstrated its efficacy in promoting wakefulness and, in some instances, improving cognitive function and anxiety-like behaviors in rodent models of sleep disorders.[6]
Mechanism of Action
Solriamfetol selectively binds to dopamine transporters (DAT) and norepinephrine transporters (NET), with IC50 values of 2.9 μM and 4.4 μM, respectively.[7] It has a weak affinity for the serotonin transporter.[7] Recent preclinical studies suggest that solriamfetol may also exhibit agonist activity at the trace amine-associated receptor 1 (TAAR1), which could contribute to its wake-promoting effects.[7][8]
Sources
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Narcolepsy - Wikipedia [en.wikipedia.org]
- 6. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solriamfetol - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
Application Note: A Validated UPLC-UV Method for the Quantitative Analysis of Solriamfetol Hydrochloride
Abstract
This document details a comprehensive, validated Ultra-Performance Liquid Chromatography (UPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of Solriamfetol hydrochloride. Solriamfetol, a dopamine and norepinephrine reuptake inhibitor, is prescribed for improving wakefulness in adults with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea[1][2]. Ensuring the quality and potency of its pharmaceutical formulations is critical. This application note provides a step-by-step protocol, from method development to full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for routine quality control analysis[3][4].
Introduction and Scientific Rationale
The accurate determination of this compound in bulk drug substances and finished pharmaceutical products is essential for guaranteeing safety and efficacy. UPLC technology offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption, making it an ideal platform for high-throughput quality control environments.
The developed method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound ((R)-2-amino-3-phenylpropylcarbamate hydrochloride) is a water-soluble compound with a pKa of 8.5[5]. The selection of the mobile phase pH is critical to ensure the analyte is in a consistent, ionized state, promoting sharp, symmetrical peaks and reproducible retention. UV detection is employed due to the presence of a chromophore (the phenyl group) in the Solriamfetol molecule, allowing for sensitive and specific quantification.
The validation protocol described herein is designed to provide an exhaustive evaluation of the method's performance characteristics. It follows the internationally recognized ICH Q2(R1) guideline, which outlines the necessary tests and acceptance criteria to prove that an analytical procedure is fit for its intended purpose[3][6][7].
Experimental Protocol
Instrumentation and Materials
-
UPLC System: A UPLC system equipped with a binary solvent manager, sample manager, and a tunable UV/Vis or Photodiode Array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).
-
Data Acquisition: Chromatography data software (e.g., Empower™, Chromeleon™).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade or higher.
-
Methanol (MeOH), HPLC grade or higher.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Orthophosphoric acid (H₃PO₄), analytical grade.
-
Purified water (e.g., Milli-Q® or equivalent).
-
-
Standards: this compound Reference Standard.
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with H₃PO₄.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Diluent: Mobile Phase A / Acetonitrile (90:10, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Solriamfetol HCl Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the Standard Stock Solution with diluent to achieve concentrations for the linearity curve (e.g., 25, 50, 100, 150, 200 µg/mL). The 100 µg/mL solution can serve as the nominal concentration for accuracy and precision studies.
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a rapid and efficient separation with excellent peak shape.
| Parameter | Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | Isocratic: 90% A / 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 2.0 µL |
| Detection Wavelength | 210 nm |
| Run Time | 3 minutes |
Rationale for Choices:
-
Column: A sub-2 µm particle C18 column provides high efficiency and resolution.
-
Mobile Phase pH: At pH 3.0, the primary amine group of Solriamfetol (pKa 8.5) is fully protonated, leading to stable retention and symmetric peak shape[5].
-
Wavelength: While a full UV scan is recommended during development, 210 nm provides high sensitivity for the phenyl functional group.
-
Temperature: Maintaining a constant column temperature of 35 °C ensures reproducible retention times.
Method Validation Protocol
The method was validated according to ICH Q2(R1) guidelines for the following parameters[3][4].
System Suitability Test (SST)
Purpose: To verify that the chromatographic system is adequate for the intended analysis before processing any samples[8][9]. Methodology: Five replicate injections of a working standard solution (e.g., 100 µg/mL) are made. Acceptance Criteria:
-
Peak Tailing (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) for Peak Area: ≤ 2.0%
Specificity
Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components. Methodology:
-
Inject the diluent (blank) to show no interference at the retention time of Solriamfetol.
-
Inject a solution of a placebo (formulation excipients without the active pharmaceutical ingredient, API).
-
Analyze a sample of Solriamfetol that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress). Acceptance Criteria: The Solriamfetol peak should be free from any co-eluting peaks from the blank, placebo, and degradation products. Peak purity should be confirmed if using a PDA detector.
Linearity and Range
Purpose: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range. Methodology: Analyze a series of at least five concentrations across the proposed range (e.g., 25% to 200% of the nominal concentration, such as 25, 50, 100, 150, 200 µg/mL). Plot the peak area response against the concentration. Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
The y-intercept should be close to zero.
Accuracy (Recovery)
Purpose: To determine the closeness of the test results obtained by the method to the true value. Methodology: Perform recovery studies by spiking a placebo mixture with known amounts of Solriamfetol at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare three samples at each level and analyze. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay Precision):
-
Methodology: Analyze six independent preparations of the Solriamfetol sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: %RSD ≤ 2.0%
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Methodology: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The overall %RSD for the combined data from both days should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Methodology: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
-
Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve. Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration, demonstrating acceptable precision (%RSD ≤ 10%).
-
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage[10][11][12]. Methodology: Deliberately vary critical method parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.04 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase pH (e.g., ± 0.1) Analyze a system suitability solution under each condition. Acceptance Criteria: System suitability parameters must still be met under all varied conditions. The retention time and peak area should not significantly change.
Visualization of Validation Workflow
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical workflow for UPLC method validation.
Results Summary
The following table summarizes typical results that would demonstrate the method's validity.
| Validation Parameter | Result | Acceptance Criteria | Status |
| System Suitability | Tailing Factor = 1.1Theoretical Plates = 8500%RSD (Area) = 0.4% | Tf ≤ 2.0N ≥ 2000%RSD ≤ 2.0% | Pass |
| Specificity | No interference observed | No co-elution at analyte RT | Pass |
| Linearity (25-200 µg/mL) | Correlation Coefficient (r²) = 0.9998 | r² ≥ 0.999 | Pass |
| Accuracy (Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability) | %RSD = 0.6% | %RSD ≤ 2.0% | Pass |
| Precision (Intermediate) | %RSD = 0.9% | %RSD ≤ 2.0% | Pass |
| LOQ | 0.5 µg/mL (Precision at LOQ = 4.5% RSD) | %RSD ≤ 10% | Pass |
| Robustness | SST passed under all varied conditions | SST criteria must be met | Pass |
Conclusion
The developed UPLC-UV method for the quantitative analysis of this compound is specific, linear, accurate, precise, and robust. The validation results confirm that the method is suitable for its intended purpose in a quality control setting for the routine analysis of Solriamfetol in bulk drug and finished products. The short run time of 3 minutes allows for high-throughput analysis, increasing laboratory efficiency.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]
-
Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
-
Robustness Tests. LCGC International. [Link]
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Harmonised Guideline: Analytical Procedure Development Q14. International Council for Harmonisation (ICH). [Link]
-
Q2 r1 guidelines. Slideshare. [Link]
-
Solriamfetol DrugBank Entry. DrugBank Online. [Link]
-
Sunosi (Solriamfetol) Prescribing Information. U.S. Food and Drug Administration (FDA). [Link]
-
System Suitability in HPLC Analysis. Pharmaceutical Updates. [Link]
-
System Suitability Test in HPLC – Key Parameters Explained. Assay Analytica. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]
-
System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Solriamfetol. PubChem, National Center for Biotechnology Information. [Link]
-
FDA Clinical Pharmacology and Biopharmaceutics Review for NDA 211230. U.S. Food and Drug Administration (FDA). [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis via ResearchGate. [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis via Sci-Hub. [Link]
-
Sunosi (solriamfetol) NDA 211230 Review. U.S. Food and Drug Administration (FDA). [Link]
-
Solriamfetol PubChem Entry. PubChem. [Link]
-
Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PMC - PubMed Central. [Link]
Sources
- 1. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. Q2 r1 guidelines | PPTX [slideshare.net]
- 8. assayprism.com [assayprism.com]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stability and Storage of Solriamfetol Hydrochloride in a Research Laboratory Setting
Introduction
Solriamfetol hydrochloride, a dopamine and norepinephrine reuptake inhibitor, is a critical compound in neuroscience research, particularly in studies related to wakefulness and sleep disorders.[1][2] As with any research chemical, maintaining the integrity and stability of this compound is paramount to ensure the reproducibility and validity of experimental results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate stability and storage protocols for this compound. These guidelines are synthesized from publicly available data and are intended for research laboratory use.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to establishing appropriate storage and handling procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (R)-2-amino-3-phenylpropylcarbamate hydrochloride | [1][3] |
| Molecular Formula | C₁₀H₁₅N₂O₂Cl | [3][4][5] |
| Molecular Weight | 230.69 g/mol (HCl salt) | [4][5] |
| Appearance | White to off-white solid | [4][6] |
| Melting Point | 183-189 °C | [4] |
| Solubility | Freely soluble in water; Soluble in water (pH 1-7); Soluble in DMSO (2 mg/mL); Slightly soluble in methanol. | [3][4][6][7][8] |
| pKa | 8.5 | [9] |
Stability Profile of this compound
Forced degradation studies are instrumental in identifying the intrinsic stability of a drug substance and its likely degradation pathways. Such studies on this compound have revealed its susceptibility to certain environmental factors.
pH Stability
This compound demonstrates varied stability across the pH spectrum. It is most susceptible to degradation under basic conditions.
-
Basic Conditions: Significant degradation (approximately 23%) has been observed under basic conditions.[4][10] This is a critical consideration when preparing solutions, as alkaline environments will lead to a rapid loss of the active compound.
-
Acidic Conditions: The compound is more stable in acidic environments, with moderate degradation (approximately 4.9%) reported.[4][10]
-
Neutral Conditions: While specific data for neutral pH is not extensively detailed, its stability is expected to be greater than in basic conditions.
Oxidative and Thermal Stability
-
Oxidative Stress: this compound shows moderate sensitivity to oxidative conditions, with a degradation of around 7.3% reported in forced degradation studies.[4][10] Contact with strong oxidizing agents should, therefore, be minimized.
-
Thermal Stress: The compound exhibits good thermal stability, with only minor degradation (approximately 2.0%) observed under elevated temperatures in stress testing.[4][10] However, prolonged exposure to high temperatures should still be avoided to prevent any potential degradation over time.
Photostability
While specific photostability studies are not extensively reported in the provided search results, it is a standard practice in pharmaceutical research to protect all research compounds from light to prevent potential photodegradation.
Hygroscopicity
The anhydrous form of this compound (Form A) is known to be slightly hygroscopic.[3] At a relative humidity exceeding 75%, it can absorb moisture and convert to a hemihydrate form (Form B).[3] This polymorphic conversion can impact the material's physical properties and potentially its stability and dissolution characteristics. Therefore, protection from moisture is a key storage consideration.
Recommended Storage Protocols
Based on the known stability profile, the following storage protocols are recommended for this compound in a research laboratory setting to ensure its long-term integrity.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C for long-term storage. Controlled room temperature (20-25°C) is acceptable for short-term storage. | To minimize thermal degradation, although the compound is relatively stable at ambient temperatures. Refrigeration is a precautionary measure for long-term preservation.[8] |
| Humidity | Store in a desiccated environment. | The anhydrous form is hygroscopic and can undergo polymorphic changes in the presence of moisture.[3] Using a desiccator or storing with a desiccant is crucial. |
| Light | Protect from light. | To prevent potential photodegradation. Standard practice for all research chemicals. |
| Atmosphere | Store in a tightly sealed container. | To prevent exposure to moisture and atmospheric contaminants. |
Protocols for Solution Preparation and Handling
The preparation of solutions for in vitro and in vivo studies requires careful consideration of the compound's stability to ensure accurate dosing and interpretation of results.
Stock Solution Preparation Protocol
-
Solvent Selection: Based on solubility data, sterile water or DMSO are suitable solvents. For biological experiments, the final concentration of DMSO should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.
-
pH Consideration: When preparing aqueous solutions, it is advisable to use a buffer system to maintain a slightly acidic to neutral pH (pH 5-7) to enhance stability. Avoid alkaline buffers.
-
Preparation Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of powder in a clean, dry environment.
-
Add the chosen solvent to the powder.
-
If necessary, sonicate briefly in a water bath to aid dissolution.
-
Filter the solution through a 0.22 µm syringe filter to sterilize and remove any particulates.
-
-
Storage of Stock Solutions:
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
For aqueous solutions, store at -20°C for short-term (weeks) and -80°C for long-term (months) storage.
-
For DMSO solutions, store at -20°C.
-
Protect all solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Stability-Indicating Analytical Workflow
To ensure the quality of this compound over time, particularly for long-term studies, it is advisable to perform periodic purity checks. A stability-indicating analytical method can separate the intact drug from its degradation products.
Recommended Analytical Technique
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection are the recommended methods for assessing the purity and stability of this compound.[4]
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability assessment of a this compound sample in a research lab.
Caption: Potential Degradation Pathways of Solriamfetol HCl.
The primary degradation pathway appears to be hydrolysis, particularly under basic conditions, which can yield phenylalaninol. [6]Other impurities may arise from both the synthetic process and other stress conditions. [4]
Conclusion
This compound is a chemically stable compound when stored and handled correctly. [5]The key factors to control are exposure to basic pH, moisture, and, as a general precaution, light. By adhering to the protocols outlined in this document, researchers can be confident in the integrity of their this compound samples, leading to more reliable and reproducible experimental outcomes.
References
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 235, 115638. [Link]
- Google Patents. (2024). A stable pharmaceutical composition and process for preparing thereof. WO2024194718A1.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. (2019). This compound. [Link]
-
U.S. Food and Drug Administration. (2018). Sunosi (solriamfetol) Prescribing Information. [Link]
-
Fejős, I., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma-cyclodextrin. Chirality, 33(9), 556-566. [Link]
-
De la Rosa, K. C., & Ganti, L. (2021). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 13(8), e17444. [Link]
-
U.S. Food and Drug Administration. (2017). NDA 211230 Orig1s000, 211230Orig2s000. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. Solriamfetol - Wikipedia [en.wikipedia.org]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2024194718A1 - A stable pharmaceutical composition and process for preparing thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. d-nb.info [d-nb.info]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Solriamfetol Hydrochloride Solutions for Cell Culture: An Application Note and Protocol
Introduction
Solriamfetol hydrochloride, a phenylalanine derivative, is a selective dopamine and norepinephrine reuptake inhibitor (DNRI)[1][2]. Marketed under the trade name Sunosi®, it is clinically approved for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea[3][4][5]. Its specific mechanism of action, involving the modulation of key catecholamine neurotransmitters, makes it a compound of significant interest for in vitro studies in neuroscience, pharmacology, and drug discovery[6][7].
This comprehensive guide provides detailed protocols for the preparation of this compound solutions for use in cell culture applications. It is designed for researchers, scientists, and drug development professionals seeking to accurately and reliably incorporate this compound into their experimental workflows. The protocols herein are grounded in the known physicochemical properties of this compound to ensure solution stability, concentration accuracy, and experimental reproducibility.
Scientific Foundation: Mechanism of Action
Understanding the molecular targets of Solriamfetol is crucial for designing relevant cell-based assays. Solriamfetol exerts its pharmacological effects by binding to the dopamine transporter (DAT) and the norepinephrine transporter (NET)[1][7]. This binding inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to increased extracellular concentrations of these neurotransmitters[2][6]. This enhanced dopaminergic and noradrenergic signaling is believed to mediate its wake-promoting effects[7].
Notably, Solriamfetol has a low affinity for the serotonin transporter and does not exhibit significant binding to a wide range of other receptors, including those for serotonin, GABA, adenosine, histamine, and acetylcholine, highlighting its specific pharmacological profile[1][7][8]. Preclinical studies also suggest potential agonist activity at the trace amine-associated receptor 1 (TAAR1)[9].
Signaling Pathway Overview
The following diagram illustrates the primary mechanism of action of Solriamfetol at a synapse.
Caption: Solriamfetol inhibits dopamine (DAT) and norepinephrine (NET) transporters.
Physicochemical Properties and Reagent Data
Accurate solution preparation begins with a clear understanding of the compound's properties.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-amino-3-phenylpropylcarbamate hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₅N₂O₂Cl | [10] |
| Molecular Weight | 230.69 g/mol (as HCl salt) | [1][10][11] |
| Appearance | White to off-white solid | [3][10] |
| CAS Number | 178429-65-7 | [11][12] |
| Solubility | Freely soluble in water; Soluble in water between pH 1-7 | [1][3] |
| pH (1% water solution) | 5.4 | [10] |
| Storage Temperature | 20°C to 25°C (68°F to 77°F) | [4][8][10] |
| In Vitro IC₅₀ | DAT: 2.9 µM; NET: 4.4 µM | [6][13] |
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a high-concentration primary stock solution. The use of a sterile, aqueous-based solvent is recommended given the high water solubility of the hydrochloride salt form.
Materials
-
This compound (powder form)
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water
-
Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
0.22 µm sterile syringe filter
Methodology
-
Pre-calculation: Determine the mass of this compound required.
-
For 10 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.010 L x 230.69 g/mol = 0.02307 g = 23.07 mg
-
-
-
Weighing: Tare a sterile conical tube on the analytical balance. Carefully weigh out 23.07 mg of this compound powder and transfer it to the tube.
-
Expert Tip: Perform weighing in a draft-free environment to ensure accuracy. Due to its slightly hygroscopic nature at high humidity, do not leave the powder exposed to ambient air for extended periods[14].
-
-
Solubilization:
-
For Water-Based Stock: Add 10 mL of sterile, nuclease-free water to the tube.
-
For DMSO-Based Stock: Add 10 mL of sterile, cell culture-grade DMSO. While highly water-soluble, DMSO can be a preferred solvent in many labs for long-term storage and compatibility with automated liquid handlers.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Causality Note: This step is critical to prevent microbial contamination of cell cultures. It is a non-negotiable part of aseptic technique.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent, and date of preparation.
-
Store aliquots at -20°C or -80°C for long-term stability. The recommended storage temperature for the solid compound is controlled room temperature (20-25°C)[4][10]. Storing solutions frozen minimizes degradation and prevents repeated freeze-thaw cycles.
-
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing Solriamfetol HCl stock solution.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol describes the dilution of the primary stock solution to final working concentrations for treating cells.
Materials
-
10 mM this compound stock solution (from Protocol 1)
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or serological pipettes
Methodology
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature. Once thawed, gently vortex to ensure homogeneity. Avoid repeated freeze-thaw cycles.
-
Serial Dilution (Recommended): For accuracy, especially when preparing a range of concentrations, perform serial dilutions.
-
Example for preparing a 10 µM working solution from a 10 mM stock:
-
Step A (Intermediate Dilution): Perform a 1:100 dilution of the stock. Add 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium. This results in a 100 µM intermediate solution.
-
Step B (Final Dilution): Perform a 1:10 dilution of the intermediate solution. The volume will depend on your experimental plate format. For example, to treat a well containing 1 mL of cells, add 100 µL of the 100 µM intermediate solution to 900 µL of medium in the well (or prepare a bulk solution by adding 1 mL of the intermediate to 9 mL of medium).
-
-
-
Direct Dilution (for single concentrations):
-
To prepare a 10 µM working solution directly, perform a 1:1000 dilution. Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Trustworthiness Note: Direct dilution of very small volumes can introduce significant error. The serial dilution method is a self-validating system that enhances precision.
-
-
Vehicle Control: It is imperative to prepare a vehicle control. This consists of cell culture medium containing the same final concentration of the solvent (water or DMSO) used for the stock solution as is present in the highest concentration of this compound tested.
-
Example: If the highest working concentration is 10 µM, prepared via a 1:1000 dilution from a DMSO stock, the vehicle control should contain 0.1% DMSO in the complete cell culture medium.
-
-
Application to Cells: Mix the final working solution gently by pipetting up and down before adding it to your cell cultures. Ensure even distribution across the culture vessel.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation of this compound solutions for in vitro research. By adhering to these guidelines, which are based on the compound's established chemical properties and standard laboratory best practices, researchers can ensure the integrity and reproducibility of their experimental results. The provided mechanistic context further enables the design of scientifically sound assays to explore the cellular and molecular effects of this important wake-promoting agent.
References
-
U.S. Food and Drug Administration. (2018). NDA 211230 Pharmacology Review. [Link]
-
Jazz Pharmaceuticals. (2022). SUNOSI® (solriamfetol) Prescribing Information. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67583702, this compound. Retrieved from [Link]
-
DC Chemicals. (n.d.). This compound | CAS 178429-65-7. Retrieved from [Link]
-
Drug Central. (n.d.). solriamfetol. Retrieved from [Link]
-
Drugs.com. (2024). Solriamfetol Monograph for Professionals. Retrieved from [Link]
-
Reagentia. (n.d.). Solriamfetol HCl (1 x 250 mg). Retrieved from [Link]
-
KEGG DRUG. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130337, Solriamfetol. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). NDA 211230 Clinical Pharmacology and Biopharmaceutics Review. [Link]
-
R Discovery. (n.d.). What are the mechanisms of action of this compound in SUNOSI therapy?. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2019). NDA 211230 Approval Package. [Link]
-
Srour, H., & Khan, A. (2021). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 13(7), e16474. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound?. Retrieved from [Link]
-
Drugs.com. (2024). Solriamfetol: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]
-
ResearchGate. (n.d.). Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. Retrieved from [Link]
- Google Patents. (n.d.). WO2024194718A1 - A stable pharmaceutical composition and process for preparing thereof.
-
SUNOSI® HCP. (n.d.). Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA. Retrieved from [Link]
Sources
- 1. sunosi.com [sunosi.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound | C10H15ClN2O2 | CID 67583702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. reagentia.eu [reagentia.eu]
- 13. This compound |CAS 178429-65-7|DC Chemicals [dcchemicals.com]
- 14. WO2024194718A1 - A stable pharmaceutical composition and process for preparing thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Preclinical Administration of Solriamfetol Hydrochloride
Introduction
Solriamfetol, marketed as Sunosi®, is a wake-promoting agent approved for improving wakefulness in adult patients with excessive daytime sleepiness (EDS) associated with narcolepsy or obstructive sleep apnea (OSA).[1][2] Unlike traditional stimulants, solriamfetol possesses a distinct pharmacological profile that has garnered significant interest in both clinical and preclinical research.[3] Its mechanism centers on the inhibition of dopamine and norepinephrine reuptake, which distinguishes it from agents that primarily induce monoamine release.[4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective administration of solriamfetol hydrochloride in preclinical studies. The goal is to synthesize technical protocols with field-proven insights, ensuring that experimental design is both robust and mechanistically informed. We will delve into the causality behind experimental choices, from animal model selection to administration techniques, to facilitate reproducible and translatable research outcomes.
Section 1: Scientific Background & Mechanism of Action
A foundational understanding of solriamfetol's mechanism of action is critical for designing meaningful preclinical experiments. Its efficacy is believed to be mediated through a dual-action mechanism that enhances dopaminergic and noradrenergic neurotransmission in brain regions responsible for maintaining wakefulness.[1][4]
1.1. Primary Mechanism: Dopamine and Norepinephrine Reuptake Inhibition (DNRI)
Solriamfetol is a dopamine-norepinephrine reuptake inhibitor (DNRI).[5][6] It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][2] This action increases the extracellular concentrations of dopamine and norepinephrine, thereby enhancing their signaling activity at postsynaptic receptors.[4][5] Preclinical microdialysis studies have confirmed that solriamfetol administration leads to increased levels of dopamine and norepinephrine in brain regions like the prefrontal cortex and striatum.[7]
Crucially, solriamfetol exhibits a lower binding affinity for DAT and NET compared to amphetamines and does not act as a monoamine-releasing agent at therapeutic doses.[1][3][5] This distinction is thought to contribute to its different pharmacological profile, potentially including a reduced risk of abuse compared to traditional stimulants.[3][4]
1.2. Secondary Mechanism: TAAR1 Agonism
Recent preclinical studies have identified an additional potential mechanism: agonist activity at the trace amine-associated receptor 1 (TAAR1).[2][8] TAAR1 is a G-protein coupled receptor that can modulate monoamine transmission. Agonist activity at TAAR1 may contribute to the wake-promoting effects of solriamfetol, representing a pharmacological action not shared by other wake-promoting agents like modafinil.[9]
1.3. Receptor Selectivity
Solriamfetol demonstrates high selectivity. It has no significant binding affinity for serotonin transporters or receptors for dopamine, serotonin, GABA, histamine, or orexin, which helps explain its focused therapeutic effects and side-effect profile.[1][6][10]
Caption: Synaptic mechanism of solriamfetol as a DNRI.
Section 2: Preclinical Models and Experimental Design
The selection of an appropriate animal model is paramount for investigating the effects of solriamfetol and ensuring the clinical relevance of the findings.
2.1. Animal Model Selection
-
Species: C57BL/6J mice and Sprague-Dawley or Wistar rats are the most commonly used species in solriamfetol preclinical research.[7][11][12] These species are well-characterized and have established behavioral and physiological assays relevant to sleep/wake studies.
-
Models of Obstructive Sleep Apnea (OSA): Since OSA is a primary indication for solriamfetol, models that mimic key aspects of the condition are essential.
-
Intermittent Hypoxia (IH): Exposing rodents to recurring episodes of hypoxia during their rest phase mimics the oxygen desaturation seen in OSA patients. This model has been shown to induce excessive sleepiness, cognitive deficits, and anxiety-like behaviors, which are treatable with solriamfetol.[11][13]
-
Sleep Fragmentation (SF): This model uses mechanical or auditory stimuli to repeatedly interrupt sleep, replicating the sleep disruption characteristic of OSA. SF models also produce an EDS phenotype that can be assessed following solriamfetol administration.[12][14]
-
-
Models of Narcolepsy: Research in canine and murine models has linked narcolepsy to deficiencies in the orexin (hypocretin) system.[15][16][17] While specific studies administering solriamfetol to orexin-deficient models were not highlighted in the initial search, these models represent the gold standard for evaluating potential narcolepsy therapeutics.
-
Naive Animals: Studies in healthy, wild-type animals are crucial for characterizing the fundamental wake-promoting and cognitive-enhancing effects of solriamfetol without the confound of a disease state.[8][18]
2.2. Dose Selection and Rationale Dose selection must be empirically determined through dose-response studies. The effective dose can vary significantly based on the animal model, administration route, and the endpoint being measured.
Table 1: Summary of Reported Preclinical Doses of Solriamfetol
| Species | Route | Dose Range | Observed Effect / Study Type | Reference(s) |
|---|---|---|---|---|
| Mouse | IP | 1-3 mg/kg | Improved cognitive performance (sustained attention, spatial memory). | [18] |
| Mouse | IP | 200 mg/kg | Ameliorated excessive sleepiness in sleep fragmentation & intermittent hypoxia models. | [11][12] |
| Rat | PO | 30 mg/kg | Increased activities associated with dopaminergic transmission. | [7] |
| Rat | SC | 30 mg/kg | Increased striatal dopamine and prefrontal cortical norepinephrine levels. | [7] |
| Rat | PO | 35-350 mg/kg/day | 14-day oral toxicity study in juvenile rats. |[7] |
Causality Insight: Lower doses (e.g., 1-3 mg/kg in mice) may be sufficient for subtle cognitive endpoints, whereas higher doses (e.g., 200 mg/kg in mice) are often required to produce robust changes in sleep-wake architecture in disease models.[11][18] This highlights the importance of titrating the dose to the specific research question.
Section 3: Compound Preparation and Formulation
Proper preparation of the dosing solution is a critical step for ensuring accurate and consistent administration.
3.1. Properties of this compound this compound is a white to off-white solid that is freely soluble in water.[10][19] This high water solubility simplifies the preparation of solutions for injection or oral gavage.
3.2. Vehicle Selection
-
Rationale: The choice of vehicle is dictated by the route of administration and the required concentration. For most preclinical applications, a simple aqueous vehicle is sufficient and preferred for its physiological compatibility.
-
Recommended Vehicles:
-
Sterile 0.9% Saline: The standard, isotonic vehicle for intraperitoneal (IP), intravenous (IV), and subcutaneous (SC) injections.
-
Sterile Water for Injection: An acceptable alternative to saline for most routes.[7]
-
Aqueous Methylcellulose (e.g., 0.5% w/v): Used occasionally for high-dose oral administration to create a uniform suspension, although the solubility of the hydrochloride salt often makes this unnecessary.[20]
-
3.3. Protocol: Preparation of Solriamfetol HCl for Injection (10 mg/mL Stock) This protocol provides a method for preparing a stock solution that can be diluted as needed.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculation: Determine the required mass of solriamfetol HCl. For a 10 mg/mL solution in 10 mL of saline, 100 mg is needed.
-
Weighing: Aseptically weigh the calculated amount of solriamfetol HCl powder and transfer it to a sterile conical tube.
-
Solubilization: Add the desired volume of sterile 0.9% saline to the tube. For example, add 10 mL for a 10 mg/mL solution.
-
Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The solution should be clear and colorless. Visually inspect for any undissolved particulate matter.
-
Sterilization (Self-Validation): To ensure sterility, filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial. This step is critical for preventing infection, especially for chronic administration studies.
-
Storage: Store the final solution at 2-8°C, protected from light. Consult manufacturer's data for specific stability information, but freshly prepared solutions are always recommended.
Section 4: Administration Protocols
The choice of administration route directly impacts the pharmacokinetic and pharmacodynamic profile of the compound.
4.1. Protocol: Intraperitoneal (IP) Injection (Mice/Rats) IP injection is a common and effective route for systemic administration in rodents, offering rapid absorption.
Materials:
-
Prepared solriamfetol dosing solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[21]
Procedure:
-
Dose Calculation: Calculate the injection volume based on the animal's most recent body weight and the target dose (e.g., in mg/kg). The final injection volume should not exceed 10 mL/kg.[21]
-
Animal Restraint: Restrain the animal securely but gently. For mice, a standard scruff restraint is effective. For rats, a two-person technique is preferred, with one person restraining the animal and the other performing the injection.[21] The animal should be tilted into a head-down position to allow abdominal organs to shift away from the injection site.
-
Site Identification: Identify the injection site in the lower right abdominal quadrant. Causality: This location is chosen to minimize the risk of puncturing the cecum, urinary bladder, or other vital organs.[21]
-
Needle Insertion: Insert the needle (bevel up) at a 30-40° angle, ensuring the needle penetrates the peritoneum. A slight "pop" may be felt.
-
Aspiration: Gently pull back on the syringe plunger. If blood (indicating vessel puncture) or yellowish fluid (indicating bladder puncture) appears, discard the needle and syringe and reprepare. This is a critical self-validating step.
-
Injection: If aspiration is clear, inject the solution smoothly.
-
Withdrawal & Monitoring: Withdraw the needle and return the animal to its home cage. Monitor the animal for any signs of distress or adverse reaction immediately following the injection.
4.2. Protocol: Oral Gavage (PO) (Rats) Oral gavage is used to ensure precise oral dosing and is often chosen to model the clinical route of administration.
Materials:
-
Prepared solriamfetol dosing solution
-
Appropriately sized oral gavage needles (flexible or rigid, with a ball tip)
-
Syringes
Procedure:
-
Gavage Needle Selection: Choose a gavage needle appropriate for the size of the rat. The length should be measured from the tip of the nose to the last rib to estimate the distance to the stomach.
-
Animal Restraint: Restrain the rat securely, holding it in a vertical position to straighten the path to the esophagus.
-
Needle Insertion: Gently insert the ball-tipped needle into the mouth, passing it along one side of the tongue towards the back of the throat.
-
Passage into Esophagus: Allow the rat to swallow the needle tip. Advance the needle gently and smoothly down the esophagus into the stomach. Causality: If any resistance is met or the animal exhibits respiratory distress, the needle may be in the trachea. Withdraw immediately and restart. Never force the needle.
-
Administration: Once the needle is in the stomach, administer the solution slowly.
-
Withdrawal & Monitoring: Remove the needle in a smooth, swift motion and return the animal to its cage. Monitor for any signs of respiratory distress or discomfort.
Caption: General experimental workflow for preclinical solriamfetol studies.
Section 5: Data Summary and Interpretation
Summarizing key pharmacokinetic and pharmacodynamic data provides a valuable reference for experimental planning.
Table 2: Summary of Preclinical Pharmacokinetic Parameters for Solriamfetol
| Parameter | Mouse | Rat | Dog | Rabbit | Human | Reference(s) |
|---|---|---|---|---|---|---|
| Oral Absorption | N/A | ~63-73% | ~85% | N/A | ~95% | [2][20] |
| Plasma Protein Binding | N/A | N/A | ~8.4% | ~8.4% | 13.3-19.4% | [2][20] |
| Metabolism | N/A | N/A | N/A | N/A | Minimal (~1%) | [2] |
| Primary Excretion | N/A | Urine | Urine | N/A | Urine (>90% unchanged) | [2][22] |
| Systemic Exposure | Dose-proportional | Approx. dose-proportional | Approx. dose-proportional | N/A | Dose-proportional |[20][22] |
Interpretation Insight: Solriamfetol shows good oral absorption and low plasma protein binding in preclinical species, with minimal metabolism.[2][20] This suggests that the parent compound is responsible for the observed pharmacological effects and that pharmacokinetic profiles are relatively straightforward, with exposure scaling predictably with dose.
References
-
A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus. [Link]
-
Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA. Sleep. [Link]
-
Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA. SUNOSI® (solriamfetol) for HCPs. [Link]
-
Solriamfetol - Wikipedia. Wikipedia. [Link]
-
What is the mechanism of this compound? Patsnap Synapse. [Link]
-
What are the mechanisms of action of this compound in SUNOSI therapy? R Discovery. [Link]
-
Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. ResearchGate. [Link]
-
0756 Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP | Oxford Academic. [Link]
-
Sunosi - Assessment report. European Medicines Agency (EMA). [Link]
-
Hits and misses with animal models of narcolepsy and the implications for drug discovery. Taylor & Francis Online. [Link]
-
Hits and misses with animal models of narcolepsy and the implications for drug discovery. PubMed. [Link]
-
Hits and misses with animal models of narcolepsy and the implications for drug discovery. ResearchGate. [Link]
-
Hits and misses with animal models of narcolepsy and the implications for drug discovery. Scilit. [Link]
-
Pharmacology and Toxicology Review. accessdata.fda.gov. [Link]
-
Solriamfetol and the Impact of Residual Excessive Daytime Sleepiness. NeurologyLive. [Link]
-
Prescribing Information. SUNOSI® (solriamfetol). [Link]
-
A Randomized, Double-Blind, Placebo- and Positive-Controlled, 4-Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants. PubMed Central. [Link]
-
Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice. PubMed Central. [Link]
-
Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial. American Thoracic Society. [Link]
-
Clinical Pharmacology and Biopharmaceutics Review. accessdata.fda.gov. [Link]
-
Solriamfetol for the Use of Narcolepsy: A Systematic Review. PubMed Central. [Link]
-
The Role of Animal Models in Developing Pharmacotherapy for Obstructive Sleep Apnea. MDPI. [Link]
-
Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea. PubMed. [Link]
-
Geert Mayer, MD: Safety, Efficacy of Solriamfetol for Excessive Sleepiness In Narcolepsy, OSA. YouTube. [Link]
-
Solriamfetol enhances alertness and cognitive performance in mice. bioRxiv. [Link]
-
Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice. PubMed. [Link]
-
Draft Guidance on this compound. accessdata.fda.gov. [Link]
-
Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
-
What is the recommended treatment protocol for Sunosi (solriamfetol) in adults with excessive daytime sleepiness due to narcolepsy or obstructive sleep apnea (OSA)? Dr.Oracle. [Link]
-
P148 Solriamfetol Titration & AdministRaTion (START): Dosing and titration strategies in patients with narcolepsy starting solriamfetol. PubMed Central. [Link]
- A stable pharmaceutical composition and process for preparing thereof.
-
Demonstration of handling techniques for intraperitoneal dosing. ResearchGate. [Link]
-
This compound. DC Chemicals. [Link]
-
Sunosi (solriamfetol) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Only controls: effect of handling, sham injection, and intraperitoneal injection of saline on behavior of mice in an elevated plus-maze. PubMed. [Link]
Sources
- 1. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol - Wikipedia [en.wikipedia.org]
- 3. Solriamfetol for Excessive Sleepiness in Narcolepsy and Obstructive Sleep Apnea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. sunosi.com [sunosi.com]
- 11. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solriamfetol improves chronic sleep fragmentation-induced increases in sleep propensity and ameliorates explicit memory in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Hits and misses with animal models of narcolepsy and the implications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. ema.europa.eu [ema.europa.eu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. A Randomized, Double‐Blind, Placebo‐ and Positive‐Controlled, 4‐Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solriamfetol Hydrochloride Dosage in Animal Studies
Welcome to the technical support center for Solriamfetol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the dosage of Solriamfetol in preclinical animal studies. Our goal is to move beyond simple checklists and offer a comprehensive resource that explains the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when beginning work with this compound.
Q1: What is the fundamental mechanism of action for Solriamfetol?
Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2][3] By blocking the dopamine transporter (DAT) and norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the brain, particularly in regions involved in wakefulness like the substantia nigra.[4] This enhanced dopaminergic and noradrenergic signaling is believed to be the primary mechanism for its wake-promoting effects.[1][2][4] It has a low affinity for the serotonin transporter and does not bind appreciably to other receptors, which contributes to its specific pharmacological profile.[4][5]
Caption: Solriamfetol blocks DAT and NET, increasing synaptic dopamine and norepinephrine.
Q2: How should I prepare and formulate this compound for animal administration?
This compound is a white to off-white solid that is freely soluble in water.[5][6] For oral gavage (p.o.) in rodents, the most common administration route, it can be dissolved in sterile water or a 0.9% saline solution.
Causality: Using a simple aqueous vehicle is preferred as it minimizes potential confounding effects that complex vehicles (like those containing suspending agents or organic solvents) might have on absorption or animal physiology. Given its high water solubility, complex formulations are generally unnecessary.[6]
Self-Validation: Always ensure the solution is clear and free of particulates before administration. Prepare fresh solutions daily to avoid degradation, unless stability data for your specific concentration and storage conditions are available. A simple pH check of the final formulation is also good practice to ensure consistency.
Q3: What are appropriate starting doses for dose-range finding studies in common animal models?
Starting doses should be selected to span a range that is likely to produce a measurable effect without causing undue toxicity. This is typically informed by previous nonclinical studies and allometric scaling from the human equivalent dose (HED).
Expert Insight: A common mistake is to start with doses that are too high, leading to excessive CNS stimulation (hyperactivity, tremors) that can confound behavioral assessments.[3] It is often more informative to start low and escalate the dose. A staggered dosing approach, where a single animal or a small cohort is dosed and observed before proceeding to the next dose level, is a robust safety and animal welfare practice.[7]
| Species | Route of Admin. | Recommended Starting Dose Range (mg/kg) | Justification & Key Considerations |
| Mouse | p.o., i.p. | 30 - 100 mg/kg | Mice often require higher doses than rats due to faster metabolism. A study in a murine model of OSA used 200 mg/kg (i.p.) to elicit a potent wake-promoting effect.[8] Starting lower allows for the characterization of a full dose-response curve. |
| Rat | p.o. | 10 - 50 mg/kg | Reproductive toxicity studies in rats used doses that, when converted to mg/m², were multiples of the maximum recommended human dose (MRHD).[4][5] Starting in the 10-50 mg/kg range provides a safe window to observe efficacy before approaching toxicologically relevant exposures. |
| Dog | p.o. | 5 - 20 mg/kg | Dogs are often more sensitive than rodents. Dose selection should be conservative initially. Nonclinical toxicology studies in dogs showed dose-dependent CNS effects.[3] |
| Non-Human Primate | p.o. | 5 - 15 mg/kg | Pharmacokinetics can be more similar to humans. Lower starting doses are recommended to carefully assess both efficacy and potential cardiovascular side effects (increased blood pressure and heart rate).[5][8] |
Note: These are suggested starting ranges. The optimal dose will depend on the specific animal strain, age, sex, and the experimental endpoint.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Q4: My behavioral data shows high inter-animal variability. What are the likely causes and how can I mitigate this?
Answer: High variability is a common challenge in behavioral pharmacology and can obscure true treatment effects.[9]
Probable Causes & Solutions:
-
Inconsistent Dosing Technique:
-
Cause: Inaccurate volume administration, especially with small volumes for mice, or stress induced by the procedure.
-
Solution: Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage).[10] Use appropriate-sized feeding needles and handle animals consistently and calmly to minimize stress. Acclimatizing animals to handling and the procedure can reduce the stress response.[10]
-
-
Environmental Factors:
-
Cause: Animals are highly sensitive to their environment. Variations in lighting, noise, temperature, or even the time of day of testing can significantly impact behavior.[11]
-
Solution: Standardize the experimental environment rigorously. Conduct behavioral testing at the same time each day to control for circadian rhythm effects. Ensure the testing room is quiet and has consistent lighting.
-
-
Inherent Biological Differences:
-
Cause: Just like humans, individual animals exhibit natural variation in their response to stimuli and drugs.[11] This can be due to subtle genetic differences (even within an inbred strain), social hierarchy within a cage, or prior life experiences.
-
Solution: Use a crossover study design where each animal serves as its own control, if the experimental question allows. If not, increase the sample size (n) per group after conducting a power analysis. You can also pre-screen animals for a baseline behavioral trait and use stratified randomization to ensure each experimental group has a similar distribution of baseline responders.[11]
-
-
Pharmacokinetic Variability:
-
Cause: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among animals can lead to different plasma concentrations from the same mg/kg dose.
-
Solution: In a satellite group of animals, collect blood samples at key time points (e.g., Tmax, which is ~2 hours in humans) to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.[4][12] This allows you to correlate the behavioral effect with drug exposure, not just the administered dose.
-
Q5: I am observing adverse effects like hyperactivity or stereotypy at doses where I expect to see therapeutic effects. How should I interpret and manage this?
Answer: This is a critical observation indicating that your dose may be on the steep part of the dose-response curve, where therapeutic and adverse effects overlap.
Probable Causes & Solutions:
-
Dose is Too High:
-
Cause: The primary pharmacology of Solriamfetol as a DNRI can lead to excessive CNS stimulation at higher doses, manifesting as hyperactivity, tremors, or convulsions.[3] These effects can interfere with the assessment of wakefulness or cognition.
-
Solution: The most direct solution is to lower the dose. Your experiment should include a wider range of lower doses to identify a "therapeutic window." The goal is to find a dose that promotes wakefulness without causing confounding motor stimulation.
-
-
Species Sensitivity:
-
Cause: The target species or strain may be particularly sensitive to the stimulant effects of Solriamfetol.
-
Solution: Review literature for the specific strain you are using. If none exists, a thorough dose-range finding study is essential. Start with a very low dose and use a staggered approach, observing a few animals for at least 24 hours before escalating the dose in the next cohort.[7]
-
-
Misinterpretation of "Wakefulness":
-
Cause: It is crucial to distinguish between consolidated, functional wakefulness and drug-induced hyperactivity. An animal that is constantly moving or exhibiting stereotyped behaviors is awake, but this is not the desired therapeutic outcome.
-
Solution: Use more sophisticated measures of wakefulness than just locomotor activity. Electroencephalography (EEG) is the gold standard for defining sleep-wake states. Behavioral observation should also score the quality of wakefulness (e.g., normal grooming, exploring) versus non-purposeful or repetitive behaviors.
-
Experimental Protocols
Protocol 1: Staggered Dose-Range Finding (DRF) Study in Rats
This protocol is designed to efficiently identify a range of tolerated and effective doses while minimizing animal use, in line with the 3Rs principles.
-
Animal Preparation: Acclimate male Sprague Dawley rats (8-10 weeks old) to the facility for at least 7 days. House them in pairs with ad libitum access to food and water. Handle animals daily for 3-5 days prior to the study to reduce handling stress.
-
Formulation: Prepare this compound in 0.9% sterile saline at concentrations allowing for a 5 mL/kg oral gavage administration volume. Prepare fresh daily.
-
Staggered Dosing - Day 1 (n=1 per group):
-
Dose one rat with the lowest dose (e.g., 10 mg/kg).
-
Dose one rat with vehicle (0.9% saline).
-
Observe continuously for the first 4 hours for clinical signs (especially hyperactivity, tremors, stereotypy) and general well-being. Record observations at 1, 2, 4, 8, and 24 hours post-dose.
-
-
Dose Escalation - Day 2 (n=1 per group):
-
If the 10 mg/kg dose was well-tolerated, dose one new rat with the next dose (e.g., 30 mg/kg).
-
Continue with the same observation schedule.
-
-
Continuation: Repeat the dose escalation process (e.g., 100 mg/kg, 300 mg/kg) with new, naive animals, observing each for 24 hours. If significant adverse effects are noted, the next dose should be lowered or the study stopped at that Maximum Tolerated Dose (MTD).[7]
-
Group Expansion: Once a tolerated dose range is identified, expand the groups to a sufficient n (e.g., 6-8 per group) to gain statistical power for your primary efficacy endpoint (e.g., locomotor activity, performance in a cognitive task).
Caption: A phased approach to dose selection, from pilot studies to validation.
References
- R Discovery. (n.d.). What are the mechanisms of action of this compound in SUNOSI therapy?
-
Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]
-
Jazz Pharmaceuticals. (n.d.). Prescribing Information | SUNOSI® (solriamfetol). Retrieved from [Link]
-
Dauvilliers, Y., et al. (2020). Single‐Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End‐Stage Renal Disease Requiring Hemodialysis. Clinical Pharmacology in Drug Development, 9(5), 616-627. Available at: [Link]
-
Carr, M., et al. (2022). Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA. Sleep, 45(Supplement_1), A13. Available at: [Link]
-
De la Rosa, E., et al. (2022). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Clinical Practice and Cases in Emergency Medicine, 6(3), 226-233. Available at: [Link]
- Jazz Pharmaceuticals. (2023). Methods of administering solriamfetol to lactating women. Google Patents.
-
Schwartz, J., et al. (2022). Effects of solriamfetol treatment on body weight in participants with obstructive sleep apnea or narcolepsy. Journal of Clinical Sleep Medicine, 18(8), 1977-1986. Available at: [Link]
-
FDA. (2018). Pharmacology/Toxicology Review and Evaluation. Accessdata.fda.gov. Available at: [Link]
-
FDA. (2018). Chemistry Review. Accessdata.fda.gov. Available at: [Link]
-
Wikipedia. (n.d.). Solriamfetol. Retrieved from [Link]
-
Medscape. (n.d.). Sunosi (solriamfetol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
ResearchGate. (2015). What are possible reasons for high standard deviation in mice experiments? Retrieved from [Link]
- Google Patents. (2021). Process for preparation of solriamfetol and intermediates thereof.
-
NIH. (2015). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. Available at: [Link]
-
van der Staay, F. J., et al. (2021). Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments. PLOS ONE, 16(8), e0255939. Available at: [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. Available at: [Link]
-
ILAR Journal. (2002). Control of Variability. Oxford Academic. Available at: [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sunosi.com [sunosi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11872204B1 - Methods of administering solriamfetol to lactating women - Google Patents [patents.google.com]
Solriamfetol hydrochloride solubility and formulation challenges
Welcome to the technical support center for solriamfetol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility and formulation of this active pharmaceutical ingredient (API). Drawing from regulatory filings, peer-reviewed literature, and established analytical principles, this resource provides in-depth, practical solutions in a direct question-and-answer format.
Section 1: Physicochemical Properties & Solubility FAQs
This section addresses fundamental questions regarding the intrinsic properties of this compound, which are critical for any pre-formulation or experimental work.
Q1: What are the key physicochemical properties of this compound?
Understanding the basic physicochemical profile of this compound is the foundation for all development activities. Key parameters are summarized below.
| Property | Value | Source(s) |
| Chemical Name | (R)-2-amino-3-phenylpropylcarbamate hydrochloride | [1][2] |
| Molecular Formula | C₁₀H₁₅N₂O₂Cl | [1][2] |
| Molecular Weight | 230.69 g/mol (as HCl salt) | [1][2] |
| Appearance | White to off-white solid | [1][3][4] |
| Melting Point | 183-189 °C | [1] |
| pKa | 8.5 | [1][5] |
| Log P | 1.2 (at pH 11) | [1] |
| BCS Classification | Class I (High Solubility, High Permeability) | [6] |
Q2: How soluble is this compound in aqueous media? What is its BCS classification?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class I drug, which is defined by high solubility and high permeability[6]. It is described as "freely soluble" or "highly soluble" in water across the entire physiological pH range of 1 to 7.[1][3][4][7] This high aqueous solubility is a significant advantage, as it generally means that dissolution is not the rate-limiting step for absorption. The oral bioavailability is approximately 95%, confirming its high permeability.[6][8]
Q3: Is the solubility of this compound pH-dependent in the physiological range?
While the molecule has a pKa of 8.5, indicating that its ionization state will change at higher pH values, it remains highly soluble throughout the typical pH range of the gastrointestinal tract (pH 1-7).[1][5] Because the pKa is well above this range, the molecule exists predominantly as a positively charged cation, which contributes to its high aqueous solubility. Therefore, for oral formulation development, pH-dependent solubility is not considered a significant challenge.
Q4: What is a recommended procedure for preparing a stock solution of this compound for in-vitro experiments?
Given its high water solubility, preparing a stock solution is straightforward. The following protocol is a reliable starting point.
Protocol 1: Preparation of an Aqueous Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the powder to a volumetric flask. Add approximately 70-80% of the final desired volume of purified water or a relevant buffer (e.g., PBS).
-
Dissolution: Agitate the solution at room temperature. Gentle vortexing or sonication can be used to expedite dissolution if necessary. The API should dissolve readily.
-
Volume Adjustment: Once the solid is fully dissolved, bring the solution to the final volume with the solvent.
-
Mixing & Filtration: Invert the flask several times to ensure homogeneity. For cell culture or other sensitive applications, sterile filter the final solution through a 0.22 µm filter.
-
Storage: Store the stock solution as per stability data. For short-term use, refrigeration (2-8°C) is typically appropriate. For long-term storage, aliquoting and freezing (-20°C or -80°C) should be considered, pending a formal stability assessment.
Section 2: Formulation Challenges & Troubleshooting Guide
While this compound's BCS Class I designation simplifies some aspects of formulation, significant challenges, particularly related to its solid-state properties, must be addressed.
Polymorphism: The Core Formulation Hurdle
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These forms have the same chemical composition but different internal crystal lattices, which can profoundly impact critical pharmaceutical properties like stability, hygroscopicity, and manufacturability.
Q5: What are the known polymorphic forms of this compound and how do they differ?
Two primary polymorphic forms of this compound have been identified: Form A and Form B.[9]
-
Form A: This is an anhydrous crystalline form. Its anhydrous nature makes it slightly hygroscopic.[9]
-
Form B: This is a crystalline hemihydrate form, meaning it incorporates water into its crystal structure.[9]
The critical difference lies in their stability relative to humidity. Form A is susceptible to converting into the more stable Form B at high relative humidity (>75% RH) due to moisture absorption.[9] This potential for conversion is a major challenge when developing a physically stable formulation.[9]
Q6: My XRPD pattern for a new batch of API doesn't match the reference. What could be the cause?
This is a classic sign of polymorphic variation or the presence of a different solid form. The following workflow can help diagnose the issue.
Caption: Troubleshooting workflow for an unexpected XRPD pattern.
Q7: How can I control the polymorphic form during formulation development?
Control of polymorphism is achieved primarily through the choice of manufacturing process. The presence of water is the key trigger for the conversion of Form A to Form B.[9]
-
To Target Form B (Hemihydrate): An aqueous wet granulation process is suitable. This is the approach used for the commercial SUNOSI® tablets.[9] The process intentionally uses water, ensuring the conversion to and maintenance of the stable hemihydrate form.
-
To Target Form A (Anhydrous): A dry granulation process, such as roller compaction or slugging, is required.[9] This avoids the use of water, preventing the conversion of Form A to Form B and is the subject of patent literature aiming to formulate the anhydrous form.[9]
Caption: Formulation strategy decision tree based on target polymorph.
Chemical Stability & Degradation
Q8: How do I perform a forced degradation study for this compound to develop a stability-indicating method?
A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the drug and to develop a stability-indicating analytical method capable of separating the intact drug from its degradation products.[10]
Protocol 2: Forced Degradation Study Workflow
-
Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).
-
Apply Stress Conditions: Expose the solutions to a range of stress conditions. A control sample (unstressed) should always be included.
-
Acid Hydrolysis: 0.1 N HCl at 60-80°C for several hours.
-
Base Hydrolysis: 0.1 N NaOH at 60-80°C for several hours.
-
Oxidation: 3-6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder and solution at a high temperature (e.g., 105°C) for 24-48 hours.
-
Photolytic Degradation: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze all stressed samples and the control using a high-resolution chromatographic technique, typically UPLC with UV or MS detection.[11][12]
-
Method Validation: The goal is to achieve 5-20% degradation.[13] The analytical method must be able to resolve all degradation peaks from the main solriamfetol peak and from each other. Key validation parameters include specificity, linearity, accuracy, and precision.[11][12]
Caption: Workflow for a forced degradation study.
Q9: My UPLC analysis shows new impurity peaks after storage. What are the potential sources?
New peaks on a stability chromatogram can arise from several sources. Research has focused on identifying and synthesizing process-related impurities from various synthetic routes.[11][12][14] Potential sources include:
-
Degradation Products: As identified in forced degradation studies (e.g., hydrolytic, oxidative degradants).
-
Process-Related Impurities: Residual starting materials, by-products, or intermediates from the API synthesis.[11]
-
Excipient Interactions: The API may react with certain excipients over time, especially under accelerated stability conditions. Compatibility studies are crucial to mitigate this.
Manufacturing and Excipient Compatibility
Q10: What are the recommended excipients for a stable oral tablet formulation of this compound?
The formulation for the approved drug, SUNOSI®, provides a validated starting point. The core components are simple, reflecting the favorable properties of the API.
-
Film Coating: The coating is cosmetic and typically contains components like polyvinyl alcohol, polyethylene glycol, talc, titanium dioxide, and iron oxide yellow.[1][2][3]
Compatibility studies with these and other common excipients are essential during development, especially under stressed conditions of high heat and humidity.[15]
Section 3: Analytical Protocols & Methods
Q11: How can I use X-Ray Powder Diffraction (XRPD) to differentiate between Form A and Form B of this compound?
XRPD is the definitive technique for identifying crystalline forms. Each polymorph will produce a unique diffraction pattern. While specific 2θ peak positions are proprietary or found in patent literature, a general protocol can be described.
Protocol 3: Polymorph Identification by XRPD
-
Sample Preparation: Gently grind a small amount (10-20 mg) of the this compound powder to ensure a random orientation of crystals. Mount the powder onto a zero-background sample holder.
-
Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Typical settings might include a voltage of 40 kV and a current of 40 mA.
-
Data Acquisition: Scan the sample over a 2θ range of approximately 2° to 40°. The scan speed should be optimized to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Compare the resulting diffractogram to reference patterns for Form A (anhydrous) and Form B (hemihydrate).
-
Pay close attention to the presence or absence of characteristic peaks unique to each form. A patent for a Form A formulation, for instance, lists characteristic XRPD peaks at 6.6°, 13.2°, 16.0°, 23.8°, and 24.6° (± 0.2).[9]
-
The presence of peaks from both reference patterns indicates a mixture. The absence of sharp peaks (a broad halo) suggests amorphous content.
-
References
-
U.S. Food and Drug Administration. (2018). Pharmacology Review - NDA 211230. [Link]
-
Jazz Pharmaceuticals. (2019). SUNOSI® (solriamfetol) Prescribing Information. [Link]
-
PharmaCompass. (n.d.). Solriamfetol | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
U.S. Food and Drug Administration. (2018). Pharmacology and Toxicology Review - NDA 211230. [Link]
-
European Medicines Agency. (2020). Sunosi, INN-solriamfetol - Annex I: Summary of Product Characteristics. [Link]
-
U.S. Food and Drug Administration. (2017). Chemistry Review - NDA 211230. [Link]
- Google Patents. (2024). WO2024194718A1 - A stable pharmaceutical composition and process for preparing thereof.
-
Health Canada. (2022). Product Monograph Including Patient Medication Information - SUNOSI®. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(4), 403-411. [Link]
-
Spanky, J. A., & Bzemar, A. (2022). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 14(10), e30841. [Link]
-
Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]
-
Kelsh, D., et al. (2020). A Randomized, Double-Blind, Placebo- and Positive-Controlled, 4-Period Crossover Study of the Effects of Solriamfetol on QTcF Intervals in Healthy Participants. Clinical and Translational Science, 13(4), 745-753. [Link]
-
New Drug Approvals. (2019). This compound. [Link]
-
European Medicines Agency. (2019). Sunosi - Assessment report. [Link]
-
PubMed. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
-
DrugCentral. (n.d.). solriamfetol. [Link]
-
ResearchGate. (2021). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. [Link]
-
U.S. Food and Drug Administration. (2017). Clinical Pharmacology and Biopharmaceutics Review - NDA 211230. [Link]
-
Lu, Y., et al. (2018). A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food. Clinical Therapeutics, 40(10), 1734-1744. [Link]
-
Sci-Hub. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
-
Drugs.com. (2025). Solriamfetol Monograph for Professionals. [Link]
-
Regulations.gov. (2017). Docket FDA-2017-E-6835. [Link]
- Google Patents. (2021).
-
Wikipedia. (n.d.). Solriamfetol. [Link]
-
Thorpy, M. J., & Folkerts, M. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep, 13, 139–156. [Link]
-
PubChem. (n.d.). Solriamfetol. [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs-A review. TrAC Trends in Analytical Chemistry, 50, 129-141. [Link]
-
Kurmi, M., et al. (2017). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences & Research, 9(8), 1275-1280. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. sunosi.com [sunosi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2024194718A1 - A stable pharmaceutical composition and process for preparing thereof - Google Patents [patents.google.com]
- 10. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 11. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. sci-net.xyz [sci-net.xyz]
- 15. ema.europa.eu [ema.europa.eu]
Identifying and minimizing Solriamfetol hydrochloride synthesis impurities
Welcome to the technical support center for Solriamfetol hydrochloride synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and minimizing impurities during the synthesis of this active pharmaceutical ingredient (API). The quality, safety, and efficacy of Solriamfetol are directly linked to the purity of the final product, making robust impurity control an indispensable part of the manufacturing process.
This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the fundamental chemistry behind impurity formation and control.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities encountered in Solriamfetol synthesis?
A1: Impurities in this compound synthesis can be broadly categorized according to the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[1][2] These include:
-
Organic Impurities: This is the most common class and includes:
-
Starting Materials & Intermediates: Unreacted (R)-phenylalaninol, the primary chiral starting material, is a key potential impurity.[3][4][5]
-
By-products: These are formed from side reactions during the main synthesis steps. Several process-related impurities have been identified and characterized.[6][7][8]
-
Enantiomeric Impurity: The presence of the inactive (S)-enantiomer of Solriamfetol is a critical chiral impurity that must be controlled.[3][5][9]
-
Degradation Products: Solriamfetol can degrade under certain conditions, and its precursor, phenylalaninol, can also be a degradation product.[3][4][5]
-
-
Inorganic Impurities: These can arise from reagents, catalysts, or the manufacturing process itself and may include residual metals or inorganic salts.[1]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, isopropanol, ethyl acetate) must be controlled within acceptable limits as defined by ICH Q3C guidelines.[10][11]
Q2: What are the regulatory thresholds for these impurities?
A2: The acceptable limits for impurities are dictated by ICH guidelines. The key thresholds that determine the necessary action for an impurity are:
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. This is typically ≥0.05%.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed. For a maximum daily dose of Solriamfetol (up to 150 mg), this threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.
-
Qualification Threshold: The level above which an impurity must be assessed for its toxicological safety. This threshold is generally ≥0.15% or 1.0 mg per day intake.[1][10]
It is crucial to consult the latest ICH Q3A/B guidelines for specific details, as these thresholds are linked to the maximum daily dose of the drug.[1][12]
| ICH Threshold | Typical Limit (for max. daily dose ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | Report the presence of the impurity. |
| Identification | ≥ 0.10% | Determine the chemical structure of the impurity. |
| Qualification | ≥ 0.15% | Provide toxicological data to justify the proposed acceptance criterion. |
| Table based on ICH Q3A(R2) guidelines.[2] |
Q3: Which analytical techniques are best suited for Solriamfetol impurity profiling?
A3: A multi-technique approach is essential for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse technique for separating and quantifying organic impurities. A validated reverse-phase UPLC-UV method has been shown to be effective for routine analysis of process-related impurities.[6][7][8]
-
Chiral HPLC: To quantify the (S)-enantiomer, a dedicated chiral separation method is required. Polysaccharide-based chiral stationary phases have proven highly effective for this purpose.[13][14] Capillary electrophoresis is another powerful technique for enantioseparation.[4]
-
Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), it is indispensable for identifying unknown impurities by providing accurate mass and fragmentation data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the definitive structural elucidation of isolated, unknown impurities.
Section 2: Troubleshooting Guide - Impurity Identification & Mitigation
This section addresses specific experimental problems in a Q&A format, providing both the causal explanation and actionable solutions.
Q4: I'm observing a high level of residual (R)-phenylalaninol in my final product. What is the likely cause and how can I fix it?
A4:
-
Causality: The presence of excess (R)-phenylalaninol, a key starting material, typically points to an incomplete carbamation reaction.[4][15] The reaction to form Solriamfetol involves treating (R)-phenylalaninol with a carbamoylating agent, such as sodium cyanate in an acidic medium.[5][15][16] Incomplete conversion can result from several factors:
-
Sub-optimal Stoichiometry: An insufficient charge of the carbamoylating agent.
-
Reaction Kinetics: The reaction time may be too short, or the temperature may be too low to drive the reaction to completion.
-
pH Control: The pH of the reaction medium is critical for the formation of the reactive species from sodium cyanate.
-
-
Troubleshooting & Mitigation Protocol:
-
Verify Stoichiometry: Ensure that the molar ratio of sodium cyanate to (R)-phenylalaninol is adequate, typically using a slight excess of the cyanate.
-
Optimize Reaction Time & Temperature: Monitor the reaction progress using in-process HPLC analysis at set time points (e.g., every hour). Continue the reaction until the level of residual (R)-phenylalaninol is below the target threshold (e.g., <0.1%). Consider a modest increase in reaction temperature if the reaction stalls, but be mindful of potential side reactions.
-
Control pH: Carefully control the addition of acid. The reaction proceeds optimally under mildly acidic conditions. Maintain a consistent pH throughout the reaction.
-
Purification: If optimization is insufficient, an enhanced purification strategy is needed. This compound can be effectively purified by recrystallization from a suitable solvent system, such as an alcohol/water or alcohol/ester mixture, which can significantly reduce the level of the more polar phenylalaninol starting material.
-
Q5: My chiral HPLC shows a peak corresponding to the (S)-enantiomer above the 0.15% limit. What is the source and how do I control it?
A5:
-
Causality: The (S)-enantiomer is the most critical chiral impurity.[9] Its presence originates almost exclusively from the chiral purity of the starting material, (R)-phenylalaninol. The synthesis pathway for Solriamfetol does not involve reactions that would typically cause racemization at the chiral center.[5][15] Therefore, the enantiomeric excess (e.e.) of your final product is a direct reflection of the e.e. of your starting material.
-
Troubleshooting & Mitigation Protocol:
-
Source Qualification (Crucial): Implement a strict quality control check on all incoming batches of (R)-phenylalaninol. Use a validated chiral HPLC method to confirm that the enantiomeric purity is exceptionally high (e.g., >99.8% e.e.). Reject any batches that do not meet this specification.
-
Process Control: While the synthesis itself is unlikely to cause racemization, ensure that no harsh basic or acidic conditions at elevated temperatures are used for prolonged periods, as this could theoretically pose a minor risk.
-
Purification (If Necessary): If an out-of-specification batch is produced, purification is challenging. Standard recrystallization will not separate enantiomers. Techniques like preparative chiral chromatography would be required, which are often not feasible or cost-effective at scale. The primary control point remains the quality of the starting material.
-
Q6: An unknown impurity peak is consistently appearing in my UPLC chromatogram. How do I approach its identification and elimination?
A6:
-
Causality: An unknown peak could be a process-related impurity (by-product) or a degradation product. For Solriamfetol, several potential by-products have been identified, often arising from side reactions involving the carbamate group or dimerization of intermediates.[6][8] For example, impurities like (R)-4-benzyloxazolidin-2-one can form under certain synthesis conditions.[8]
-
Workflow for Impurity Identification & Elimination: This workflow follows a logical progression from detection to control.
Caption: Workflow for identifying and controlling unknown synthesis impurities.
-
Characterize: Obtain the mass of the impurity using LC-MS. This is the fastest way to check against known potential impurities.[6]
-
Isolate: If the impurity is unknown and above the identification threshold, it must be isolated using preparative chromatography.
-
Elucidate Structure: Use NMR and high-resolution mass spectrometry (HRMS) to determine the definitive structure.
-
Hypothesize Formation: Based on the structure, propose a plausible chemical mechanism for its formation. For example, does it result from an over-reaction, a reaction with a solvent, or a dimerization?
-
Optimize: Once the formation pathway is understood, modify the reaction conditions to suppress it. This could involve changing the temperature, order of reagent addition, or solvent. For instance, if an impurity forms at higher temperatures, running the reaction at a lower temperature for a longer duration may be necessary.
-
Section 3: Key Experimental Protocols
Protocol 3.1: UPLC-UV Method for Routine Impurity Profiling
This protocol is adapted from published methods and serves as a starting point for in-house validation.[6][7]
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 5 10.0 50 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 210 nm.
-
Sample Preparation: Dissolve the Solriamfetol HCl sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.
Protocol 3.2: Recrystallization for Final API Purification
-
Objective: To remove process-related impurities and unreacted starting materials.
-
Procedure:
-
Dissolve the crude Solriamfetol HCl in a minimal amount of hot methanol (or a methanol/water mixture) in a clean, appropriately sized reaction vessel.
-
Once fully dissolved, slowly add a less-polar anti-solvent, such as ethyl acetate or isopropyl alcohol, until the solution becomes slightly turbid.
-
Cool the mixture slowly and without agitation to room temperature to allow for the formation of large, pure crystals.
-
Further cool the mixture in an ice bath (0-5 °C) for at least 1-2 hours to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of the cold anti-solvent to remove any residual mother liquor containing impurities.
-
Dry the purified crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analyze the final product using the validated UPLC method (Protocol 3.1) to confirm purity.
-
Section 4: Synthesis Pathway and Impurity Map
The most efficient synthesis of Solriamfetol starts from (R)-phenylalaninol. Understanding this pathway is key to predicting where impurities may arise.
Caption: Key points of impurity introduction during Solriamfetol synthesis.
References
-
Al-Rifai, N., Alshishani, A., Darras, F., Taha, O., Abu-Jalloud, S., Shaghlil, L., & Al-Ebini, Y. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(4), 403–411. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
SlideShare. (n.d.). ICH guidelines on impurities in new drug products. Retrieved from [Link]
-
ProQuest. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis. Retrieved from [Link]
-
The Gambia Medicines Control Agency. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Sci-Hub. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved synthetic route of this compound (1). Retrieved from [Link]
-
ResearchGate. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Retrieved from [Link]
-
ResearchGate. (2023). An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. Retrieved from [Link]
-
SynZeal. (n.d.). Solriamfetol Impurities. Retrieved from [Link]
-
Wikipedia. (n.d.). Solriamfetol. Retrieved from [Link]
-
oalib upi. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Retrieved from [Link]
-
Wiley Online Library. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma cyclodextrin. Retrieved from [Link]
- Google Patents. (n.d.). WO2021161232A1 - Process for preparation of solriamfetol and intermediates thereof.
-
SpringerLink. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Solriamfetol-impurities. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Solriamfetol-impurities. Retrieved from [Link]
-
PubMed Central. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Retrieved from [Link]
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - ProQuest [proquest.com]
- 4. d-nb.info [d-nb.info]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-net.xyz [sci-net.xyz]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. jpionline.org [jpionline.org]
- 11. mca.gm [mca.gm]
- 12. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. pak.elte.hu [pak.elte.hu]
- 15. mdpi.com [mdpi.com]
- 16. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]
Technical Support Center: Quantification of Solriamfetol Hydrochloride in Biological Samples
Welcome to the technical support center for the bioanalysis of Solriamfetol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the quantification of Solriamfetol in biological matrices. Our goal is to equip you with the knowledge to develop and troubleshoot robust, reliable, and regulatory-compliant bioanalytical methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. We will explore the causality behind these problems and provide actionable solutions.
Chromatography & Sensitivity Issues
Question 1: I'm observing poor retention and/or bad peak shape for Solriamfetol on my C18 column. What's happening and how can I fix it?
Probable Causes:
-
Analyte Polarity: Solriamfetol is a polar compound. Traditional reversed-phase columns like C18 may not provide adequate retention for such hydrophilic molecules, leading to elution near the solvent front.[1][2][3]
-
Mobile Phase Mismatch: The mobile phase composition may not be optimal for retaining a polar analyte. An excessively high aqueous content at the start of a gradient can lead to poor retention.[4]
-
Column Degradation: Over time, and with repeated injections of complex biological samples, the performance of any column will degrade, leading to peak shape issues like fronting or tailing.[5]
Recommended Solutions:
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[1][2][3][6] It utilizes a polar stationary phase with a high organic content mobile phase, promoting the retention of hydrophilic analytes.[6][7]
-
Optimize Reversed-Phase Method:
-
Mobile Phase Additives: Use volatile mobile phase additives like formic acid or ammonium formate to improve peak shape and control pH.[8] A good starting point is 0.1% formic acid or 10 mM ammonium formate.[8]
-
Gradient Adjustment: Ensure your starting mobile phase conditions have sufficient organic solvent to promote interaction with the stationary phase.
-
-
System Suitability Tests: Regularly perform system suitability tests to monitor column performance.[5] Shifts in retention time, poor peak symmetry, and changes in resolution are all indicators that the column may need to be replaced.[5][9]
Question 2: My assay sensitivity is low, and I'm struggling to reach the required Lower Limit of Quantification (LLOQ). How can I improve it?
Probable Causes:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) can interfere with the ionization of Solriamfetol in the mass spectrometer source, leading to a suppressed or enhanced signal.[8][9]
-
Inefficient Sample Preparation: The chosen sample preparation technique may not be effectively removing interfering substances or may result in low recovery of the analyte.
-
Suboptimal Mass Spectrometry Parameters: The MS source conditions (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy) may not be optimized for Solriamfetol.[5]
-
Contamination: Contamination in the LC or MS system can lead to high background noise, obscuring the analyte signal at low concentrations.[8][10]
Recommended Solutions:
-
Address Matrix Effects:
-
Improve Sample Cleanup: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid-Phase Extraction (SPE) to selectively isolate Solriamfetol and remove a wider range of interferences.
-
Chromatographic Separation: Adjust your LC gradient to better separate Solriamfetol from the regions where matrix components typically elute.
-
-
Optimize MS Parameters:
-
Source Conditions: Systematically optimize ion source parameters, such as gas flows and temperature, to ensure efficient desolvation and ionization.[4][10]
-
Compound Parameters: Infuse a pure standard solution of Solriamfetol to fine-tune the precursor and product ion selection, as well as the collision energy for optimal fragmentation in MS/MS mode.[5]
-
-
Enhance Sample Preparation:
-
Evaluate Recovery: Perform recovery experiments to ensure your chosen sample preparation method is efficiently extracting Solriamfetol from the matrix. Low recovery directly impacts sensitivity.
-
Concentration Step: Incorporate an evaporation and reconstitution step in your sample preparation protocol to concentrate the analyte before injection.
-
-
System Maintenance: Regularly clean the ion source and inspect the system for leaks or contamination.[5][10] Use high-purity solvents and mobile phase additives to minimize background noise.[8]
Sample Preparation & Matrix Effect Issues
Question 3: I am seeing significant variability in my results, especially between different lots of biological matrix. What is the likely cause?
Probable Causes:
-
Matrix Effects: This is the most probable cause. Different lots of plasma or other biological fluids can have varying compositions of endogenous substances like lipids and proteins, leading to inconsistent ion suppression or enhancement.
-
Inconsistent Sample Preparation: Variability in your sample preparation workflow, such as inconsistent pipetting or vortexing times, can lead to variable recovery and, consequently, variable results.
-
Analyte Stability: Solriamfetol may be degrading in the matrix during sample storage or processing.
Recommended Solutions:
-
Thoroughly Validate for Matrix Effects: As per regulatory guidelines from the FDA and EMA, the matrix effect should be evaluated during method validation.[11][12][13] This involves comparing the response of the analyte in post-extraction spiked matrix from at least six different sources (lots) to the response in a neat solution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the gold standard for correcting for matrix effects and variability in sample preparation. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by ion suppression/enhancement and extraction variability in the same way as Solriamfetol, allowing for accurate correction.
-
Standardize Sample Preparation: Ensure your sample preparation protocol is detailed and followed consistently. Use calibrated pipettes and automated systems where possible to reduce human error.
-
Conduct Stability Studies: Perform comprehensive stability assessments, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure Solriamfetol is stable under all experimental conditions.[13][14]
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate sample preparation technique for Solriamfetol in plasma?
For routine analysis, Protein Precipitation (PPT) with acetonitrile is a fast and simple method that has been successfully used.[15][16][17] It involves adding a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.
-
Why it works: Acetonitrile effectively precipitates plasma proteins, releasing Solriamfetol into the supernatant, which can then be directly injected or further processed.
-
Limitations: PPT is a non-selective technique and may not remove all interfering substances, potentially leading to matrix effects. For assays requiring very high sensitivity, Solid-Phase Extraction (SPE) is recommended as it provides a cleaner extract.[8]
Q2: What are the key parameters to consider when developing a new LC-MS/MS method for Solriamfetol?
Method development should be systematic and guided by regulatory principles.[11][18] Key parameters include:
-
Selectivity and Specificity: The ability to detect and quantify Solriamfetol without interference from matrix components, metabolites, or other co-administered drugs.[14]
-
Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision). According to EMA guidelines, the mean concentration should be within 15% of the nominal value (20% at LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[19]
-
Calibration Curve and Range: The relationship between instrument response and known concentrations of the analyte. The range should cover the expected concentrations in study samples, from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).[11]
-
Matrix Effect: As discussed, this must be evaluated to ensure the matrix does not interfere with quantification.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of Solriamfetol in the biological matrix under various storage and handling conditions.
Q3: Are there any known metabolites of Solriamfetol that I should be aware of?
Solriamfetol undergoes minimal metabolism. Less than 1% of the dose is recovered in urine as the minor, inactive metabolite N-acetyl solriamfetol.[20] For most pharmacokinetic studies, quantification of the parent drug is sufficient.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
-
Preparation: Allow all samples (unknowns, calibration standards, QCs) and reagents to thaw to room temperature.
-
Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (IS) working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Standards and Quality Controls (QCs)
-
Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or a methanol:water mixture.
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution. These will be used to spike into the biological matrix.
-
Calibration Standards: Spike the appropriate working solutions into blank biological matrix to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Quality Controls: Prepare QCs at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantification
-
Low QC: ~3x LLOQ
-
Medium QC: In the mid-range of the calibration curve
-
High QC: ~75-85% of the ULOQ (Upper Limit of Quantification)
-
Data and Method Summaries
Table 1: Typical LC-MS/MS Parameters for Solriamfetol Quantification
| Parameter | Typical Setting | Rationale |
| LC Column | HILIC (e.g., ZIC-HILIC) or C18 (e.g., Xterra MS C18)[7][15][16] | HILIC for better retention of polar Solriamfetol; C18 is also viable with optimized methods. |
| Mobile Phase | A: Water with 0.1% Formic Acid or 5-10mM Ammonium Formate[15] | B: Acetonitrile or Methanol[15][16] |
| Flow Rate | 0.4 - 0.5 mL/min[15][16][21] | Standard flow rate for analytical columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Solriamfetol contains a primary amine group that is readily protonated. |
| MS/MS Transition | Precursor Ion [M+H]⁺: m/z 195.1 | Product Ion: To be determined by infusion and optimization. |
| Internal Standard | Solriamfetol-d4 or a structurally similar compound like Modafinil[15] | A stable isotope-labeled IS is preferred for optimal correction. |
Visualizations
General Bioanalytical Workflow
Caption: Overview of the bioanalytical workflow for Solriamfetol.
Troubleshooting Low Sensitivity
Caption: Decision tree for troubleshooting low assay sensitivity.
References
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Notes on Troubleshooting LC/MS Contamination. (n.d.). [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Al-Rifai, N., Arafat, T., & Kaddoumi, A. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Scientific Reports, 12(1), 12345. [Link]
-
SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. [Link]
-
LCGC International. (n.d.). How to Avoid Problems in LC–MS. [Link]
-
Al-Rifai, N., Arafat, T., & Kaddoumi, A. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed, 12(1), 12345. [Link]
-
Al-Rifai, N., Arafat, T., & Kaddoumi, A. (2022). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. ResearchGate. [Link]
-
Reddy, B. P., et al. (2022). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. ResearchGate. [Link]
-
Reddy, B. P., et al. (2022). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. Journal of Pharmaceutical Negative Results, 13(2), 56-62. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022, May). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Gsora, N., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central. [Link]
- Google Patents. (n.d.).
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2017, December 20). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]
-
D. S. Hage (2015). Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC North America, 33(10), 742-751. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Thomas, R., et al. (2019). EFFECTS OF SOLRIAMFETOL ON SLEEP AS ASSESSED BY POLYSOMNOGRAPHY IN A RANDOMIZED, DOUBLE-BLIND, PLACEBO-CONTROLLED, 12-WEEK TRIAL IN PARTICIPANTS WITH OSA AND EXCESSIVE DAYTIME SLEEPINESS. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. [Link]
-
Reddy, B. P., et al. (2022). A Novel Liquid Chromatography‐Tandem Mass Spectrometry Method for Estimation of Solriamfetol: An Application to Spiked Human Plasma. ResearchGate. [Link]
-
Sharma, S., & Kumar, A. (2021). HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY AS A TOOL FOR QUANTIFICATION OF POLAR ANALYTES. International Journal of Scientific Development and Research, 6(5), 245-255. [Link]
-
Li, Y., et al. (2024). Post-marketing safety profile of solriamfetol: A real-world disproportionality analysis using FDA adverse event reporting system (FAERS) database. PubMed Central, 16(1), e0297491. [Link]
-
U.S. Department of Health and Human Services (HHS). (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
Dolan, J. W., Snyder, L. R., & Djordjevic, N. M. (1998). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]
-
Carter, L. P., et al. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep, 13, 139-153. [Link]
-
BioAgilytix. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Sources
- 1. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. zefsci.com [zefsci.com]
- 6. ijsdr.org [ijsdr.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. database.ich.org [database.ich.org]
- 12. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. resolvemass.ca [resolvemass.ca]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. researchgate.net [researchgate.net]
- 16. ijlpr.com [ijlpr.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Effects of Solriamfetol Hydrochloride in Research Animals
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. neurology.org [neurology.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Solriamfetol Disease Interactions - Drugs.com [drugs.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Post-marketing safety profile of solriamfetol: A real-world disproportionality analysis using FDA adverse event reporting system (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Solriamfetol real world experience study (SURWEY): Initiation, titration, safety, effectiveness, and experience during follow-up for patients with narcolepsy from Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Post-marketing safety of solriamfetol: A retrospective pharmacovigilance study based on the us food and drug administration adverse event reporting system | PLOS One [journals.plos.org]
- 16. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Solriamfetol Hydrochloride
Welcome to the technical support center for the synthesis of Solriamfetol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving yield and purity in the synthesis of this important pharmaceutical agent. Our goal is to move beyond simple protocols and offer a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common challenges encountered in the laboratory.
Overview of this compound Synthesis
Solriamfetol, chemically known as (R)-2-amino-3-phenylpropyl carbamate, is a selective dopamine and norepinephrine reuptake inhibitor.[1][2] The hydrochloride salt is the active pharmaceutical ingredient (API) used to treat excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[3][4] Achieving a high yield of enantiomerically pure this compound is a primary objective in its chemical synthesis.
Several synthetic routes to Solriamfetol have been reported, with a common strategy involving the carbamoylation of (R)-phenylalaninol. A notable advancement in this area is an improved three-step process that boasts an overall yield of 82% and a purity exceeding 99.95% as determined by HPLC.[5][6][7] This method is lauded for its efficiency, use of milder reaction conditions, and shorter cycle times, making it suitable for commercial production.[6][7]
A key challenge in the synthesis is controlling the formation of process-related impurities and ensuring high enantiomeric purity, as the therapeutic activity resides in the (R)-enantiomer.[8][9][10] This guide will address these critical aspects in detail.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of this compound.
Q1: What is a realistic target yield for the synthesis of this compound?
While yields can vary depending on the specific synthetic route and scale, an efficient three-step process has been reported to achieve an overall yield of 82%.[5][6] This serves as a good benchmark for an optimized process. Lower yields may indicate issues with reaction conditions, reagent quality, or purification efficiency.
Q2: What are the most critical steps affecting the overall yield?
The carbamoylation step, where the carbamate moiety is introduced onto the hydroxyl group of (R)-phenylalaninol, is often a critical determinant of yield. Inefficient carbamoylation can lead to a significant loss of material. Additionally, the final purification and salt formation steps can impact the isolated yield.
Q3: How can I ensure the enantiomeric purity of my final product?
The use of enantiomerically pure starting materials, such as D-phenylalaninol, is fundamental.[11] It is also crucial that the reaction conditions do not induce racemization at the chiral center.[12] Chiral HPLC is the recommended analytical method to determine the enantiomeric purity of the final product.[9][10]
Q4: What are the common impurities I should be aware of?
Several process-related impurities have been identified and characterized. These can include unreacted starting materials, byproducts from side reactions, and degradation products.[8][12][13] A comprehensive understanding of the impurity profile is essential for developing a robust purification strategy and ensuring the final product meets regulatory standards.[6]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
Issue 1: Low Overall Yield
A lower than expected yield can be attributed to several factors throughout the synthetic process.
| Potential Cause | Recommended Action |
| Incomplete Carbamoylation: The reaction of (R)-phenylalaninol with the carbamoylating agent may not have gone to completion. | - Optimize Reaction Conditions: Adjust temperature, reaction time, and stoichiometry of reagents. For instance, in a one-step synthesis using sodium cyanate and an acid, ensure the dropwise addition of the acid at a controlled temperature (e.g., 0-5 °C) to manage the reaction exotherm.[8] - Reagent Quality: Verify the purity and reactivity of the carbamoylating agent (e.g., sodium cyanate, phosgene derivatives). |
| Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. | - Identify Byproducts: Utilize analytical techniques such as LC-MS to identify the structure of major byproducts.[8] - Modify Reaction Conditions: Adjusting the solvent, temperature, or order of addition of reagents can often minimize side reactions. |
| Losses During Work-up and Purification: Significant amounts of product can be lost during extraction, crystallization, and other purification steps. | - Optimize Extraction pH: When extracting the free base, ensure the aqueous layer is adjusted to the optimal pH (e.g., pH 10.0 with 1N sodium hydroxide) to maximize the recovery in the organic phase.[8] - Optimize Crystallization: Carefully select the solvent system and control the cooling rate during crystallization to maximize the recovery of the pure product. |
Issue 2: High Levels of Process-Related Impurities
The presence of impurities above acceptable limits is a critical issue that needs to be addressed to ensure the quality and safety of the final API.[8][13]
| Potential Impurity | Plausible Mechanism of Formation | Mitigation Strategy |
| Unreacted (R)-phenylalaninol | Incomplete reaction during the carbamoylation step. | - Drive the carbamoylation reaction to completion by optimizing reaction time and temperature. - Implement an efficient purification method to remove unreacted starting material. |
| (S)-enantiomer | Presence of the (S)-enantiomer in the starting material, D-phenylalaninol. | - Use highly enantiomerically pure D-phenylalaninol. - Develop and validate a chiral HPLC method to monitor the enantiomeric purity of both the starting material and the final product.[9][10] |
| Di-carbamoylated product | Further carbamoylation of the amino group of Solriamfetol. | - Control the stoichiometry of the carbamoylating agent. - The use of an amino-protecting group on D-phenylalaninol prior to carbamoylation can prevent this side reaction.[8] |
| Cyclized Impurities (e.g., oxazolidinone) | Intramolecular cyclization, potentially facilitated by certain reagents or reaction conditions. | - Optimize the reaction conditions (e.g., temperature, choice of base) to disfavor the cyclization pathway. |
Issue 3: Difficulty in Purification and Isolation
Achieving high purity often requires a well-designed purification strategy.
| Problem | Recommended Approach |
| Co-eluting Impurities in Chromatography | Impurities with similar polarity to Solriamfetol can be challenging to separate. |
| Poor Crystallization of the Hydrochloride Salt | The final salt formation and crystallization may yield an oil or an impure solid. |
Experimental Workflows and Diagrams
To provide a clearer understanding of the key processes, the following diagrams illustrate a common synthetic workflow and a troubleshooting decision tree.
Diagram 1: Simplified Synthetic Workflow for this compound
Caption: A generalized workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Sources
- 1. Solriamfetol - Wikipedia [en.wikipedia.org]
- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pak.elte.hu [pak.elte.hu]
- 10. researchgate.net [researchgate.net]
- 11. patents.justia.com [patents.justia.com]
- 12. researchgate.net [researchgate.net]
- 13. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Forced Degradation Studies of Solriamfetol Hydrochloride
Welcome to the technical support guide for forced degradation studies of Solriamfetol hydrochloride. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, practical guidance in a question-and-answer format to address the specific challenges you may encounter during your stability-indicating studies. Our approach is grounded in established scientific principles and regulatory expectations to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purpose, design, and scientific rationale of forced degradation studies for Solriamfetol.
Q1: What is the primary objective of a forced degradation study for this compound?
A forced degradation study, also known as stress testing, is a critical component of the drug development process mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] The primary objectives are:
-
To Identify Degradation Pathways: To understand how this compound degrades under harsh conditions (e.g., acid, base, light, heat, oxidation), which helps in elucidating its intrinsic stability.[2][3]
-
To Develop and Validate Stability-Indicating Methods: The study generates degradation products necessary to prove that your analytical method (typically HPLC) is "stability-indicating." This means the method can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration due to degradation and separate the API peak from all potential degradant peaks.[3][4]
-
To Inform Formulation and Packaging Development: Understanding the molecule's liabilities helps in designing a stable drug product formulation and selecting appropriate packaging to protect it from adverse environmental conditions.[1]
Q2: What are the key chemical features of Solriamfetol that might be susceptible to degradation?
Solriamfetol, chemically known as (R)-2-amino-3-phenylpropylcarbamate, has two primary functional groups of interest for stability:
-
Carbamate Group (-O-CO-NH₂): Carbamate esters are susceptible to hydrolysis under both acidic and basic conditions. This reaction typically cleaves the ester bond.[5][6]
-
Primary Amine Group (-NH₂): Primary amines can be susceptible to oxidative degradation.[7][8] They can also react with other molecules, such as excipients, if not formulated carefully.
The presence of a phenyl group and the overall structure also contribute to its susceptibility to photolytic and thermal stress.
Experimental Design and Protocols
A well-designed study is crucial for generating meaningful data. The following workflow and protocols are based on ICH Q1A(R2) guidelines.[3]
Overall Experimental Workflow
The diagram below outlines the logical flow of a comprehensive forced degradation study for this compound.
Caption: General workflow for a forced degradation study.
Step-by-Step Protocol: Hydrolytic Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (water is appropriate as it is freely soluble).[9]
-
Acid Stress:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL API in 0.1 M HCl.
-
Incubate the solution in a sealed vial at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Base Stress:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL API in 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
-
Sample Processing:
-
Immediately cool the withdrawn aliquot to room temperature.
-
Neutralize the acid-stressed sample with an equivalent amount of NaOH and the base-stressed sample with HCl.
-
Dilute the neutralized sample with the mobile phase to a final target concentration (e.g., 100 µg/mL).
-
-
Analysis: Analyze by a validated stability-indicating HPLC method alongside an unstressed control sample.
Note: Similar protocols should be followed for oxidative (e.g., 3% H₂O₂ at room temp), thermal (80°C), and photostability (ICH Q1B conditions) studies.
Recommended Stress Conditions (Starting Points)
The goal is to achieve 5-20% degradation of the active ingredient.[10][11] Conditions may need to be adjusted if degradation is too fast or too slow.
| Stress Condition | Reagent/Condition | Temperature | Duration (Initial) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 48 hours |
| Thermal (Solution) | In Water/Mobile Phase | 80°C | 48 hours |
| Photolytic (Solid) | ICH Q1B Option 1 or 2 | Ambient | As per guideline |
Troubleshooting Guide
This section provides solutions to common problems encountered during forced degradation experiments.
Q: I don't see any degradation under my initial stress conditions. What should I do?
A: This is a common scenario indicating the molecule is relatively stable under the applied stress. The solution is to systematically increase the severity of the conditions.
-
Rationale: Chemical reactions require a certain activation energy. If the initial conditions are too mild, this energy barrier is not overcome. Increasing temperature, concentration, or exposure time provides more energy or increases the probability of a reaction occurring.
-
Step-by-Step Solution:
-
Rule of One: Change only one parameter at a time to understand its effect.
-
Increase Temperature: For hydrolytic or thermal studies, increase the temperature in 10°C increments (e.g., from 60°C to 70°C, then 80°C).[3]
-
Increase Stressor Concentration: For acid, base, or oxidative studies, increase the concentration (e.g., from 0.1 M HCl to 1 M HCl).
-
Extend Duration: If degradation is very slow, extend the study duration from 24 hours to 48 or 72 hours.
-
Documentation: Meticulously document all changes and the resulting degradation levels.[10]
-
Q: My chromatogram shows significant degradation, but my mass balance is below 95%. Where did my API go?
A: Poor mass balance is a critical issue that undermines the validity of a stability-indicating method. It suggests that not all degradation products are being accounted for.
-
Rationale: The principle of mass balance dictates that the initial amount of API should equal the sum of the remaining API and all degradants formed. A low result implies loss of material.
-
Potential Causes & Solutions:
-
Degradants are Not UV-Active: The degradant may lack a chromophore and is therefore "invisible" to the UV detector.
-
Solution: Use a universal detector like a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to detect non-UV active compounds. LC-MS is the preferred technique for identifying degradants.[12]
-
-
Degradants are Not Eluting: Highly polar degradants may be irreversibly adsorbed at the column head, while very non-polar degradants may not elute from a reversed-phase column.
-
Formation of Volatile Degradants: The degradation process may have produced volatile compounds (e.g., CO₂) that are lost from the sample.
-
Solution: This is difficult to quantify with HPLC. If significant, this limitation should be noted. Headspace GC-MS can be used to investigate volatile impurities if necessary.
-
-
Precipitation: The API or a degradant may have precipitated out of solution after the stress condition or upon neutralization/dilution.
-
Solution: Visually inspect all vials for precipitates. If observed, try re-dissolving with a stronger solvent (if compatible with the HPLC method) or adjust the sample preparation procedure.
-
-
Q: I see new peaks in my chromatogram, but how can I be sure they are from degradation and not from the stressor agent?
A: This is a crucial question of specificity. The answer lies in proper experimental controls.
-
Rationale: Reagents like HCl, NaOH, or H₂O₂ are not always perfectly pure and can introduce artifacts. The HPLC analysis itself can also produce system peaks.
-
Solution: The Use of Blanks:
-
Stressor Blanks: For each condition, prepare a "blank" sample containing the stressor (e.g., 0.1 M HCl) and the diluent, but no API. Incubate and process this blank exactly like the API sample.
-
Chromatographic Comparison: Run the chromatogram of the stressor blank. Any peak appearing in the blank is an artifact and not a degradant of Solriamfetol. True degradation peaks will only appear in the stressed API sample.
-
Hypothesized Degradation Pathway
Based on the chemical structure of Solriamfetol, the primary degradation pathway under hydrolytic stress is likely the cleavage of the carbamate ester bond.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. labcompare.com [labcompare.com]
- 14. ijsdr.org [ijsdr.org]
Solriamfetol Hydrochloride Chiral Purity Analysis: A Technical Support Guide
Welcome to the Technical Support Center for the chiral purity analysis of Solriamfetol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into robust analytical methods, troubleshooting common experimental issues, and ensuring data integrity through adherence to established regulatory standards.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the chiral analysis of Solriamfetol.
Q1: Why is chiral purity analysis of this compound critical?
Solriamfetol is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: (R)-Solriamfetol and (S)-Solriamfetol. The therapeutic activity of the drug, marketed as Sunosi®, is attributed exclusively to the (R)-enantiomer, which acts as a dopamine and norepinephrine reuptake inhibitor to improve wakefulness.[1][2][3] The (S)-enantiomer is considered an inactive impurity.[1][4][5] Regulatory agencies mandate strict control over the enantiomeric purity of chiral drugs to ensure safety and efficacy. Therefore, a validated, high-resolution analytical method is essential to quantify the presence of the unwanted (S)-enantiomer in the active pharmaceutical ingredient (API) and final drug product.[1][6]
Q2: What are the primary analytical techniques for Solriamfetol chiral separation?
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most effective and widely used techniques for separating the enantiomers of Solriamfetol.[1][7] Both methods rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. HPLC, particularly in the polar organic mode, has been shown to provide excellent resolution.[1][6] SFC is a powerful alternative that offers advantages in terms of speed and reduced consumption of organic solvents, aligning with green chemistry principles.[8][9]
Q3: Which type of chiral stationary phase (CSP) is most effective for Solriamfetol?
Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, have demonstrated superior performance for Solriamfetol enantioseparation.[1][7][10] Specifically, columns with amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector have achieved baseline separation with high resolution factors (Rs > 5).[1][10]
-
Mechanism of Separation: The effectiveness of these CSPs stems from their complex three-dimensional structures. Chiral recognition is achieved through a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, and steric hindrance between the analyte and the chiral selector. The carbamate groups on the Solriamfetol molecule and the phenyl ring are key interaction points.
Q4: Is method validation necessary, and which guidelines should be followed?
Absolutely. Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" is the global standard.[11][12][13] Key validation parameters for an impurity method include specificity, limit of quantitation (LOQ), limit of detection (LOD), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[5][13] The United States Pharmacopeia (USP) General Chapter <621> on Chromatography also provides essential requirements for system suitability.[14][15][16]
Section 2: Recommended Analytical Protocol (HPLC)
This section provides a detailed, validated HPLC method for determining the enantiomeric purity of Solriamfetol. This protocol is based on published methods that have proven to be reliable and robust.[1][6]
Experimental Workflow
The overall process, from receiving a sample to generating a final report, follows a systematic workflow to ensure accuracy and reproducibility.
Caption: High-level workflow for Solriamfetol chiral purity analysis.
Chromatographic Conditions & Parameters
The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific column and system used.
| Parameter | Recommended Condition | Rationale & Expertise |
| Column | Lux® Amylose-1, 5 µm, 250 x 4.6 mm | This amylose-based CSP provides excellent enantioselectivity for Solriamfetol.[1][10] |
| Mobile Phase | 0.05% Diethylamine (DEA) in Methanol (MeOH) | Polar organic mode. DEA acts as a basic modifier, improving the peak shape of the basic Solriamfetol molecule by minimizing interactions with residual acidic silanols on the silica support.[1][17] |
| Flow Rate | 0.6 mL/min | A lower flow rate often enhances resolution in chiral separations by allowing more time for interactions with the CSP.[1][18] |
| Column Temp. | 20°C | Enantioseparation is often enthalpy-driven, making temperature a critical parameter.[1] Stable temperature control is crucial for reproducible retention times and resolution. |
| Detection (UV) | 210 nm | Provides adequate sensitivity for detecting both the main component and the impurity.[1] |
| Injection Vol. | 2 µL | A small injection volume helps prevent column overload, which can cause peak broadening and loss of resolution.[1][19] |
| Sample Diluent | Methanol (MeOH) | The sample should be dissolved in a solvent that is compatible with the mobile phase.[1] |
| Sample Conc. | 8.0 mg/mL (for API) | A high concentration is used to ensure the accurate quantitation of the (S)-enantiomer at very low levels (e.g., 0.1%).[1] |
Step-by-Step Protocol
-
Mobile Phase Preparation: Accurately prepare the mobile phase. For 1000 mL, add 0.5 mL of DEA to 1000 mL of HPLC-grade MeOH. Filter and degas the solution before use.
-
Standard Preparation:
-
Resolution Solution: Prepare a solution containing approximately 8 mg/mL of (R)-Solriamfetol and 0.008 mg/mL (0.1%) of (S)-Solriamfetol in Methanol. This solution is critical for verifying system suitability.
-
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Methanol to achieve a final concentration of 8.0 mg/mL.
-
System Equilibration: Flush the HPLC system and column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST):
-
Inject the Resolution Solution five or six times.
-
Acceptance Criteria (per ICH/USP standards): [11][15]
-
Resolution (Rs): The resolution between the (S)- and (R)-enantiomer peaks must be ≥ 2.0.
-
Tailing Factor (T): The tailing factor for the (R)-Solriamfetol peak should be ≤ 1.5.
-
Precision (%RSD): The relative standard deviation of the peak area for the (R)-Solriamfetol peak from replicate injections should be ≤ 2.0%.
-
-
Trustworthiness: Do not proceed with sample analysis if SST criteria are not met. The SST validates that the chromatographic system is performing adequately for the analysis.[15][20]
-
-
Analysis: Once SST is passed, inject the blank (Methanol) followed by the sample solutions in the desired sequence.
-
Data Processing:
-
Integrate the chromatograms. The (S)-enantiomer (distomer) should elute before the active (R)-enantiomer.[1]
-
Calculate the percentage of the (S)-enantiomer in the sample using the following formula: % (S)-Enantiomer = (Area of S-peak / (Area of S-peak + Area of R-peak)) * 100%
-
Section 3: Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral analysis of Solriamfetol.
Problem 1: Poor Resolution (Rs < 2.0) Between Enantiomer Peaks
Poor resolution is the most common issue in chiral separations, preventing accurate quantitation.
Caption: Decision tree for troubleshooting poor peak resolution.
-
Potential Cause 1: Incorrect Mobile Phase Composition.
-
Explanation: The concentration of the basic additive (DEA) is critical. Too little may result in peak tailing, while too much can sometimes reduce chiral recognition. The choice and purity of the alcohol (Methanol) also significantly impact selectivity.
-
Solution: Carefully prepare a fresh batch of the mobile phase, ensuring the correct proportion of DEA. Use only high-purity, HPLC-grade solvents.
-
-
Potential Cause 2: Column Degradation or Contamination.
-
Explanation: Chiral stationary phases can lose performance over time due to contamination or degradation of the bonded phase. Strongly retained impurities from previous samples can occupy active sites, reducing enantioselectivity.[21]
-
Solution: If using an immobilized CSP, follow the manufacturer's instructions for column washing and regeneration, which may involve flushing with stronger solvents like isopropanol or ethanol.[17][21] If performance is not restored, the column may need to be replaced.
-
-
Potential Cause 3: Sub-optimal Flow Rate or Temperature.
-
Explanation: Chiral separations are highly sensitive to kinetic and thermodynamic factors. A flow rate that is too high reduces the time for the enantiomers to interact with the CSP. Temperature affects the energy of these interactions.[18]
-
Solution: Try reducing the flow rate in small increments (e.g., from 0.6 mL/min to 0.5 mL/min) to see if resolution improves. Ensure the column oven is calibrated and maintaining a stable temperature.
-
Problem 2: Asymmetric Peak Shape (Tailing or Fronting)
Poor peak shape compromises integration accuracy and can obscure small impurity peaks.
-
Potential Cause 1: Peak Tailing (Tailing Factor > 1.5).
-
Explanation: Tailing is often caused by secondary, undesirable interactions, such as the basic amine group of Solriamfetol interacting with acidic silanol groups on the silica support. It can also be a sign of column overload.
-
Solution:
-
Check Additive: Ensure the concentration of DEA in the mobile phase is correct (0.05%). This additive neutralizes active silanol sites.
-
Reduce Sample Load: Decrease the injection volume or the sample concentration to rule out mass overload.[19]
-
Check for Column Voids: A sudden drop in efficiency and increased tailing could indicate a void at the column inlet.[21] This usually requires column replacement.
-
-
-
Potential Cause 2: Peak Fronting.
-
Explanation: Fronting is less common but is typically a clear sign of sample overload, where the concentration of the sample at the peak maximum exceeds its solubility in the mobile phase.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem 3: Drifting Retention Times
Inconsistent retention times make peak identification unreliable and indicate a stability issue in the system.
-
Potential Cause 1: Inadequate System Equilibration.
-
Explanation: CSPs, especially in polar organic mode, can take longer to equilibrate than standard reversed-phase columns. The mobile phase composition on the stationary phase surface must reach a steady state.
-
Solution: Equilibrate the column with the mobile phase for a longer period (e.g., 60-90 minutes) before starting the analysis.
-
-
Potential Cause 2: Mobile Phase Instability.
-
Explanation: Volatile components in the mobile phase can evaporate over time, changing the composition and affecting retention.
-
Solution: Prepare fresh mobile phase daily. Keep the mobile phase reservoir loosely capped to prevent evaporation while allowing for pressure equalization.
-
-
Potential Cause 3: Temperature Fluctuations.
-
Explanation: If the column compartment temperature is not stable, retention times will drift, as retention is a temperature-dependent process.
-
Solution: Ensure the column oven is on, set to the correct temperature, and has had sufficient time to stabilize.
-
References
-
Köteles, I., Foroughbakhshfasaei, M., Dobó, M., et al. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. Chromatographia, 83, 909–913. [Link]
-
United States Pharmacopeia. (2022). General Chapter <621> Chromatography. USP-NF. [Link]
-
International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
-
ResearchGate. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography... [Link]
-
ResearchGate. (n.d.). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
-
U.S. Food & Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Fejős, I., Tóth, G., Várnai, B., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated-γ-cyclodextrin. Electrophoresis, 42(17-18), 1818-1825. [Link]
-
U.S. Food & Drug Administration. (2018). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 211230. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 701-723. [Link]
-
Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Baladi, M. G., & Avena, N. M. (2021). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. SN comprehensive clinical medicine, 3(10), 2059–2065. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Srour, H., & El-Khoury, B. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and science of sleep, 13, 173–183. [Link]
-
U.S. Food & Drug Administration. (2017). Office of Clinical Pharmacology Review for NDA 211,230. [Link]
-
Repository of the Academy's Library. (2020). Determination of the Enantiomeric Purity of Solriamfetol... [Link]
-
Al-Qurain, A. A., Al-Qurain, A. A., Al-Qurain, A. A., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of pharmaceutical analysis, 13(5), 441–450. [Link]
-
Wikipedia. (n.d.). Solriamfetol. [Link]
-
National Center for Biotechnology Information. (n.d.). Solriamfetol. PubChem Compound Database. [Link]
-
PubMed. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. [Link]
-
ResearchGate. (2014). How can I improve my chiral column resolution? [Link]
-
PharmaCompass. (n.d.). Solriamfetol. [Link]
-
New Drug Approvals. (2019). This compound. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Daicel Chiral Technologies. (n.d.). Supercritical Fluid Chromatography (SFC). [Link]
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selvita.com [selvita.com]
- 9. chiraltech.com [chiraltech.com]
- 10. Buy Solriamfetol | 178429-62-4 | >98% [smolecule.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. usp.org [usp.org]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. usp.org [usp.org]
- 17. researchgate.net [researchgate.net]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. youtube.com [youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chiraltech.com [chiraltech.com]
Impact of food on Solriamfetol hydrochloride absorption in studies
Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating Solriamfetol hydrochloride. This guide provides in-depth answers and troubleshooting protocols related to a critical aspect of oral drug development: the impact of food on drug absorption.
Frequently Asked Questions (FAQs)
Q1: What is the established impact of food on the absorption of this compound?
A: Clinical studies have demonstrated that food has a minimal impact on the overall absorption of solriamfetol. Specifically, when administered with a high-fat, high-calorie meal, the total exposure (AUC) and peak plasma concentration (Cmax) are not significantly altered.[1][2] However, the time to reach peak plasma concentration (Tmax) is delayed by approximately one hour.[1][3][4][5] This effect is not considered clinically significant, and therefore, solriamfetol can be administered with or without regard to meals.[1][2][6][7]
Q2: Why is Tmax delayed while Cmax and AUC remain largely unaffected?
A: This pharmacokinetic profile is common for highly soluble and permeable drugs like solriamfetol (BCS Class I).[1] The delay in Tmax is primarily a physiological effect. A high-fat meal slows down gastric emptying, meaning the drug takes longer to travel from the stomach to the small intestine, where the majority of absorption occurs.[8] Because solriamfetol is readily absorbed and has high bioavailability (approximately 95%), the total amount of drug absorbed (AUC) and the peak concentration (Cmax) are not substantially reduced, only delayed.[1][3][5][9]
Q3: For our early-phase study, is a food-effect bioavailability study for a new solriamfetol formulation necessary?
A: Yes, it is highly recommended. According to FDA guidance, a food-effect bioavailability study should be conducted for all new chemical entities (NCEs) during the Investigational New Drug (IND) period.[8][10] Conducting this study early in development is crucial for guiding formulation selection and designing subsequent clinical safety and efficacy trials.[8][10] It provides essential information for the clinical pharmacology and labeling sections of a future New Drug Application (NDA).[11]
Deep Dive: Mechanistic Insights & Troubleshooting
Q4: We observed a more significant drop in Cmax (>20%) in our pilot study than reported in the literature. What could be the cause?
A: A significant deviation from expected results warrants a systematic investigation. Here are potential causes and troubleshooting steps:
-
Formulation-Specific Issues:
-
Causality: While the active pharmaceutical ingredient (API), solriamfetol, is not significantly affected by food, your formulation's excipients might be. Certain binders, disintegrants, or coatings could interact with the high-fat content of the meal, altering the drug release profile.
-
Troubleshooting: Conduct comparative in vitro dissolution studies of your formulation in media that simulate fasted and fed states (e.g., FaSSIF vs. FeSSIF). A slower dissolution rate in the fed-state simulated media could explain a lower Cmax.
-
-
Study Protocol Adherence:
-
Causality: The composition and timing of the "high-fat meal" are standardized for a reason. Deviations can introduce variability. The FDA recommends a meal of 800 to 1000 calories, with approximately 50% of calories from fat.[8]
-
Troubleshooting: Audit your clinical site's procedures. Confirm the exact composition of the test meal and the precise timing of drug administration relative to the meal's start time (typically within 30 minutes).[2] Ensure subjects consumed the entire meal within the allotted timeframe.
-
-
Bioanalytical Method Variability:
-
Causality: Issues with the bioanalytical method (e.g., LC-MS/MS) can lead to inaccurate quantification of plasma concentrations.
-
Troubleshooting: Re-validate your bioanalytical method. Check for matrix effects, especially from lipemic plasma samples that are more common in the fed state. Run quality control (QC) samples prepared in both standard and lipemic plasma to confirm consistency.
-
Q5: How do we design a definitive food-effect study that meets regulatory expectations?
A: A robust food-effect study design is critical for generating reliable data. The standard and recommended design is a randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.[8] This design minimizes inter-subject variability by having each subject act as their own control.
Data Summary: Solriamfetol Pharmacokinetics (Fed vs. Fasted)
The following table summarizes the key pharmacokinetic parameters from a pivotal food-effect study on a single 300 mg dose of solriamfetol.[2]
| Parameter | Fed Condition (High-Fat Meal) | Fasted Condition | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| Cmax (ng/mL) | 6570 | 7000 | 93.9% | 89.2% - 98.8% |
| AUC0-∞ (ng·h/mL) | 104,000 | 106,000 | 97.6% | 93.8% - 101.5% |
| Median Tmax (h) | 3.0 | 2.0 | N/A | N/A |
Data synthesized from a study involving a single 300-mg dose of solriamfetol.[2] The 90% confidence intervals for the geometric mean ratios of Cmax and AUC fall within the standard bioequivalence range of 80%-125%, confirming the absence of a significant food effect on the extent of absorption.[2]
Experimental Protocols & Workflows
Protocol: Single-Dose, Crossover Food-Effect Bioavailability Study
This protocol outlines the key steps for a study designed to comply with FDA guidelines.[8]
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers (N=32 is a typical sample size for adequate statistical power).[2]
-
Randomization: Divide subjects into two sequence groups (Sequence 1: Fed then Fasted; Sequence 2: Fasted then Fed).
-
Period 1:
-
Fasted Arm: Subjects undergo an overnight fast of at least 10 hours before receiving a single oral dose of this compound with 240 mL of water.
-
Fed Arm: Subjects undergo an overnight fast of at least 10 hours. 30 minutes before dosing, they begin consuming a standardized high-fat, high-calorie breakfast, to be completed in 30 minutes. The drug is then administered with 240 mL of water.[2]
-
-
Pharmacokinetic Sampling: Collect serial blood samples at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Washout Period: A washout period of at least 7 days (or >5 half-lives of the drug) must separate the two periods to ensure complete elimination of the drug from the first period.[2] The elimination half-life of solriamfetol is approximately 7.1 hours.[12][13]
-
Period 2: Subjects cross over to the alternate treatment arm and repeat the procedures from Period 1.
-
Bioanalysis: Analyze plasma samples for solriamfetol concentration using a validated LC-MS/MS method.
-
Statistical Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, Tmax). Perform a statistical comparison of log-transformed Cmax and AUC data from fed and fasted conditions to determine the 90% confidence intervals for the ratio of the geometric means.
Visual Workflow: Food-Effect Study
Caption: Standard crossover workflow for a food-effect bioavailability study.
Decision Logic: Interpreting Food-Effect Data
Caption: Decision tree for formulation and labeling based on food-effect results.
References
-
A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
-
What is the mechanism of this compound? (2024, July 17). Patsnap Synapse. Retrieved January 22, 2026, from [Link]
-
Solriamfetol: Uses, Dosage, Side Effects, Warnings. (2024, October 3). Drugs.com. Retrieved January 22, 2026, from [Link]
-
Solriamfetol - Wikipedia. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
-
What are the mechanisms of action of this compound in SUNOSI therapy? | R Discovery. (n.d.). R Discovery. Retrieved January 22, 2026, from [Link]
-
Food-Effect Bioavailability and Fed Bioequivalence Studies. (n.d.). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Food-Effect Bioavailability and Fed Bioequivalence Studies | FDA. (2018, March 2). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies; Availability. (2003, January 31). Federal Register. Retrieved January 22, 2026, from [Link]
-
211230Orig1s000 211230Orig2s000 - accessdata.fda.gov. (2017, December 20). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Food-effect bioavailability & bioequivalence studies | FAQs. (n.d.). Proxima CRO. Retrieved January 22, 2026, from [Link]
-
A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
-
Single-Dose Pharmacokinetics and Safety of Solriamfetol in Participants With Normal or Impaired Renal Function and With End-Stage Renal Disease Requiring Hemodialysis. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Draft Guidance for industry on Food-Effect Bioavailability and Fed Bioequivalence Studies. (n.d.). Regulations.gov. Retrieved January 22, 2026, from [Link]
-
SUNOSI (solriamfetol) tablets, for oral use label. (n.d.). U.S. Food and Drug Administration. Retrieved January 22, 2026, from [Link]
-
Prescribing Information | SUNOSI® (solriamfetol). (n.d.). Axsome Therapeutics, Inc.. Retrieved January 22, 2026, from [Link]
-
SUNOSI® (solriamfetol) - Medication Guide. (n.d.). Axsome Therapeutics, Inc.. Retrieved January 22, 2026, from [Link]
-
Solriamfetol (Sunosi) | Davis's Drug Guide. (n.d.). Nursing Central. Retrieved January 22, 2026, from [Link]
-
Solriamfetol Monograph for Professionals. (2025, November 6). Drugs.com. Retrieved January 22, 2026, from [Link]
-
Dosing Instructions: Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs. (n.d.). Axsome Therapeutics, Inc.. Retrieved January 22, 2026, from [Link]
-
Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. (2021, January 25). PubMed Central. Retrieved January 22, 2026, from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A Phase I, Randomized, Crossover, Open-label Study of the Pharmacokinetics of Solriamfetol (JZP-110) in Healthy Adult Subjects With and Without Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sunosi.com [sunosi.com]
- 5. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sunosi.com [sunosi.com]
- 7. Dosing Instructions: Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 8. fda.gov [fda.gov]
- 9. drugs.com [drugs.com]
- 10. Food-effect bioavailability & bioequivalence studies | FAQs [proximacro.com]
- 11. Federal Register :: Guidance for Industry on Food-Effect Bioavailability and Fed Bioequivalence Studies; Availability [federalregister.gov]
- 12. Solriamfetol - Wikipedia [en.wikipedia.org]
- 13. Solriamfetol (Sunosi) | Davis’s Drug Guide [nursing.unboundmedicine.com]
Dose-dependent adverse reactions of Solriamfetol hydrochloride
A Guide for Researchers on Dose-Dependent Adverse Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals working with Solriamfetol hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical insights to help you anticipate, troubleshoot, and manage dose-dependent adverse reactions in your experimental models.
Frequently Asked Questions (FAQs)
Here are answers to common questions regarding adverse reactions observed with this compound in research settings.
Q1: What is the primary mechanism of action for this compound that might contribute to its adverse reaction profile?
This compound is a dopamine and norepinephrine reuptake inhibitor (DNRI)[1][2][3]. By blocking the reuptake of these neurotransmitters, it increases their extracellular concentrations in the brain, which is thought to mediate its wakefulness-promoting effects[2][3][4]. This sympathomimetic activity is also the likely driver of its most common adverse reactions[1].
Q2: Which adverse reactions are most consistently reported as being dose-dependent?
Clinical trial data indicates that the following adverse reactions are dose-related: headache, nausea, decreased appetite, anxiety, diarrhea, and dry mouth[5][6]. Increases in systolic and diastolic blood pressure, as well as heart rate, are also dose-dependent[5][7][8].
Q3: We are observing a high incidence of anxiety and restlessness in our animal models at higher doses. Is this expected?
Yes, this is an expected finding. Psychiatric symptoms such as anxiety, nervousness, and panic attacks have been reported in clinical trials and are noted to be dose-dependent[5][8]. The adverse reactions leading to discontinuation of the drug in more than one patient in clinical trials included anxiety and restlessness[5][6].
Q4: How quickly do common adverse reactions typically appear after initiating treatment in a study?
The incidence of common early-onset treatment-emergent adverse events (TEAEs) is highest during the first week of administration and tends to decrease over time[9][10]. For some adverse events like headache and nausea, the median duration is around 8 days, while others like decreased appetite and anxiety may persist longer[9][11].
Q5: Are there any critical contraindications to be aware of when designing our experiments?
Solriamfetol is contraindicated for concurrent use with monoamine oxidase inhibitors (MAOIs) or within 14 days of discontinuing an MAOI, due to the risk of a hypertensive reaction[5][12]. This is a critical consideration for any in vivo studies.
Troubleshooting Guide: Investigating Unexpected Adverse Reactions
This section provides a logical framework for troubleshooting unexpected or severe adverse reactions encountered during your research with this compound.
Issue 1: Significant and Unexplained Cardiovascular Effects
Scenario: Your in vivo model is exhibiting a greater than expected increase in blood pressure or heart rate, or you are observing arrhythmias not previously reported at your chosen dose.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cardiovascular events.
Detailed Steps:
-
Verify Dosing and Administration: Double-check all calculations for dose preparation and the volume administered. Ensure the route of administration is correct and has been performed accurately.
-
Assess for Potential Drug Interactions: Review all other compounds or vehicles being administered to the animal. Solriamfetol's sympathomimetic effects can be potentiated by other drugs that increase blood pressure and heart rate[1][7].
-
Evaluate Animal Model Health Status: Perform a thorough health check of the animals. Pre-existing cardiovascular conditions, even if subclinical, can be exacerbated by Solriamfetol[13]. Ensure that baseline blood pressure is within a normal range before dosing[5].
-
Consider a Dose De-escalation Study: If the above steps do not resolve the issue, consider performing a dose de-escalation study to identify the threshold for these severe effects in your specific model.
-
Consult Experts: Engage with veterinary staff and pharmacologists to review your findings and protocols.
-
Report Findings: Document all observations and troubleshooting steps meticulously.
Issue 2: Severe Behavioral Changes or Seizures
Scenario: Your animal models are exhibiting extreme agitation, aggression, or seizure-like activity, particularly at higher doses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for severe behavioral or neurological events.
Detailed Steps:
-
Immediate Dose Suspension: For animal welfare and data integrity, immediately suspend dosing in the affected cohort.
-
Review Dosing and Formulation: Confirm that the correct dose was administered and that the formulation is homogenous and stable.
-
Assess for Confounding Factors: Evaluate the housing and experimental environment for any new or unusual stressors that could be interacting with the drug's effects.
-
Evaluate Model History: If using a specific genetic model, review its phenotype for any predisposition to psychiatric or neurological disorders. Caution is advised when using Solriamfetol in models with a history of psychosis or bipolar disorders[12].
-
Consider a Lower Dose Range: The observed effects may indicate that your current dose range is too high for your model.
-
Consult a Neuropharmacologist: Discuss your findings with an expert in neuropharmacology to better understand the potential mechanisms at play.
Quantitative Data on Dose-Dependent Adverse Reactions
The following table summarizes the incidence of dose-dependent adverse reactions from pooled data of 12-week placebo-controlled clinical trials[5][6].
| Adverse Reaction | Placebo (n=226) % | SUNOSI 37.5 mg/day (OSA only) % | SUNOSI 75 mg/day % | SUNOSI 150 mg/day % |
| Headache | 8 | 10 | 11 | 15 |
| Nausea | 3 | 3 | 7 | 11 |
| Decreased Appetite | <1 | 3 | 5 | 8 |
| Anxiety | 1 | 2 | 3 | 6 |
| Diarrhea | 2 | 3 | 2 | 4 |
| Dry Mouth | 1 | 2 | 2 | 4 |
Experimental Protocols
Protocol 1: Assessment of Cardiovascular Parameters in a Rodent Model
Objective: To quantify the dose-dependent effects of this compound on blood pressure and heart rate in a rodent model.
Materials:
-
This compound
-
Vehicle (e.g., sterile water or saline)
-
Rodent tail-cuff blood pressure measurement system (non-invasive) or telemetry system
-
Animal scale
-
Appropriate animal restraints
Methodology:
-
Acclimatization: Acclimate animals to the restraint and tail-cuff measurement procedure for at least 3-5 days prior to the experiment to minimize stress-induced cardiovascular changes.
-
Baseline Measurement: On the day of the experiment, obtain at least three stable baseline blood pressure and heart rate readings for each animal before any substance is administered.
-
Dose Preparation: Prepare fresh solutions of this compound at the desired concentrations (e.g., vehicle, low dose, mid dose, high dose) based on the animal's body weight.
-
Administration: Administer the vehicle or this compound via the intended route (e.g., oral gavage).
-
Post-Dose Monitoring: Measure blood pressure and heart rate at regular intervals post-administration (e.g., 30, 60, 90, 120, and 240 minutes). The peak plasma time for Solriamfetol is approximately 2 hours in a fasting state[1].
-
Data Analysis: For each animal, calculate the change from baseline in systolic blood pressure, diastolic blood pressure, and heart rate at each time point. Compare the changes between the different dose groups using appropriate statistical methods (e.g., ANOVA).
Experimental Workflow Diagram:
Sources
- 1. reference.medscape.com [reference.medscape.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sunosi.com [sunosi.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Solriamfetol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Incidence and duration of common early-onset adverse events in randomized controlled trials of solriamfetol for treatment of excessive daytime sleepiness in obstructive sleep apnea and narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Incidence and duration of common early-onset adverse events in randomized controlled trials of solriamfetol for treatment of excessive daytime sleepiness in obstructive sleep apnea and narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Managing Excessive Daytime Sleepiness (EDS) Due to Narcolepsy | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 13. Solriamfetol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Validation & Comparative
A Comparative Analysis of the Wake-Promoting Mechanisms: Solriamfetol Hydrochloride vs. Modafinil
For drug development professionals and researchers in neuroscience, a nuanced understanding of a compound's mechanism of action is paramount for innovation and optimization. This guide provides an in-depth, comparative analysis of the molecular mechanisms of two prominent wake-promoting agents: solriamfetol hydrochloride and modafinil. While both are prescribed for excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea, their interaction with the central nervous system's neurocircuitry reveals distinct pharmacological profiles.
At the Core: Primary Pharmacological Targets
The fundamental difference between solriamfetol and modafinil lies in their primary molecular targets and their affinity for these targets. Solriamfetol acts as a selective dopamine and norepinephrine reuptake inhibitor (DNRI), while modafinil is primarily classified as an atypical dopamine reuptake inhibitor with a more complex and less defined broader spectrum of action.[1][2][3][4][5]
Solriamfetol: A Focused Dual Reuptake Inhibitor
Solriamfetol's mechanism is characterized by its direct interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][4] By binding to these transporters, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these key wakefulness-promoting neurotransmitters.[5] This dual action is thought to be the primary driver of its therapeutic effects.[2] In vitro studies have quantified its binding affinity (Ki) and reuptake inhibition potency (IC50), revealing a higher affinity for NET compared to DAT.[6]
Modafinil: An Atypical Dopamine Reuptake Inhibitor with Multifaceted Effects
Modafinil's mechanism is less direct and continues to be an area of active research.[1] It is considered an atypical dopamine transporter inhibitor, binding to DAT with low affinity and subsequently increasing extracellular dopamine levels.[1][7][8][9] Unlike solriamfetol, its inhibitory action on the norepinephrine transporter is significantly weaker.[1][10] A key distinction is that modafinil's wake-promoting effects are not solely attributable to DAT inhibition, as it indirectly modulates several other neurotransmitter systems, including orexin, histamine, glutamate, and GABA, which are not primary targets of solriamfetol.[1][7][8]
Quantitative Comparison of Transporter Interactions
To objectively compare their primary actions, we can examine their in vitro binding affinities and reuptake inhibition potencies. This data, summarized in the table below, highlights the distinct profiles of each molecule.
| Parameter | This compound | Modafinil | Reference(s) |
| Binding Affinity (Ki) | |||
| Dopamine Transporter (DAT) | ~14.2 µM | ~2.1 - 2.3 µM (racemic) 0.78 µM (R-enantiomer) | [1][6] |
| Norepinephrine Transporter (NET) | ~3.7 µM | Not explicitly reported, but weaker than DAT affinity | [1][6] |
| Serotonin Transporter (SERT) | ~81.5 µM | No significant binding | [6][8] |
| Reuptake Inhibition (IC50) | |||
| Dopamine (DA) | ~2.9 µM | ~4.0 - 13 µM (a specific study reports 6.4 µM) | [1][6][10] |
| Norepinephrine (NE) | ~4.4 µM | ~35.6 µM | [6][10] |
| Serotonin (5-HT) | >100 µM | >500 µM | [6][10] |
Table 1: Comparative in vitro binding affinities (Ki) and reuptake inhibition (IC50) values for solriamfetol and modafinil at human monoamine transporters.
From this data, it is evident that solriamfetol has a more balanced profile as a dual dopamine and norepinephrine reuptake inhibitor, with a notably higher affinity for NET. In contrast, modafinil demonstrates a preferential, albeit still relatively low, affinity for DAT, with substantially weaker effects on NET.
Divergent Signaling Pathways and Secondary Mechanisms
The mechanistic differences extend beyond their primary transporter targets. Solriamfetol possesses a secondary mechanism of action not shared by modafinil, while modafinil's effects ripple through multiple neurotransmitter systems indirectly.
Solriamfetol's Unique TAAR1 Agonism
Recent preclinical studies have identified that solriamfetol, unlike modafinil, acts as an agonist at the trace amine-associated receptor 1 (TAAR1).[11][12] The EC50 values for hTAAR1 agonism (10–16 μM) are within the therapeutic plasma concentration range and overlap with its DAT/NET inhibitory potencies.[11][12] TAAR1 is a G-protein coupled receptor that can modulate monoamine transmission, and its activation is thought to contribute to wakefulness. This TAAR1 agonism represents a distinct and potentially significant additional mechanism underlying solriamfetol's therapeutic effects.[11] Furthermore, solriamfetol exhibits weak agonist activity at the serotonin 1A (5-HT1A) receptor, which is not observed with modafinil.[11]
Caption: Solriamfetol's dual inhibition of DAT/NET and TAAR1 agonism.
Modafinil's Broad, Indirect Network Effects
Modafinil's wake-promoting effects are amplified through its indirect influence on other key arousal systems. It does not directly bind to orexin or histamine receptors.[2] Instead, evidence suggests that modafinil attenuates GABAergic inhibition onto orexinergic and histaminergic neurons.[13][14] This disinhibition leads to the activation of these systems, which play a critical role in maintaining wakefulness. The modafinil-induced increase in histamine release appears to be dependent on intact orexin signaling.[13][14] Additionally, modafinil has been shown to increase extracellular glutamate in specific brain regions, though the mechanism for this is not fully elucidated and appears to be independent of its GABAergic effects in some areas.[2][15]
Caption: Modafinil's primary DAT inhibition and indirect network effects.
Experimental Methodologies for Mechanistic Elucidation
The quantitative data and mechanistic insights presented in this guide are derived from a suite of established experimental techniques. Understanding these methodologies is crucial for interpreting the data and designing future studies.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor or transporter.
Principle: This technique measures the direct interaction between a radiolabeled ligand (a molecule with a radioactive isotope) and its target protein. The test compound (e.g., solriamfetol or modafinil) is introduced to compete with the radioligand for binding sites. By measuring the concentration of the test compound required to displace 50% of the radioligand (the IC50 value), the binding affinity (Ki) can be calculated using the Cheng-Prusoff equation.[13][16]
Step-by-Step Protocol Outline:
-
Preparation of Target: Cell membranes or purified proteins expressing the transporter of interest (e.g., DAT or NET) are prepared.
-
Incubation: The prepared target is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound.
-
Separation: The bound radioligand is separated from the unbound radioligand, typically via rapid vacuum filtration through glass fiber filters that trap the membranes.[17]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as percent inhibition versus test compound concentration to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][18]
Self-Validation and Causality: This assay directly measures the physical interaction between the drug and its target, establishing a causal link for binding. The inclusion of a "non-specific binding" control (measured in the presence of a saturating concentration of a known high-affinity unlabeled ligand) ensures that the measured binding is specific to the target of interest.
Neurotransmitter Reuptake Assays
These functional assays measure a compound's ability to inhibit the transport of neurotransmitters into cells.
Principle: This method utilizes either primary cells, cell lines engineered to express a specific transporter, or synaptosomes (isolated nerve terminals) to measure the uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine). The potency of a test compound is determined by its ability to reduce this uptake.
Step-by-Step Protocol Outline:
-
Synaptosome/Cell Preparation: Synaptosomes are isolated from specific brain regions (e.g., striatum for DAT) through a series of homogenization and centrifugation steps.[19]
-
Pre-incubation: The synaptosomes or cells are pre-incubated with varying concentrations of the test compound.
-
Uptake Initiation: A known concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine) is added to initiate the uptake process.
-
Uptake Termination: After a short incubation period, the uptake is rapidly terminated by vacuum filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
-
Quantification: The amount of radioactivity taken up by the synaptosomes/cells is measured by scintillation counting.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits 50% of the neurotransmitter uptake.
Self-Validation and Causality: The assay's validity is confirmed by comparing uptake in the presence and absence of known selective inhibitors and by running controls at 4°C to inhibit active transport. A successful assay will show a clear dose-dependent inhibition by the test compound, directly demonstrating its functional effect on the transporter. Assay quality is often assessed using the Z-factor, a statistical measure of the separation between positive and negative controls; a Z-factor between 0.5 and 1.0 indicates an excellent assay.[3][11]
In Vivo Microdialysis
This powerful technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living, behaving animals.
Principle: A small, semipermeable microdialysis probe is surgically implanted into a target brain region. The probe is continuously perfused with a physiological solution (perfusate). Neurotransmitters from the extracellular fluid diffuse across the probe's membrane into the perfusate, which is then collected and analyzed.[3]
Step-by-Step Protocol Outline:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted above the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Recovery: The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused at a slow, constant flow rate with artificial cerebrospinal fluid.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: The test drug is administered (e.g., systemically via intraperitoneal injection or locally through the probe).
-
Sample Collection and Analysis: Dialysate collection continues post-administration. The concentration of neurotransmitters (e.g., dopamine, norepinephrine) in the samples is quantified using highly sensitive analytical techniques like high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Self-Validation and Causality: This method provides direct evidence of a drug's effect on neurotransmitter dynamics in the living brain. The causality is established by observing a time-locked change in neurotransmitter levels following drug administration compared to the stable baseline period and vehicle-treated control animals.
Conclusion: Distinct Mechanisms with Convergent Therapeutic Goals
References
-
Wisor, J. P. (2013). Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. Frontiers in Neurology, 4, 139. [Link]
-
Volkow, N. D., Fowler, J. S., Logan, J., Alexoff, D., Zhu, W., Telang, F., ... & Hooker, J. M. (2009). Effects of Modafinil on Dopamine and Dopamine Transporters in the Male Human Brain. JAMA, 301(11), 1148–1154. [Link]
-
Madras, B. K., Xie, Z., Lin, Z., Jassen, A., Panas, H., Lynch, L., ... & Miller, G. M. (2006). Modafinil Occupies Dopamine and Norepinephrine Transporters in Vivo and Modulates the Transporters and Trace Amine Activity in Vitro. Journal of Pharmacology and Experimental Therapeutics, 319(2), 561–569. [Link]
-
Wikipedia Contributors. (2024). Solriamfetol. In Wikipedia, The Free Encyclopedia. [Link]
-
Gerrard, P., & Malcolm, R. (2007). Mechanisms of modafinil: A review of current research. Neuropsychiatric Disease and Treatment, 3(3), 349–364. [Link]
-
Andersen, M. L., & Tufik, S. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep, 13, 123–136. [Link]
-
Sunosi (solriamfetol) [prescribing information]. Axsome Therapeutics, Inc. (2022). [Link]
-
Gursahani, K., et al. (2022). Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. Neurology, 98(18 Supplement), 2691. [Link]
-
Ishizuka, T., Murakami, M., & Yamatodani, A. (2012). Action of modafinil through histaminergic and orexinergic neurons. Sleep and Biological Rhythms, 10(1), 2-9. [Link]
-
Baladi, M. G., Forster, M. J., Gatch, M. B., & Roberts, D. C. (2018). Characterization of the Neurochemical and Behavioral Effects of Solriamfetol (JZP-110), a Selective Dopamine and Norepinephrine Reuptake Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 366(2), 367-376. [Link]
-
de la Peña, J. B., et al. (2022). Comparison of Solriamfetol and Modafinil on Arousal and Anxiety-Related Behaviors in Narcoleptic Mice. Neurotherapeutics, 19(6), 1898-1910. [Link]
-
Drugs.com. (2023). Modafinil vs Solriamfetol Comparison. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
-
Carter, L. P., et al. (2021). A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. Cureus, 13(8), e17442. [Link]
-
Lazareno, S. (2012). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 66(2), 179-185. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Young, J. W., & Geyer, M. A. (2010). Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors?. Biological Psychiatry, 67(8), e33-e34. [Link]
-
Minzenberg, M. J., & Carter, C. S. (2008). Modafinil: a review of neurochemical actions and effects on cognition. Neuropsychopharmacology, 33(7), 1477–1502. [Link]
-
Loland, C. J., et al. (2022). Preclinical Pharmacology of Solriamfetol: Potential Mechanisms for Wake Promotion. SLEEP, 45(Supplement_1), A329–A330. [Link]
-
Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A good protocol for extracting mouse brain synaptosomes?. ResearchGate. [Link]
-
Teshima, K., et al. (2010). Modafinil activates the histaminergic system through the orexinergic neurons. Neuroscience Letters, 483(3), 211-214. [Link]
-
PubChem. (n.d.). Solriamfetol. National Center for Biotechnology Information. [Link]
-
Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Combined In Vivo Microdialysis and PET Studies to Validate [11C]Yohimbine Binding as a Marker of Noradrenaline Release. Synapse, 63(1), 1-10. [Link]
-
Li, W., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6449–6456. [Link]
-
Daws, L. C., & Gould, G. G. (2011). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
Sources
- 1. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solriamfetol for the treatment of excessive daytime sleepiness associated with narcolepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs [sunosihcp.com]
- 5. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modafinil - Wikipedia [en.wikipedia.org]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Mechanisms of modafinil: A review of current research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of modafinil – increased motivation via the dopamine transporter inhibition and D1 receptors? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 14. youtube.com [youtube.com]
- 15. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Solriamfetol treatment of excessive daytime sleepiness in participants with narcolepsy or obstructive sleep apnea with a history of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Solriamfetol and Other Wakefulness-Promoting Agents: A Technical Guide for Researchers
In the landscape of pharmacological interventions for excessive daytime sleepiness (EDS) associated with narcolepsy and obstructive sleep apnea (OSA), a nuanced understanding of the available wakefulness-promoting agents is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth, head-to-head comparison of Solriamfetol with other key players in the field—Modafinil, Armodafinil, and Pitolisant. Beyond a mere juxtaposition of clinical outcomes, this document delves into the fundamental mechanisms of action, supported by detailed experimental protocols that form the bedrock of our understanding of these compounds.
The Evolving Paradigm of Wakefulness-Promoting Therapeutics
The management of EDS has transitioned from traditional stimulants with broad mechanisms and significant side-effect profiles to more targeted agents. The agents discussed herein represent distinct pharmacological classes, each with a unique molecular fingerprint that dictates its efficacy and tolerability. Solriamfetol, a dopamine and norepinephrine reuptake inhibitor (DNRI), offers a dual-monoaminergic approach.[1] Modafinil and its R-enantiomer, Armodafinil, are classified as atypical stimulants, primarily acting as dopamine reuptake inhibitors with a complex array of secondary effects. In contrast, Pitolisant introduces a novel, non-stimulant mechanism by acting as a histamine H3 receptor antagonist/inverse agonist.[2] This guide will dissect these differences to provide a clear comparative framework.
Comparative Analysis: Mechanism, Efficacy, and Safety
A direct comparison of these agents reveals a spectrum of activity, from potent monoaminergic modulation to the enhancement of histaminergic neurotransmission. The choice of agent in a research or clinical context is often guided by a balance between desired efficacy and potential adverse effects.
Mechanism of Action: A Tale of Different Pathways
The distinct mechanisms of these agents are central to their unique pharmacological profiles.
-
Solriamfetol: As a DNRI, Solriamfetol selectively blocks the reuptake of dopamine and norepinephrine, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[1] This dual action is thought to synergistically enhance wakefulness and alertness. Preclinical studies have shown that solriamfetol binds to both dopamine and norepinephrine transporters.[1]
-
Modafinil and Armodafinil: While also acting as dopamine reuptake inhibitors, Modafinil and Armodafinil exhibit a more complex mechanism that is not fully elucidated. They have a lower affinity for the dopamine transporter compared to traditional stimulants.[3] Their wake-promoting effects are also thought to involve interactions with the orexin, histamine, GABA, and glutamate systems.[4] Armodafinil, the R-enantiomer of modafinil, has a longer half-life.[5]
-
Pitolisant: Pitolisant represents a departure from monoaminergic pathways, acting as a potent and selective histamine H3 receptor antagonist and inverse agonist.[2][6] The H3 receptor functions as an autoreceptor on histaminergic neurons, inhibiting histamine release. By blocking this receptor, Pitolisant increases the synthesis and release of histamine, a key neurotransmitter in promoting and maintaining wakefulness.[7][8]
Caption: Comparative Mechanisms of Action of Wakefulness-Promoting Agents.
Clinical Efficacy: A Head-to-Head Look at the Data
Clinical trials provide the ultimate proving ground for these agents. Efficacy is typically assessed using subjective measures like the Epworth Sleepiness Scale (ESS) and objective measures such as the Maintenance of Wakefulness Test (MWT).
| Agent | Indication(s) | Key Efficacy Findings | Common Adverse Events |
| Solriamfetol | Narcolepsy, OSA[9] | Significant improvements in MWT and ESS scores compared to placebo.[10][11] A systematic review and network meta-analysis suggested solriamfetol was likely superior in effectiveness for reducing daytime sleepiness in OSA patients compared to armodafinil-modafinil and pitolisant.[12][13] | Headache, nausea, decreased appetite, anxiety, insomnia.[14][15] |
| Modafinil/ Armodafinil | Narcolepsy, OSA, Shift Work Disorder | Effective in reducing excessive daytime sleepiness and improving wakefulness in patients with narcolepsy and OSA. | Headache, nausea, anxiety, insomnia. |
| Pitolisant | Narcolepsy (EDS and cataplexy)[2][6] | Non-inferior to modafinil in treating EDS and superior in reducing cataplexy in some studies.[2] | Headache, insomnia, nausea, anxiety. |
Note: OSA indicates Obstructive Sleep Apnea. This table provides a summary and is not exhaustive.
Safety and Tolerability: A Critical Consideration
While generally well-tolerated, each agent has a distinct safety profile that researchers must consider.
-
Solriamfetol: The most common adverse events are headache, nausea, decreased appetite, and anxiety.[11] It is a Schedule IV controlled substance.
-
Modafinil/Armodafinil: Similar to solriamfetol, common side effects include headache, nausea, and anxiety. Both are also Schedule IV controlled substances.
-
Pitolisant: Common adverse events include headache, insomnia, and nausea. A key differentiator is that Pitolisant is not classified as a controlled substance in the United States.[2]
Experimental Protocols for Preclinical Evaluation
The characterization of novel wakefulness-promoting agents relies on a battery of well-validated preclinical assays. The following protocols provide a foundational framework for such investigations.
In Vitro Assessment of Monoamine Transporter Inhibition
Objective: To determine the potency of a test compound to inhibit dopamine and norepinephrine reuptake.
Methodology: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine transporter (DAT) or norepinephrine transporter (NET).
-
Assay Buffer: Utilize a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Filtration: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Assessment of Wakefulness: The Maintenance of Wakefulness Test (MWT) in Rodents
Objective: To objectively measure the ability of a test compound to promote wakefulness in an animal model of sleepiness.
Methodology:
-
Animal Model: Utilize a relevant animal model such as the orexin/hypocretin knockout mouse for narcolepsy.[7]
-
Surgical Implantation: Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording.[4]
-
Acclimation: Allow animals to recover from surgery and acclimate to the recording chambers.
-
Test Compound Administration: Administer the test compound or vehicle at a specified time before the test.
-
Testing Conditions: Place the animal in a quiet, dimly lit chamber and record EEG/EMG for a defined period (e.g., 20-40 minutes).
-
Sleep Latency Measurement: The primary endpoint is the latency to the first epoch of consolidated sleep.
-
Data Analysis: Compare the sleep latency between the test compound and vehicle groups.
In Vivo Neurotransmitter Monitoring: Microdialysis
Objective: To measure the extracellular levels of dopamine and norepinephrine in specific brain regions following drug administration.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Neurotransmitter Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-drug levels.
Caption: Workflow for In Vivo Microdialysis.
Conclusion: A Multifaceted Approach to Promoting Wakefulness
The comparative analysis of Solriamfetol, Modafinil/Armodafinil, and Pitolisant underscores the diverse pharmacological strategies available for promoting wakefulness. Solriamfetol's dual DNRI mechanism offers a potent and targeted approach. Modafinil and Armodafinil, while effective, possess a more complex and less understood mechanism of action. Pitolisant provides a novel, non-stimulant alternative by modulating the histaminergic system.
For researchers and drug development professionals, a thorough understanding of these agents, from their molecular targets to their clinical performance, is essential. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel wakefulness-promoting compounds, ensuring scientific rigor and fostering the development of next-generation therapeutics for disorders of excessive sleepiness.
References
-
Pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PubMed Central. Available at: [Link]
-
Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology - Psych Scene Hub. Available at: [Link]
-
Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC - NIH. Available at: [Link]
-
The surgical procedure for implanting electrodes - ResearchGate. Available at: [Link]
-
Clinically relevant effects of solriamfetol on excessive daytime sleepiness: a posthoc analysis of the magnitude of change in clinical trials in adults with narcolepsy or obstructive sleep apnea. Available at: [Link]
-
Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PubMed Central. Available at: [Link]
-
Low Cost Electrode Assembly for EEG Recordings in Mice - Frontiers. Available at: [Link]
-
MAINTENANCE of WAKEFULNESS TEST Dr. Preeti Devnani. Available at: [Link]
-
Pitolisant | C17H26ClNO | CID 9948102 - PubChem. Available at: [Link]
-
Narcolepsy in orexin knockout mice: molecular genetics of sleep regulation - PubMed - NIH. Available at: [Link]
-
Maintenance of Wakefulness Test | Taylor & Francis Group. Available at: [Link]
-
Phase 3 Trial Shows Solriamfetol Is Effective in Treating Narcolepsy and OSA. Available at: [Link]
-
HISTAMINE IN THE REGULATION OF WAKEFULNESS - PMC - PubMed Central - NIH. Available at: [Link]
-
Solriamfetol Efficacy and Safety for Treatment of Excessive Daytime Sleepiness in People With Narcolepsy or OSA Is Consistent Across Trials - - Practical Neurology. Available at: [Link]
-
Definition of armodafinil - NCI Drug Dictionary - National Cancer Institute. Available at: [Link]
-
Maintenance of Wakefulness Test (MWT): An Overview - Sleep Foundation. Available at: [Link]
-
Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - NIH. Available at: [Link]
-
R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC - PubMed Central. Available at: [Link]
-
Clinically relevant effects of solriamfetol on excessive daytime sleepiness: a posthoc analysis of the magnitude of change in clinical trials in adults with narcolepsy or obstructive sleep apnea - PubMed. Available at: [Link]
-
What medications are FDA-approved for the treatment of hypersomnia, specifically narcolepsy? - Dr.Oracle. Available at: [Link]
-
Overview of Brain Microdialysis - PMC - PubMed Central - NIH. Available at: [Link]
-
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. Available at: [Link]
-
Wakefulness-promoting agents effective for excessive daytime sleepiness but patients may discontinue due to side effects | EurekAlert! Available at: [Link]
-
Maintenance of Wakefulness Test - Sleep Education by AASM. Available at: [Link]
-
Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PubMed Central. Available at: [Link]
-
Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea - PubMed Central. Available at: [Link]
-
Modafinil vs Solriamfetol Comparison - Drugs.com. Available at: [Link]
-
Comparative Efficacy and Safety of Wakefulness-Promoting Agents for Excessive Daytime Sleepiness in Patients With Obstructive Sleep Apnea : A Systematic Review and Network Meta-analysis - PubMed. Available at: [Link]
-
What's better: Solriamfetol vs Modafinil? - meds.is. Available at: [Link]
-
Effect of Wakefulness-Promoting Agents on Sleepiness in Patients with Sleep Apnea Treated with CPAP: A Meta-Analysis. Available at: [Link]
-
Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs. Available at: [Link]
-
A randomized, double-blind, placebo-controlled, crossover study to evaluate the human abuse liability of solriamfetol, a selective dopamine and norepinephrine reuptake inhibitor - PubMed Central. Available at: [Link]
-
SUNOSI (solriamfetol) and WAKIX (pitolisant). Available at: [Link]
-
Therapeutic Class Review - Narcolepsy Agents. Available at: [Link]
-
APPLICATION NUMBER: - 211150Orig1s000 RISK ASSESSMENT and RISK MITIGATION REVIEW(S) - accessdata.fda.gov. Available at: [Link]
-
Clinical Policy: Central Nervous System (CNS) Agents: Narcolepsy - Buckeye Health Plan. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Low Cost Electrode Assembly for EEG Recordings in Mice [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioivt.com [bioivt.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Low Cost Electrode Assembly for EEG Recordings in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anxiogenic Profiles of Solriamfetol and Modafinil in Murine Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of wake-promoting agents, both solriamfetol and modafinil stand as critical therapeutic options for treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea (OSA).[1] However, their distinct pharmacological profiles raise important questions about their potential to induce anxiety-like behaviors, a crucial consideration in preclinical and clinical development. This guide provides an in-depth, objective comparison of the anxiogenic effects of solriamfetol hydrochloride and modafinil in mice, supported by experimental data and detailed methodologies.
At a Glance: Key Differentiators in Anxiogenic Potential
| Feature | This compound | Modafinil |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[2][3] | Primarily a Dopamine Transporter (DAT) Inhibitor[4][5] |
| Anxiogenic Profile in Mice | Did not exhibit anxiogenic effects at equipotent wake-promoting doses (150 mg/kg)[6][7] | Demonstrated significant anxiety-related behaviors in mice (100 mg/kg)[6][7] |
| Associated Behaviors | Promotes wakefulness with minimal psychomotor effects[6][7] | Can induce significant locomotor activity[6] |
Mechanistic Underpinnings: A Tale of Two Pathways
The divergent anxiogenic profiles of solriamfetol and modafinil can be traced back to their distinct mechanisms of action at the synaptic level.
Solriamfetol , a selective dopamine and norepinephrine reuptake inhibitor (DNRI), increases the extracellular concentrations of these two key neurotransmitters.[2][3] This dual action is central to its wake-promoting effects.
Modafinil , while also impacting dopamine by inhibiting its reuptake at the dopamine transporter (DAT), exhibits a more complex and less defined mechanism.[4][8] Its effects extend to the modulation of norepinephrine, histamine, glutamate, and GABA systems, contributing to a broader neurochemical footprint that may underlie its anxiogenic potential.[8][9]
The following diagram illustrates the primary mechanisms of action for both compounds:
Caption: Primary mechanisms of action for Solriamfetol and Modafinil.
Head-to-Head in the Elevated Plus Maze: A Murine Model of Anxiety
A direct comparative study in narcoleptic mice provides compelling evidence for the differing anxiogenic profiles of solriamfetol and modafinil.[6][7] The elevated plus maze (EPM) is a widely recognized behavioral assay for assessing anxiety-like behavior in rodents.[10] The test leverages the innate conflict between a mouse's desire to explore a novel environment and its aversion to open, elevated spaces. A decrease in the time spent in the open arms is indicative of anxiogenic-like effects.
In this study, drug-induced anxiety-related behaviors were evaluated at equipotent wake-promoting doses. The results were striking:
-
Modafinil (100 mg/kg): Significantly produced anxiety-related behaviors in wild-type mice.[6][7]
-
Solriamfetol (150 mg/kg): Did not induce anxiogenic effects.[6][7]
These findings suggest that at doses effective for promoting wakefulness, solriamfetol has a more favorable anxiety profile compared to modafinil in this preclinical model.
Experimental Protocols: A Guide to Assessing Anxiogenic Effects
For researchers aiming to replicate or build upon these findings, the following are detailed, step-by-step methodologies for key behavioral assays used to evaluate anxiety in mice.
Elevated Plus Maze (EPM) Protocol
The EPM is a crucial tool for investigating the anxiolytic or anxiogenic effects of pharmacological agents.[10]
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[11]
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Gently place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.[12]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
-
Analyze the video recordings to quantify the time spent in the open arms versus the closed arms, as well as the number of entries into each arm.[10]
Caption: Experimental workflow for the Elevated Plus Maze test.
Open Field Test (OFT) Protocol
The OFT is a versatile assay for evaluating general locomotor activity and anxiety-like behavior.[13][14] Anxiety is inferred by the mouse's tendency to remain close to the walls of the arena (thigmotaxis) rather than exploring the center.[15]
Apparatus: A square or circular arena with high walls to prevent escape.[15]
Procedure:
-
Acclimate the mice to the testing room.
-
Gently place the mouse in the periphery of the open field arena.[15]
-
Allow the mouse to explore the arena for a predetermined period (e.g., 10-20 minutes).[15]
-
Record the session with an overhead video camera.
-
After the session, return the mouse to its home cage.
-
Clean the arena thoroughly between trials.
-
Use tracking software to analyze the total distance traveled, time spent in the center versus the periphery, and the frequency of entries into the center zone.
Caption: Experimental workflow for the Open Field Test.
Light-Dark Box Test Protocol
This test is based on the innate aversion of rodents to brightly lit areas.[16][17] Anxiolytic compounds typically increase the time spent in the light compartment.
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[16]
Procedure:
-
Acclimate the mice to the testing room under dim lighting.
-
Place the mouse in the center of the illuminated compartment.
-
Allow the mouse to freely explore both compartments for a set duration (e.g., 10 minutes).[18]
-
Record the session with a video camera.
-
After the session, return the mouse to its home cage.
-
Clean the apparatus between trials.
-
Analyze the video to measure the time spent in each compartment, the latency to first enter the dark compartment, and the number of transitions between compartments.[17]
Caption: Experimental workflow for the Light-Dark Box Test.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses a more favorable anxiogenic profile than modafinil in murine models.[6][7] This distinction is likely rooted in their differing pharmacological mechanisms, with solriamfetol's more selective action on dopamine and norepinephrine reuptake potentially contributing to its reduced anxiogenic-like effects.[3]
For drug development professionals, these findings highlight the importance of careful preclinical evaluation of neuropsychiatric side effects. The methodologies outlined in this guide provide a robust framework for such assessments. Further research is warranted to fully elucidate the complex neurobiological underpinnings of these differences and to translate these findings to the clinical setting. Understanding the nuanced effects of wake-promoting agents on mood and anxiety is paramount for optimizing therapeutic strategies and improving patient outcomes.
References
-
Modafinil - Wikipedia. [Link]
-
Comparison of Solriamfetol and Modafinil on Arousal and Anxiety-Related Behaviors in Narcoleptic Mice - ResearchGate. [Link]
-
Solriamfetol enhances alertness and cognitive performance in mice - bioRxiv. [Link]
-
Narcolepsy - Wikipedia. [Link]
-
Solriamfetol enhances wakefulness and improves cognition and anxiety in a murine model of OSA - PMC - PubMed Central. [Link]
-
Comparison of Solriamfetol and Modafinil on Arousal and Anxiety-Related Behaviors in Narcoleptic Mice - PubMed. [Link]
-
A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC. [Link]
-
Norepinephrine and dopamine reuptake inhibitors (NDRIs) - Cleveland Clinic. [Link]
-
Light-dark box test for mice - Protocols.io. [Link]
-
Mechanisms of modafinil: A review of current research - PMC - NIH. [Link]
-
Effects of Modafinil on Rodent Behavior - Maze Engineers - Conduct Science. [Link]
-
Elevated plus maze protocol. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia. [Link]
-
What is the mechanism of Modafinil? - Patsnap Synapse. [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. [Link]
-
Modafinil decreases anxiety-like behaviour in zebrafish - PMC - NIH. [Link]
-
Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC. [Link]
-
The mouse light/dark box test - PubMed. [Link]
-
Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs. [Link]
-
(PDF) Light-dark box test for mice v1 - ResearchGate. [Link]
-
Elevated Plus Maze for Mice - PMC - NIH. [Link]
-
Norepinephrine and Dopamine Reuptake Inhibitors (NDRIs) - American Addiction Centers. [Link]
-
Open Field Test - MMPC. [Link]
-
Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions. [Link]
-
Prescribing Information | SUNOSI® (solriamfetol). [Link]
-
Elevated Plus Maze - Maze Engineers - Conduct Science. [Link]
-
Modafinil Effects on Behavior and Oxidative Damage Parameters in Brain of Wistar Rats. [Link]
-
Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice - Bio-protocol. [Link]
-
How to Set Up an Open Field Test for Animal Behavior Research - Amuza Inc. [Link]
-
Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic. [Link]
-
Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem. [Link]
-
Modafinil and Armodafinil - Mechanism of Action | Psychopharmacology - Psych Scene Hub. [Link]
-
The noradrenergic paradox: implications in the management of depression and anxiety - PMC - PubMed Central. [Link]
-
MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol. [Link]
-
Open Field Test Protocol for Anxiety-Like Behavior in Rodents - Anilocus. [Link]
-
Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse - ResearchGate. [Link]
-
Equipment | Mouse Behavior Core - Harvard University. [Link]
-
Light Dark Box -- MazeEngineers - Conduct Science. [Link]
Sources
- 1. Narcolepsy - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. Modafinil as a Catecholaminergic Agent: Empirical Evidence and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Solriamfetol and Modafinil on Arousal and Anxiety-Related Behaviors in Narcoleptic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modafinil - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Modafinil? [synapse.patsnap.com]
- 10. protocols.io [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 13. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. behavior.hms.harvard.edu [behavior.hms.harvard.edu]
- 15. mmpc.org [mmpc.org]
- 16. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. maze.conductscience.com [maze.conductscience.com]
A Comparative Guide to Validating HPLC Methods for Solriamfetol Hydrochloride Purity
For researchers, scientists, and professionals in drug development, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of Solriamfetol hydrochloride, a crucial component in treatments for excessive daytime sleepiness.[1][2] By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for establishing robust and reliable analytical protocols.
The Criticality of Purity in this compound
This compound is a selective dopamine and norepinephrine reuptake inhibitor.[3] As with any pharmaceutical compound, the presence of impurities can significantly impact its therapeutic effect and safety profile.[1][2] These impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1] Therefore, a validated, stability-indicating analytical method is not just a regulatory requirement but a scientific necessity to guarantee the quality of the final drug product.
This guide will compare two prominent HPLC-based methods for this compound purity analysis: a traditional HPLC method with UV detection and a more modern Ultra-High-Performance Liquid Chromatography (UPLC) approach, also with UV detection.
Method 1: Traditional HPLC-UV for Purity Determination
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted and well-understood technique in pharmaceutical quality control. Its robustness and cost-effectiveness make it a staple in many laboratories.
Rationale for Method Parameters
The selection of chromatographic conditions is pivotal for achieving adequate separation of Solriamfetol from its potential impurities. A C18 stationary phase is often chosen for its versatility and ability to retain a broad range of non-polar to moderately polar compounds. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and resolution. The pH of the aqueous phase is a critical parameter to control the ionization state of the analyte and impurities, thereby influencing their retention behavior. A UV detector is suitable for Solriamfetol due to the presence of a chromophore in its structure, allowing for sensitive detection at an appropriate wavelength.
Experimental Protocol: HPLC-UV Method
Below is a detailed, step-by-step methodology for a typical HPLC-UV analysis of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.
-
Sample Solution (0.5 mg/mL): Accurately weigh and dissolve the this compound sample in the mobile phase.
Validation of the HPLC-UV Method
Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[5][6][7]
Method 2: High-Throughput UPLC-UV Analysis
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures.
Rationale for UPLC-UV Parameters
The primary advantage of UPLC is the significant reduction in run time without compromising, and often improving, chromatographic performance. The smaller particle size of the stationary phase leads to higher efficiency and better resolution between the main component and its impurities. This allows for the use of shorter columns and higher flow rates, drastically cutting down the analysis time. The fundamental principles of stationary and mobile phase selection remain similar to HPLC, but the system's optimization is geared towards speed and sensitivity.
Experimental Protocol: UPLC-UV Method
The following protocol outlines a validated UPLC-UV method for the determination of this compound purity and its impurities.[1][2]
1. Instrumentation:
-
UPLC system with a binary pump, autosampler, column manager, and a photodiode array (PDA) or tunable UV detector.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized for rapid separation (specific gradient details can be found in the cited literature)[1][2]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Similar to the HPLC method, with concentrations adjusted based on the sensitivity of the UPLC system.
Validation of the UPLC-UV Method
The UPLC-UV method is validated against the same ICH Q2(R1) parameters as the HPLC method.[1][2]
Comparative Analysis: HPLC-UV vs. UPLC-UV
The choice between a traditional HPLC-UV method and a modern UPLC-UV method depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation.
| Parameter | Traditional HPLC-UV | UPLC-UV | Advantage |
| Analysis Time | ~35 minutes | <10 minutes | UPLC-UV |
| Resolution | Good | Excellent | UPLC-UV |
| Solvent Consumption | Higher | Significantly Lower | UPLC-UV |
| Sensitivity (LOD/LOQ) | Adequate | Generally Higher | UPLC-UV |
| System Backpressure | Lower | Higher | HPLC-UV (instrumentation dependent) |
| Method Robustness | Well-established | Requires careful optimization | HPLC-UV (generally more forgiving) |
| Initial Instrument Cost | Lower | Higher | HPLC-UV |
Visualizing the Method Validation Workflow
A robust method validation process follows a structured workflow to ensure all critical parameters are assessed.
Caption: Workflow for HPLC/UPLC method validation.
Logical Comparison of HPLC and UPLC
The decision to implement an HPLC or UPLC method involves a trade-off between various factors.
Caption: Key attributes of HPLC vs. UPLC methods.
Conclusion and Recommendations
Both traditional HPLC-UV and modern UPLC-UV methods can be successfully validated for the purity analysis of this compound.
-
For laboratories with high sample throughput and a need for superior resolution to separate closely eluting impurities, the UPLC-UV method is the recommended choice. Its speed and efficiency lead to long-term cost savings through reduced solvent consumption and increased productivity.
-
For laboratories where initial instrument cost is a primary consideration or where a more established and rugged method is preferred, the traditional HPLC-UV method remains a reliable and validatable option.
Ultimately, the selection of the analytical method should be based on a thorough risk assessment and the specific requirements of the drug development phase. Regardless of the chosen technology, a comprehensive validation study adhering to ICH guidelines is paramount to ensure the generation of accurate and reliable data, thereby safeguarding the quality and safety of this compound.
References
-
An Efficient Synthesis of this compound Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. (2025, December 12). ResearchGate. Retrieved from [Link]
-
This compound and its potential process impurities. ResearchGate. Retrieved from [Link]
-
Sudha, T., Keerthi, M., Ravikumar, V. R., & Ganesan, V. (n.d.). hplc method for the determination of ambroxol hcl in the presence of antimicrobial preservatives in oral liquid formulation. Journal of Pharmaceutical and Scientific Innovation. Retrieved from [Link]
-
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research. Retrieved from [Link]
-
Al-Rifai, N., Alshishani, A., Darras, F., Taha, O., Abu-Jalloud, S., Shaghlil, L., & Al-Ebini, Y. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical Analysis, 13(4), 403–411. Retrieved from [Link]
-
Al-Rifai, N., Alshishani, A., Darras, F., Taha, O., Abu-Jalloud, S., Shaghlil, L., & Al-Ebini, Y. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed. Retrieved from [Link]
-
Al-Rifai, N., Alshishani, A., Darras, F., Taha, O., Abu-Jalloud, S., Shaghlil, L., & Al-Ebini, Y. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Sci-Hub. Retrieved from [Link]
-
Ilko, D., et al. (2020). Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. Chromatographia, 83(8), 985-992. Retrieved from [Link]
-
Fejős, I., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated-γ-cyclodextrin. Electrophoresis, 42(15-16), 1636-1644. Retrieved from [Link]
-
A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms: Life Sciences-Chemistry for New drug discovery. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Al-Rifai, N., Alshishani, A., Darras, F., Taha, O., Abu-Jalloud, S., Shaghlil, L., & Al-Ebini, Y. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PMC. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Chiral Drug Analysis in Forensic Chemistry: An Overview. PMC. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Chiral Drug Separation. ScienceDirect. Retrieved from [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]
-
FDA. (2017). 211230Orig1s000 211230Orig2s000. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
ICH Q2(R1) Analytical Method Validation. Scribd. Retrieved from [Link]
-
Chiral Purity in Drug Analysis. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pak.elte.hu [pak.elte.hu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Solriamfetol Hydrochloride
This guide provides an in-depth, objective comparison of various analytical methods for the quantification and purity assessment of Solriamfetol hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document delves into the experimental nuances and underlying principles of each technique, offering a comprehensive resource for method selection, development, and cross-validation.
Introduction: The Analytical Imperative for this compound
This compound, a selective dopamine and norepinephrine reuptake inhibitor, is prescribed for improving wakefulness in adult patients with narcolepsy or obstructive sleep apnea.[1] As with any pharmaceutical compound, ensuring its quality, safety, and efficacy necessitates robust and reliable analytical methods. The active pharmaceutical ingredient (API), Solriamfetol, possesses a single chiral center, with the (R)-enantiomer being the active form.[2][3] Consequently, analytical procedures must not only accurately quantify the API but also control for potential impurities, including the inactive (S)-enantiomer and other process-related or degradation products.[2][4]
This guide will explore and compare several key analytical techniques employed in the analysis of this compound, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Dissolution Testing coupled with UV-Vis Spectrophotometry. The principles of cross-validation, as outlined in the International Council for Harmonisation (ICH) guidelines, will be a central theme, ensuring that different analytical procedures intended for the same purpose are demonstrated to be equivalent and reliable.[5][6]
Core Analytical Techniques: A Comparative Overview
The selection of an analytical method is a critical decision in the drug development lifecycle, contingent on the specific analytical need, whether it be routine quality control, stability testing, or bioanalysis. This section provides a comparative analysis of the primary methods used for this compound.
High-Performance Liquid Chromatography (HPLC/UPLC-UV)
HPLC, particularly with UV detection, stands as the workhorse for assay, impurity profiling, and chiral purity determination of this compound.[4][7] Its widespread adoption is attributable to its high resolution, sensitivity, and robustness.
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Solriamfetol, a reverse-phase C18 column is commonly employed.[8] Detection is typically achieved using a UV detector, as Solriamfetol possesses a chromophore that absorbs in the UV spectrum.
Performance Characteristics:
-
Assay and Impurity Determination: A validated Ultra-Performance Liquid Chromatography (UPLC-UV) method has been developed for the analysis of Solriamfetol and its process-related impurities.[4][9] This method demonstrated excellent selectivity, linearity, accuracy, and precision, meeting the acceptance criteria stipulated by the ICH.[4][9]
-
Chiral Purity: Specialized chiral stationary phases are required to separate the enantiomers of Solriamfetol. While effective, these methods can sometimes lack the enantioselectivity for certain impurities like phenylalaninol.[2]
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers a powerful and environmentally friendly alternative to HPLC for chiral separations.[2]
Principle of Operation: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations of Solriamfetol, a chiral selector, such as a sulfated-γ-cyclodextrin, is added to the background electrolyte to facilitate the differential migration of the enantiomers.[2]
Performance Characteristics:
-
Enantiomeric Separation: A validated CE method has been shown to provide baseline separation of Solriamfetol and its major impurity, phenylalaninol, enantiomers within a short analysis time of 7 minutes.[2] This method was successfully applied to the analysis of a pharmaceutical preparation (Sunosi® 75 mg tablet).[2]
-
Advantages: CE offers advantages such as low solvent consumption, high efficiency, and flexible method development.[2]
Dissolution Testing with UV-Vis Spectrophotometry
Dissolution testing is a critical quality control test for solid oral dosage forms, ensuring that the drug dissolves at a consistent and predictable rate.
Principle of Operation: The tablet is placed in a dissolution apparatus containing a specified medium (e.g., 0.1 N HCl).[7] Samples are withdrawn at various time points, and the concentration of dissolved Solriamfetol is determined, typically by UV-Vis spectrophotometry. The high solubility of this compound in water simplifies this process.[3][7]
Performance Characteristics:
-
Quality Control: This method is primarily used for routine quality control to ensure batch-to-batch consistency. The FDA's Dissolution Methods database provides standardized testing procedures for this compound tablets.[10]
-
Simplicity and Speed: UV-Vis spectrophotometry is a rapid and straightforward technique for quantifying the dissolved API, making it suitable for high-throughput analysis.
Cross-Validation Workflow and Comparative Data
Cross-validation is essential when multiple analytical methods are used to generate data for the same drug product, ensuring consistency and reliability of the results.[6][11] The following diagram illustrates a typical cross-validation workflow.
Caption: A flowchart illustrating the cross-validation process between two analytical methods.
Comparative Performance Data
The following table summarizes the performance characteristics of the discussed analytical methods based on available literature. This allows for an objective comparison to guide method selection.
| Parameter | HPLC/UPLC-UV (Impurity Profiling)[4][9] | Capillary Electrophoresis (Chiral Purity)[2] | LC-MS/MS (Bioanalysis)[8] |
| Linearity (r²) | > 0.999 | 0.9998 | > 0.999 |
| Range | Varies by impurity | 10 - 1800 ng/mL | 5 - 500 ng/mL |
| LOD | Not explicitly stated | 3.2 ng/mL | 11.12 pg/mL |
| LOQ | Meets ICH criteria | 9.8 ng/mL | 33.70 pg/mL |
| Accuracy | Meets ICH criteria | %RSD < 2 | Within acceptance limits |
| Precision | Meets ICH criteria | %RSD < 2 | Within acceptance limits |
| Analysis Time | ~16 minutes | ~7 minutes | ~3 minutes |
Detailed Experimental Protocols
To ensure reproducibility and facilitate method transfer, this section provides detailed, step-by-step protocols for key analytical methods.
UPLC-UV Method for Impurity Analysis
This protocol is based on a validated method for the determination of Solriamfetol and its impurities.[4]
1. Chromatographic Conditions:
- Column: Suitable C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A time-based gradient from a low to high percentage of Mobile Phase B.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 210 nm.
- Injection Volume: 1 µL.
2. Standard and Sample Preparation:
- Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a final concentration of 1 mg/mL.
- Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.
3. System Suitability:
- Inject the standard solution multiple times and verify that system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak area) meet the predefined acceptance criteria.
4. Analysis:
- Inject the blank, standard, and sample solutions and record the chromatograms.
- Identify and quantify any impurities based on their retention times and response factors relative to the Solriamfetol peak.
Capillary Electrophoresis Method for Enantiomeric Purity
This protocol is adapted from a validated method for the enantioseparation of Solriamfetol.[2]
1. Electrophoretic Conditions:
- Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
- Background Electrolyte (BGE): 45 mM Tris-acetate buffer, pH 4.5, containing 4 mM sulfated-γ-cyclodextrin.
- Voltage: +19.5 kV.
- Temperature: 21°C.
- Detection: UV at 200 nm.
- Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
2. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of this compound and its (S)-enantiomer in methanol. Dilute with the BGE to the desired concentration.
- Sample Preparation from Tablets: Weigh and finely powder a number of tablets. Extract a portion of the powder equivalent to a single dose with methanol, sonicate, centrifuge, and filter. Dilute the filtrate with BGE.[2]
3. System Suitability:
- Inject a resolution solution containing both enantiomers to ensure baseline separation is achieved.
4. Analysis:
- Inject the sample solution and determine the peak areas for the (R)- and (S)-enantiomers.
- Calculate the percentage of the (S)-enantiomer.
Conclusion: An Integrated Approach to Analytical Control
The comprehensive analytical control of this compound relies on the judicious selection and application of multiple analytical techniques. While HPLC/UPLC-UV remains the primary choice for assay and impurity profiling due to its robustness and established validation, Capillary Electrophoresis provides a highly efficient and orthogonal method for the critical assessment of enantiomeric purity. Dissolution testing coupled with UV-Vis spectrophotometry serves as an indispensable tool for routine quality control of the finished product.
A thorough understanding of the principles, performance characteristics, and experimental protocols of each method, as detailed in this guide, is paramount. Furthermore, a commitment to rigorous cross-validation is essential to ensure data integrity and consistency across the entire product lifecycle, ultimately safeguarding patient safety and product quality.
References
-
U.S. Food and Drug Administration. (2017). NDA 211230 & 211230 Orig1s000, Orig2s000 Review. [Link]
-
Fejős, I., et al. (2021). Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated cyclodextrins. Electrophoresis, 42(15-16), 1636-1644. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655. [Link]
-
Reddy, K. C., et al. (2021). A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. International Journal of Pharmaceutical and Biological Sciences, 11(3), L129-138. [Link]
-
European Medicines Agency. (2022). Sunosi, INN-solriamfetol hydrochloride - Assessment report for paediatric studies. [Link]
-
Al-Rifai, N., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PubMed. [Link]
-
U.S. Food and Drug Administration. (2018). NDA 211230 Review. [Link]
-
U.S. Food and Drug Administration. (2024). Draft Guidance on this compound. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]
-
Islam, R., & Chowdhury, A. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(1), 1-4. [Link]
-
European Medicines Agency. (2019). Sunosi - Assessment report. [Link]
-
U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology NDA Review and Evaluation. [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. d-nb.info [d-nb.info]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. e-b-f.eu [e-b-f.eu]
A Comparative In Vivo Analysis of Solriamfetol and Amphetamines for CNS Researchers
For researchers in neuropharmacology and drug development, a nuanced understanding of the in vivo effects of central nervous system (CNS) stimulants is paramount. This guide provides a detailed comparison of Solriamfetol, a newer wake-promoting agent, and the classic psychostimulant class of amphetamines. By examining their distinct mechanisms of action and resulting in vivo profiles, this document aims to equip researchers with the foundational knowledge to design and interpret preclinical and clinical studies.
Introduction: Delineating Two Classes of CNS Stimulants
Solriamfetol is a selective dopamine and norepinephrine reuptake inhibitor (DNRI) approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea.[1] Its pharmacological profile suggests a more targeted mechanism compared to traditional stimulants. Recent preclinical studies also indicate that Solriamfetol may act as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 1A (5-HT1A) receptor, which could contribute to its wake-promoting effects.
Amphetamines, on the other hand, are a long-established class of psychostimulants used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Their primary mechanism involves increasing the synaptic concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin, by promoting their release from presynaptic terminals and inhibiting their reuptake.[2] This broader mechanism of action contributes to their potent stimulant effects but also to a higher potential for abuse and cardiovascular side effects.[1]
Comparative In Vivo Effects: A Tabular Summary
The following table summarizes the key in vivo differences between Solriamfetol and amphetamines based on available preclinical and clinical data.
| Feature | Solriamfetol | Amphetamines | Supporting Evidence |
| Primary Mechanism | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI) | Release and reuptake inhibition of Dopamine, Norepinephrine, and Serotonin | Solriamfetol as a DNRI is well-established.[3] Amphetamines' mechanism is also extensively documented.[2] |
| TAAR1 Agonism | Potential agonist activity | Known agonist | Preclinical studies suggest Solriamfetol has TAAR1 agonist activity. Amphetamines are well-characterized TAAR1 agonists. |
| Locomotor Activity | Minimal to no increase at therapeutic doses; does not induce stereotypies | Dose-dependent increase in locomotor activity and induction of stereotypies at higher doses | Preclinical studies show Solriamfetol does not significantly increase locomotor activity or induce stereotypies compared to amphetamines.[3] Amphetamine-induced hyperlocomotion is a classic finding.[2][4] |
| Abuse Potential | Lower abuse potential; does not fully generalize to cocaine or amphetamine in drug discrimination studies at non-motor-impairing doses. | High abuse potential; readily self-administered and generalize to other stimulants in drug discrimination studies. | Drug discrimination studies indicate a lower abuse liability for Solriamfetol.[5] |
| Cardiovascular Effects | Can increase blood pressure and heart rate. | Known to cause significant increases in blood pressure and heart rate. | Both can have cardiovascular effects, but amphetamines are generally associated with more pronounced effects.[1][6] |
| Neurochemical Effects | Increases extracellular dopamine and norepinephrine primarily through reuptake inhibition. | Markedly increases extracellular dopamine and norepinephrine through both release and reuptake inhibition. | In vivo microdialysis studies confirm these distinct neurochemical profiles.[2][3] |
| Wakefulness/Sleep | Promotes wakefulness without rebound hypersomnia. | Potent wake-promoting effects, but can be associated with rebound hypersomnia. | Preclinical data suggests Solriamfetol has a favorable profile regarding rebound sleepiness. |
Mechanistic Differences: A Visual Representation
The distinct signaling pathways of Solriamfetol and amphetamines at the presynaptic terminal are visualized below.
Caption: Signaling pathways of Solriamfetol and Amphetamines.
Experimental Protocols for In Vivo Comparison
To empirically validate the differential effects of Solriamfetol and amphetamines, a series of well-established in vivo assays are essential. The following are detailed protocols for key experiments.
Locomotor Activity Assessment
This assay quantifies the stimulant effects of the compounds on spontaneous movement.
Methodology:
-
Habituation: Individually house rodents in clear polycarbonate cages equipped with infrared beams for at least 60 minutes to allow for acclimation to the novel environment and for baseline activity to stabilize.[7][8]
-
Drug Administration: Administer Solriamfetol, amphetamine, or vehicle via the appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) continuously for a predefined period (e.g., 120 minutes).[7]
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset, magnitude, and duration of the locomotor effects. Compare the total activity counts between treatment groups.
Drug Discrimination Assay
This paradigm assesses the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues.
Methodology:
-
Training: Train rodents in a two-lever operant chamber to press one lever for a food reward after administration of a known stimulant (e.g., d-amphetamine) and the other lever after vehicle administration.[9][10]
-
Acquisition Criteria: Continue training until the animals reliably select the correct lever (e.g., >80% accuracy for several consecutive sessions).[11]
-
Test Sessions: Once the discrimination is acquired, administer various doses of Solriamfetol or the training drug and record which lever the animal predominantly presses.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each test compound and dose. Full generalization (>80% drug-lever responding) indicates similar subjective effects to the training drug.
In Vivo Microdialysis for Neurotransmitter Monitoring
This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex).[12][13] Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid at a constant flow rate.[14]
-
Baseline Collection: Collect baseline dialysate samples for a stable period (e.g., 60-90 minutes) before drug administration.
-
Drug Administration and Sampling: Administer Solriamfetol, amphetamine, or vehicle and continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours.[15]
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express post-drug neurotransmitter levels as a percentage of the pre-drug baseline and compare the time course and magnitude of changes between treatment groups.
Cardiovascular Telemetry
This method provides continuous monitoring of cardiovascular parameters in conscious, unrestrained animals.
Methodology:
-
Transmitter Implantation: Surgically implant a telemetry transmitter capable of measuring blood pressure, heart rate, and electrocardiogram (ECG) into the abdominal aorta or carotid artery of the rodent.[16][17] Allow for a sufficient recovery period.
-
Baseline Recording: Record baseline cardiovascular data for at least 24 hours prior to drug administration to establish a stable diurnal rhythm.
-
Drug Administration: Administer Solriamfetol, amphetamine, or vehicle.
-
Continuous Monitoring: Continuously record cardiovascular parameters for an extended period post-dosing (e.g., 24 hours).
-
Data Analysis: Analyze the data for changes in systolic, diastolic, and mean arterial pressure, as well as heart rate. Compare the magnitude and duration of cardiovascular effects between the different treatment groups.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive in vivo comparison of Solriamfetol and amphetamines.
Caption: A workflow for comparing the in vivo effects of Solriamfetol and amphetamines.
Conclusion
The in vivo pharmacological profiles of Solriamfetol and amphetamines are markedly different. Solriamfetol exhibits a more selective mechanism of action, primarily as a dopamine and norepinephrine reuptake inhibitor, which translates to a distinct in vivo profile characterized by wake-promotion with a lower propensity for psychomotor stimulation and abuse potential compared to amphetamines. Amphetamines, with their broader mechanism of promoting monoamine release, induce robust stimulant effects that are accompanied by a higher risk of adverse cardiovascular events and a greater liability for abuse. For researchers investigating novel CNS-active compounds, understanding these differences is crucial for designing experiments that can accurately characterize the therapeutic potential and liability of new chemical entities. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.
References
-
Rothman, R. B., & Baumann, M. H. (2006). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. Journal of Pharmacology and Experimental Therapeutics, 318(3), 1234–1243. [Link]
-
Kumar, A., & Kulkarni, S. K. (2014). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 9(3), 325–341. [Link]
-
Vivonics Preclinical Ltd. (n.d.). Cardiovascular Telemetry. Retrieved January 22, 2026, from [Link]
-
de Biase, M., Schintu, N., Le-Ka, K., Jager, M., Femenia, T., Grel, P., ... & Schwartz, J. C. (2020). Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol. Neuropharmacology, 167, 107982. [Link]
-
Voikar, V., & Gaburro, S. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 864382. [Link]
-
Stolerman, I. P. (2010). Drug Discrimination. In Methods of Behavior Analysis in Neuroscience (2nd ed.). CRC Press/Taylor & Francis. [Link]
-
Unger, E. K., & Pomper, M. G. (2007). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.3. [Link]
-
Robbins, T. W. (2005). Locomotor activity and exploration. In Handbook of Behavioral Neuroscience (Vol. 16, pp. 21–38). Elsevier. [Link]
-
Heal, D. J., Smith, S. L., & Henningfield, J. E. (2020). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. British Journal of Pharmacology, 177(18), 4145–4158. [Link]
-
Daws, L. C., & Toney, G. M. (2007). Amphetamine and methylphenidate action on dopamine and norepinephrine release. ResearchGate. [Link]
-
Hope Center for Neurological Disorders. (n.d.). In Vivo Microdialysis. Retrieved January 22, 2026, from [Link]
-
Håkansson, A., & Berglund, M. (2022). Amphetamine use as a predictor of cardiovascular and cerebrovascular mortality and morbidity: a longitudinal cohort study of criminal justice clients. Frontiers in Psychiatry, 13, 998201. [Link]
-
Inotiv. (n.d.). Rodent Cardiovascular Telemetry. Retrieved January 22, 2026, from [Link]
-
Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved January 22, 2026, from [Link]
-
Sgoifo, A., Stilli, D., & Macchi, E. (2024). Jacketed telemetry in rats: a novel non-invasive method for cardiorespiratory phenotyping during treadmill exercise. Scientific Reports, 14(1), 1-11. [Link]
-
Abad, V. C. (2021). Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives. Nature and Science of Sleep, 13, 133–148. [Link]
-
Petersen, M. A., Jensen, K. L., Andreasen, J. T., & Woldbye, D. P. D. (2023). Within-animal comparison of microdialysis and fiber photometry in amphetamine-exposed mice. bioRxiv. [Link]
-
Bevins, R. A., & Bardo, M. T. (1999). Individual differences in response to novelty, amphetamine-induced activity and drug discrimination in rats. Psychopharmacology, 144(4), 353–361. [Link]
-
emka TECHNOLOGIES. (n.d.). Rats for cardiovascular research. Retrieved January 22, 2026, from [Link]
-
Thomsen, M., Fink-Jensen, A., Woldbye, D. P., & Sørensen, G. (2008). Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors. Psychopharmacology, 198(4), 485–493. [Link]
-
Sutton, A. K., & Simonds, S. E. (2021). The metabolic and cardiovascular effects of amphetamine are partially mediated by the central melanocortin system. Molecular Metabolism, 54, 101344. [Link]
-
Jensen, K. L., Petersen, M. A., Andreasen, J. T., & Woldbye, D. P. D. (2023). Within-Mice Comparison of Microdialysis and Fiber Photometry-Recorded Dopamine Biosensor during Amphetamine Response. ACS Chemical Neuroscience, 14(9), 1649–1658. [Link]
-
Holme, T. A. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments, (136), 57512. [Link]
-
Amuza Inc. (2015, May 29). Microdialysis - In Vivo System for Neurotransmitter Recovery. [Link]
-
Rossi, S., Fortunati, I., Carnevali, L., Baruffi, S., Mastorci, F., Trombini, M., ... & Stilli, D. (2014). The Effect of Aging on the Specialized Conducting System: A Telemetry ECG Study in Rats over a 6 Month Period. PLoS ONE, 9(11), e112697. [Link]
-
Melior Discovery. (n.d.). Locomotor Sensitization Study. Retrieved January 22, 2026, from [Link]
-
Wikipedia. (2023, December 2). Drug discrimination. [Link]
-
Rodríguez-Landa, J. F., Cueto-Escobedo, J., & Puga-Olguín, A. (2021). Behaviors evaluated in the locomotor activity test. ResearchGate. [Link]
-
Cirrito, J. R., & Holtzman, D. M. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Current Protocols in Neuroscience, 85(1), e53. [Link]
Sources
- 1. Profile of Solriamfetol in the Management of Excessive Daytime Sleepiness Associated with Narcolepsy or Obstructive Sleep Apnea: Focus on Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pitolisant, a wake-promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The metabolic and cardiovascular effects of amphetamine are partially mediated by the central melanocortin system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 12. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microdialysis - In Vivo System for Neurotransmitter Recovery [amuzainc.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiavascular telemetry for early assessment | Vivonics [vivonics-preclinical.com]
- 17. inotiv.com [inotiv.com]
A Comparative Analysis of Solriamfetol Hydrochloride Versus Placebo in the Management of Excessive Daytime Sleepiness
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Excessive daytime sleepiness (EDS) is a debilitating symptom prevalent in several sleep disorders, most notably narcolepsy and obstructive sleep apnea (OSA). It significantly impairs cognitive function, productivity, and overall quality of life.[1] Solriamfetol hydrochloride, a selective dopamine and norepinephrine reuptake inhibitor, has emerged as a prominent therapeutic agent for improving wakefulness in adult patients with EDS associated with these conditions.[2] This guide provides an in-depth, objective comparison of the efficacy of this compound versus placebo, drawing upon data from pivotal clinical trials.
Mechanism of Action: A Dual-Pronged Approach to Wakefulness
Solriamfetol's efficacy is rooted in its action as a dopamine and norepinephrine reuptake inhibitor (DNRI).[2][3] By blocking the reuptake of these key neurotransmitters in the synaptic cleft, solriamfetol increases their extracellular concentrations, leading to enhanced neuronal signaling in brain regions responsible for promoting wakefulness.[3] This dual action on both dopamine and norepinephrine pathways is thought to be central to its robust wake-promoting effects.[3]
Caption: Mechanism of action of solriamfetol.
Clinical Efficacy: Evidence from the TONES Program
The clinical development program for solriamfetol, known as TONES (Treatment of OSA and Narcolepsy Excessive Sleepiness), comprised several Phase 3 studies that systematically evaluated its efficacy and safety.[4] The primary endpoints in these trials were objective and subjective measures of sleepiness: the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).[5]
The TONES Clinical Trial Workflow: A Rigorous Evaluation
The TONES trials followed a structured, multi-phase design to ensure a thorough assessment of solriamfetol's effects. This typically included a screening phase, a titration phase to the assigned dose, a maintenance phase, and in some studies, a randomized withdrawal phase to confirm sustained efficacy.[6]
Sources
- 1. sleepeducation.org [sleepeducation.org]
- 2. health.alaska.gov [health.alaska.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Jazz Pharmaceuticals Presents Long-Term Safety and Efficacy Data from Phase 3 TONES 5 Study of Solriamfetol for Excessive Sleepiness in Narcolepsy or Obstructive Sleep Apnea [prnewswire.com]
An Indirect Comparative Analysis of Solriamfetol, Modafinil, and Armodafinil for the Management of Excessive Daytime Sleepiness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excessive daytime sleepiness (EDS) is a debilitating symptom of several sleep disorders, most notably narcolepsy and obstructive sleep apnea (OSA), significantly impairing patients' quality of life, productivity, and overall safety. Pharmacotherapy plays a crucial role in managing EDS. This guide provides an in-depth, indirect comparison of three key wakefulness-promoting agents: solriamfetol, modafinil, and armodafinil. The objective is to offer a comprehensive resource for researchers, clinicians, and pharmaceutical scientists by examining the mechanistic nuances, pharmacokinetic profiles, and comparative efficacy and safety data from available clinical studies.
Mechanistic Underpinnings: A Tale of Two Pathways
The wake-promoting effects of these agents are primarily attributed to their modulation of central nervous system monoaminergic pathways, albeit with distinct pharmacological profiles.
Solriamfetol , a newer entrant, functions as a dopamine and norepinephrine reuptake inhibitor (DNRI).[1][2][3] Its mechanism is characterized by a more balanced activity on both dopamine and norepinephrine transporters.[1][2] By blocking the reuptake of these neurotransmitters, solriamfetol increases their synaptic concentrations, leading to enhanced neuronal activity in brain regions associated with wakefulness and arousal.[1]
Modafinil and its R-enantiomer, armodafinil , are classified as atypical stimulants.[2][4] Their primary mechanism of action is thought to be the inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[2][4] While they also have downstream effects on other neurotransmitter systems, including norepinephrine, serotonin, histamine, and orexin, their direct affinity for the norepinephrine transporter is less pronounced than that of solriamfetol.[2] Armodafinil, being the isolated, longer-acting R-isomer of racemic modafinil, exhibits a similar mechanism of action but with a different pharmacokinetic profile.[2]
Figure 1: Simplified signaling pathways of Solriamfetol vs. Modafinil/Armodafinil.
Pharmacokinetic Profiles: A Comparative Overview
The pharmacokinetic properties of these drugs influence their dosing frequency and duration of action.
| Parameter | Solriamfetol | Modafinil | Armodafinil |
| Mechanism of Action | Dopamine and Norepinephrine Reuptake Inhibitor (DNRI)[1][2] | Atypical Dopamine Reuptake Inhibitor[2][4] | Atypical Dopamine Reuptake Inhibitor (R-enantiomer of modafinil)[2] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[1] | 2-4 hours[4] | ~2 hours (fasted)[5] |
| Elimination Half-Life | ~7.1 hours[2] | 12-15 hours (racemic mixture)[4] | ~15 hours[5] |
| Metabolism | Minimal, primarily excreted unchanged in urine[3] | Extensively hepatic (CYP3A4 substrate)[4] | Hepatic[5] |
Causality behind Experimental Choices: The distinct pharmacokinetic profiles, particularly the shorter half-life of solriamfetol compared to armodafinil and modafinil, necessitate different considerations in clinical practice regarding dosing schedules and the potential for accumulation. The minimal metabolism of solriamfetol suggests a lower propensity for drug-drug interactions mediated by cytochrome P450 enzymes compared to modafinil.
Indirect Efficacy Comparison: Insights from Meta-Analyses
Direct head-to-head clinical trials comparing all three agents are limited. Therefore, this guide synthesizes data from indirect treatment comparisons and network meta-analyses, which provide the best available evidence for comparative efficacy. The primary endpoints in these studies are improvements in objective and subjective measures of sleepiness: the Maintenance of Wakefulness Test (MWT) and the Epworth Sleepiness Scale (ESS).
Efficacy in Obstructive Sleep Apnea (OSA)
A network meta-analysis of 14 randomized controlled trials (3,085 patients) with EDS associated with OSA found that solriamfetol, armodafinil-modafinil, and pitolisant were all effective in reducing daytime sleepiness compared to placebo.[6] The analysis suggested that solriamfetol was likely the most effective in improving ESS scores at 4 weeks.[6] Another indirect treatment comparison involving six randomized controlled trials (1,714 participants) with OSA also concluded that solriamfetol (150 mg or 300 mg) had the highest probability of improvement on the ESS and MWT at 12 weeks compared to modafinil and armodafinil.[5]
Efficacy in Narcolepsy
A systematic review and network meta-analysis of 17 randomized controlled trials in patients with narcolepsy demonstrated that solriamfetol showed a greater magnitude of effect on the MWT compared to modafinil/armodafinil, sodium oxybate, and pitolisant.[7] Specifically, the mean difference in MWT improvement for solriamfetol versus modafinil was 5.54 minutes.[7] Solriamfetol also demonstrated a greater improvement in ESS scores compared to the other treatments.[7]
Table 2: Summary of Indirect Efficacy Findings
| Indication | Outcome Measure | Comparative Efficacy Findings |
| Obstructive Sleep Apnea | Epworth Sleepiness Scale (ESS) | Solriamfetol likely superior to armodafinil-modafinil at 4 weeks.[6] Solriamfetol at 150mg or 300mg had the highest probability of improvement at 12 weeks.[5] |
| Maintenance of Wakefulness Test (MWT) | Solriamfetol at 150mg or 300mg had the highest probability of improvement at 12 weeks.[5] | |
| Narcolepsy | Maintenance of Wakefulness Test (MWT) | Solriamfetol showed a significantly greater improvement compared to modafinil (mean difference of 5.54 minutes).[7] |
| Epworth Sleepiness Scale (ESS) | Solriamfetol demonstrated a greater magnitude of effect compared to other treatments.[7] |
Safety and Tolerability: A Comparative Profile
The safety profiles of these agents are a critical consideration in their clinical application.
Solriamfetol: Common adverse events include headache, nausea, decreased appetite, anxiety, and insomnia.[8] It is also associated with dose-dependent increases in blood pressure and heart rate.[3]
Modafinil and Armodafinil: The most frequently reported side effects are headache, nausea, nervousness, anxiety, and insomnia.[1][8] While generally well-tolerated, there is a risk for serious skin reactions, including Stevens-Johnson syndrome.
An indirect comparison in OSA patients found that less than 2% of patients using solriamfetol, modafinil, or armodafinil experienced serious adverse events or those leading to discontinuation.[5] However, another meta-analysis suggested that armodafinil-modafinil probably increases the risk of discontinuation due to adverse events, and solriamfetol may also increase this risk, albeit with lower certainty.[1][9]
Table 3: Common Adverse Events (Frequency >5%)
| Adverse Event | Solriamfetol | Modafinil/Armodafinil |
| Headache | Yes[8] | Yes[1][8] |
| Nausea | Yes[8] | Yes[1][8] |
| Decreased Appetite | Yes | No |
| Anxiety | Yes[8] | Yes[1][8] |
| Insomnia | Yes[8] | Yes[1][8] |
| Increased Blood Pressure/Heart Rate | Yes[3] | Less common |
Experimental Protocols
Maintenance of Wakefulness Test (MWT)
The MWT is an objective measure of the ability to stay awake.
Protocol:
-
The test is typically conducted during the day and consists of four 40-minute trials separated by two-hour intervals.[10][11]
-
Patients are seated in a quiet, dimly lit room and instructed to try to remain awake for as long as possible without using any extraordinary measures to prevent sleep (e.g., singing, fidgeting).[11]
-
Continuous electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset.
-
Each trial is terminated after 40 minutes if the patient remains awake, or after the unequivocal onset of sleep.[11]
-
The primary outcome is the mean sleep latency across the four trials.
Figure 2: Experimental workflow for the Maintenance of Wakefulness Test (MWT).
Epworth Sleepiness Scale (ESS)
The ESS is a subjective, self-administered questionnaire that assesses a patient's general level of daytime sleepiness.
Protocol:
-
The questionnaire consists of eight questions that ask the individual to rate their likelihood of dozing in various situations on a 4-point scale (0 = would never doze; 1 = slight chance of dozing; 2 = moderate chance of dozing; 3 = high chance of dozing).[12][13][14]
-
The situations include activities such as sitting and reading, watching TV, and as a passenger in a car.[12][14]
-
The total score ranges from 0 to 24, with a score of 10 or greater being indicative of significant daytime sleepiness.[12][15]
Conclusion
The indirect evidence available to date suggests that solriamfetol may offer a greater magnitude of improvement in both objective and subjective measures of wakefulness for patients with EDS due to narcolepsy and OSA when compared to modafinil and armodafinil. While all three agents are generally well-tolerated, solriamfetol's distinct pharmacologic profile as a DNRI and its pharmacokinetic properties, including minimal metabolism, differentiate it from the atypical stimulants modafinil and armodafinil. The choice of agent for a particular patient will depend on a comprehensive evaluation of their clinical profile, including the severity of EDS, comorbidities, and potential for drug interactions. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these important therapeutic options.
References
-
Ronnebaum S, Bron M, Patel D, et al. Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea. J Clin Sleep Med. 2021;17(12):2543–2555. [Link]
-
Pitre T, et al. Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea: Comparison of wake-promoting agents in OSA. ResearchGate. 2022. [Link]
-
Zhan S, Ye H, Li N, et al. Treatment of excessive daytime sleepiness in narcolepsy. Nat Sci Sleep. 2023;15:219-233. [Link]
-
Modafinils Versus Solriamfetol for Various Sleep Disorders. Docwire News. 2024. [Link]
-
Anti Narcolepsy Agents: Armodafinil/modafinil/Lumryz/Sunosi/Wakix/Xyrem/ Xywav. Washington State Health Care Authority. 2023. [Link]
-
Armodafinil vs Solriamfetol Comparison. Drugs.com. [Link]
-
Modafinil - Wikipedia. [Link]
-
Comparing Treatments for Excessive Daytime Sleepiness in OSA. Docwire News. 2023. [Link]
-
Epworth Sleepiness Scale. Centers for Disease Control and Prevention. [Link]
-
Mechanism of Action for Excessive Daytime Sleepiness (EDS) Due to OSA | SUNOSI® (solriamfetol) for HCPs. SUNOSI HCP. [Link]
-
Pitre T, et al. Comparative Efficacy and Safety of Wakefulness-Promoting Agents for Excessive Daytime Sleepiness in Patients With Obstructive Sleep Apnea: A Systematic Review and Network Meta-analysis. Ann Intern Med. 2023;176(5):651-660. [Link]
-
Sleep Disorders Unit ST VINCENT'S HOSPITAL INFORMATION for your Maintenance of Wakefulness Test (MWT). St Vincent's Hospital. [Link]
-
About the ESS. Epworth Sleepiness Scale. [Link]
-
EPWORTH SLEEPINESS SCALE (ESS) The following questionnaire will help you measure your general level of daytime sleepiness. Inova. [Link]
-
Maintenance of Wakefulness Test (MWT): An Overview. Sleep Foundation. 2023. [Link]
-
Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine. PubMed Central. 2021. [Link]
-
Epworth Sleepiness Scale. Asthma + Lung UK. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Modafinils Versus Solriamfetol for Various Sleep Disorders | Docwire News [docwirenews.com]
- 3. sleepeducation.org [sleepeducation.org]
- 4. Modafinil - Wikipedia [en.wikipedia.org]
- 5. Indirect treatment comparison of solriamfetol, modafinil, and armodafinil for excessive daytime sleepiness in obstructive sleep apnea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Efficacy and Safety of Wakefulness-Promoting Agents for Excessive Daytime Sleepiness in Patients With Obstructive Sleep Apnea : A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. drugs.com [drugs.com]
- 9. Comparing Treatments for Excessive Daytime Sleepiness in OSA | Docwire News [docwirenews.com]
- 10. svhlunghealth.com.au [svhlunghealth.com.au]
- 11. Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdc.gov [cdc.gov]
- 13. About the ESS – Epworth Sleepiness Scale [epworthsleepinessscale.com]
- 14. inova.org [inova.org]
- 15. Epworth Sleepiness Scale | Asthma + Lung UK [asthmaandlung.org.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Solriamfetol Hydrochloride in a Research Setting
The lifecycle of a chemical compound within a research and development setting extends far beyond its synthesis and application in experimentation. A commitment to scientific integrity necessitates a rigorous and responsible approach to the entire lifecycle, culminating in its proper disposal. Solriamfetol hydrochloride, a dopamine and norepinephrine reuptake inhibitor investigated for its wakefulness-promoting properties, requires meticulous handling not only during use but, critically, during its disposal.
This guide provides an in-depth protocol for the safe and compliant disposal of this compound. As a Schedule IV controlled substance with documented aquatic toxicity, its disposal is governed by stringent federal regulations and environmental stewardship principles. Adherence to these procedures is not merely a matter of compliance but a fundamental aspect of laboratory safety, environmental protection, and the prevention of drug diversion.
Hazard Identification and Risk Assessment
Before handling any waste, it is imperative to understand the compound's intrinsic risks. This compound presents a dual-risk profile: its pharmacological activity as a controlled substance and its environmental hazards.
-
Diversion Risk: As a U.S. Drug Enforcement Administration (DEA) Schedule IV controlled substance, all inventories, including waste, must be meticulously tracked and secured to prevent illicit use.
-
Environmental Hazard: Safety Data Sheets (SDS) classify solriamfetol as H410: "Very toxic to aquatic life with long lasting effects".[1] This classification strictly prohibits disposal via sewer systems (i.e., flushing down the drain), as wastewater treatment plants are often not equipped to remove such pharmaceutical compounds, leading to environmental contamination.[2][3]
The following table summarizes the essential safety profile for this compound.
| Property | Identifier / Information | Source(s) |
| Chemical Name | (R)-2-Amino-3-phenylpropyl carbamate hydrochloride | [4] |
| CAS Number | 178429-65-7 | [4] |
| GHS Hazard Statements | H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects. | [1] |
| DEA Schedule | Schedule IV Controlled Substance | [5] |
| Required PPE | Safety goggles with side-shields, appropriate chemical-resistant gloves, lab coat. | [6][7] |
Overarching Regulatory Framework
Disposal procedures for this compound are primarily dictated by two federal agencies:
-
Drug Enforcement Administration (DEA): The DEA's regulations, outlined in 21 CFR Parts 1300-1317, mandate that controlled substances designated for disposal must be rendered "non-retrievable".[5][8] This means the substance must be permanently and irreversibly altered to a state where it cannot be transformed back into a usable form.
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste.[9] The aquatic toxicity of solriamfetol places it under these stringent disposal guidelines, which prohibit land or water disposal without proper treatment.[10]
It is crucial to recognize that institutional and local regulations may impose additional requirements. Always consult your institution's Environmental Health & Safety (EH&S) department for specific protocols.
Waste Segregation: The Foundational Step
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow.[11][12] Mixing different waste categories can lead to hazardous reactions and complicates the disposal process. The following decision tree illustrates the characterization process for solriamfetol-contaminated waste.
Caption: Waste Characterization Decision Tree for this compound.
Step-by-Step Segregation Protocol
| Waste Stream | Description | Container & Labeling | Disposal Pathway |
| Bulk Hazardous Waste | Unused or expired neat solriamfetol HCl powder; concentrated stock solutions; residual material in primary containers. | BLACK Hazardous Chemical Waste Container. Must be securely sealed and clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard warnings. | Collection by institutional EH&S or a licensed hazardous waste contractor for off-site incineration.[6] |
| Trace-Contaminated Solid Waste | Disposable items with incidental contact: gloves, weigh boats, bench paper, empty vials, pipette tips. | YELLOW Trace Hazardous/Chemotherapy Waste Container. | Collection by a licensed contractor for regulated medical waste incineration.[11] |
| Trace-Contaminated Liquid Waste | Aqueous waste from experiments (e.g., buffer solutions, cell culture media). Note: Organic solvent waste must be segregated separately. | SEALED, LEAK-PROOF Hazardous Liquid Waste Container (typically glass or polyethylene). Label clearly with all chemical constituents and their approximate percentages. | Collection by institutional EH&S or a licensed hazardous waste contractor for off-site incineration or other approved treatment. |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or any item capable of puncturing skin that has come into contact with solriamfetol HCl. | RED Puncture-Proof Sharps Container. Must be labeled as containing hazardous drug-contaminated sharps. | Collection by a licensed contractor for incineration.[11] |
Approved Disposal and Destruction Methodologies
The ultimate goal of disposal is to meet the DEA's "non-retrievable" standard.[8] For this compound in a research setting, this is achieved through a documented chain of custody leading to destruction by a licensed third party.
Primary Pathway: Off-Site Incineration
High-temperature incineration is the gold standard and most common method for destroying both hazardous chemical waste and controlled substances.
-
Mechanism: The process operates at temperatures (>850°C) that permanently destroy the active pharmaceutical ingredient (API), breaking it down into basic elements and preventing its release into the environment.
-
Causality: This method is preferred because it simultaneously addresses both the DEA's non-retrievable requirement and the EPA's regulations for hazardous waste, effectively neutralizing the compound's pharmacological activity and environmental toxicity.[8]
-
Procedure:
-
Waste is accumulated in the segregated, properly labeled containers described in Section 3.
-
Containers are stored in a secure, designated Satellite Accumulation Area (SAA) within the laboratory, with access limited to authorized personnel.
-
A licensed hazardous waste hauler, contracted by your institution, collects the waste.
-
The waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for incineration.
-
Alternative: On-Site Chemical Neutralization
For certain dilute aqueous waste streams, some institutions may permit on-site neutralization using commercially available products (e.g., activated charcoal-based slurries).[10]
-
Mechanism: These systems work by adsorbing the API onto the surface of the charcoal, rendering it inert and non-retrievable.
-
Causality: This can be a viable option for trace-contaminated liquids, reducing the volume of liquid hazardous waste that must be transported off-site.
-
Protocol: This method MUST be explicitly approved by your institution's EH&S department. The treated slurry itself is then disposed of as solid hazardous waste, typically via incineration. Never assume this method is acceptable without institutional validation.
The overall workflow from the lab bench to final destruction is a critical, documented process.
Caption: End-to-End Disposal Workflow for this compound.
Documentation: The Key to Compliance
Every step of the disposal process must be documented to ensure a complete and auditable chain of custody.
-
Internal Waste Logs: Maintain a logbook in the laboratory's SAA. Record the date, type of waste, quantity, and the initials of the individual adding waste to a container.
-
DEA Form 41 ("Registrants Inventory of Drugs Surrendered"): This form is the official record of controlled substance destruction.[13] When waste is collected by a licensed reverse distributor or destruction company, they will typically complete this form and provide your institution with a copy as part of the Certificate of Destruction. These records must be maintained for a minimum of two years.[14]
By adhering to this comprehensive guide, researchers and drug development professionals can ensure the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility. This commitment validates the integrity of our work from discovery through to the final disposition of all related materials.
References
-
Title: Environmental and Health Consequences of Pharmaceutical Disposal Methods: A Scoping Review Source: PubMed URL: [Link]
-
Title: Consequences of Improperly Disposed Pharmaceuticals Source: Daniels Health URL: [Link]
-
Title: The Environmental Impact of Improper Pharmaceutical Waste Disposal Source: Bio-MED Regulated Waste Solutions URL: [Link]
-
Title: Improper Pharmaceutical Disposal and Its Effects on Our Environment Source: Secure Waste URL: [Link]
-
Title: FDA Guidelines on Proper Methods of Disposing of Unused Medicine Source: HealthWarehouse URL: [Link]
-
Title: The Environmental Risks of Improper Medicine Disposal Source: EcoMENA URL: [Link]
-
Title: DEA Pharmaceutical Disposal Regulations Source: Rx Destroyer URL: [Link]
-
Title: MATERIAL SAFETY DATA SHEETS SOLRIAMFETOL S-ENANTIOMER IMPURITY Source: Cleanchem Laboratories URL: [Link]
-
Title: Drug Disposal: FDA's Flush List for Certain Medicines Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Laboratory waste disposal procedure at a GMP site Source: GMP FOR YOU URL: [Link]
-
Title: New FDA Web Page w/Disposal Instructions for Select Meds Source: Ohio Pharmacists Association URL: [Link]
-
Title: Summary of DEA Final Rule on Disposal of Controlled Substances Source: California Pharmacists Association URL: [Link]
-
Title: DEA Rule on the Disposal of Controlled Substances Source: American Society of Health-System Pharmacists (ASHP) URL: [Link]
-
Title: Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance Source: MedPro Disposal URL: [Link]
-
Title: Proper Disposal in Pharmaceutical Research is Extremely Important Source: Rx Destroyer URL: [Link]
-
Title: Safe Disposal of Medicines Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained Source: MedPro Disposal URL: [Link]
-
Title: Prescribing Information | SUNOSI® (solriamfetol) Source: SUNOSI URL: [Link]
-
Title: FDA changes policies regarding pharmaceutical waste disposal Source: MedPro Disposal URL: [Link]
-
Title: Safety Data Sheet - this compound Source: ProbeChem URL: [Link]
-
Title: A guide to the disposal of pharmaceutical waste Source: Anenta URL: [Link]
-
Title: Solriamfetol HCl - MSDS Source: KM Pharma Solution Private Limited URL: [Link]
-
Title: Solriamfetol|178429-62-4|MSDS Source: DC Chemicals URL: [Link]
-
Title: Sunosi, INN-solriamfetol Source: European Medicines Agency (EMA) URL: [Link]
-
Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]
Sources
- 1. Solriamfetol|178429-62-4|MSDS [dcchemicals.com]
- 2. getbiomed.com [getbiomed.com]
- 3. securewaste.net [securewaste.net]
- 4. kmpharma.in [kmpharma.in]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 8. medprodisposal.com [medprodisposal.com]
- 9. danielshealth.com [danielshealth.com]
- 10. rxdestroyer.com [rxdestroyer.com]
- 11. benchchem.com [benchchem.com]
- 12. gmpsop.com [gmpsop.com]
- 13. easyrxcycle.com [easyrxcycle.com]
- 14. ashp.org [ashp.org]
A Comprehensive Guide to the Safe Handling of Solriamfetol Hydrochloride in a Laboratory Setting
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle Solriamfetol hydrochloride. Our goal is to be your preferred resource for laboratory safety, offering in-depth guidance that extends beyond the product itself. This guide is structured to provide a deep, practical understanding of the necessary precautions, grounded in scientific principles and regulatory standards.
Understanding the Compound: this compound
This compound is a dopamine and norepinephrine reuptake inhibitor (DNRI) used to treat excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] It is a white to off-white solid that is highly soluble in water.[2][3] While some safety data sheets (SDS) may classify it as non-hazardous, others indicate it has acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects.[4] Furthermore, it is classified as a Schedule IV controlled substance by the Drug Enforcement Administration (DEA), indicating a potential for abuse.[1][5]
Understanding these properties is crucial for implementing the correct handling procedures. The primary risks in a laboratory setting involve inhalation of dust particles, skin and eye contact, and accidental ingestion. Given its pharmacological activity, even small exposures could potentially lead to adverse physiological effects, such as increased blood pressure and heart rate, anxiety, and insomnia.[2][6][7]
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment (PPE), it is critical to emphasize the importance of engineering controls. These are measures designed to isolate or remove the hazard at the source.
-
Ventilation: Always handle this compound in a well-ventilated area.[4][8] For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a chemical fume hood or a powder containment hood is mandatory.
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the work area.[8]
Personal Protective Equipment (PPE): Your Personal Barrier
The selection of appropriate PPE is critical to prevent direct contact with this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solids | Safety goggles with side-shields | Nitrile or latex gloves | Lab coat or impervious clothing | N95 respirator or higher |
| Preparing Solutions | Safety goggles with side-shields | Nitrile or latex gloves | Lab coat or impervious clothing | Not typically required if in a fume hood |
| General Handling | Safety goggles with side-shields | Nitrile or latex gloves | Lab coat | Not typically required |
| Spill Cleanup | Safety goggles with side-shields | Heavy-duty nitrile or latex gloves | Impervious clothing/coveralls | N95 respirator or higher |
Rationale for PPE Selection
-
Eye Protection: Safety goggles with side-shields are essential to protect against splashes or airborne particles.[8]
-
Hand Protection: Protective gloves, such as nitrile or latex, provide a barrier against skin contact.[8] Always inspect gloves for tears or holes before use and change them frequently.
-
Body Protection: A lab coat or impervious clothing protects your skin and personal clothing from contamination.[8]
-
Respiratory Protection: When handling the powder outside of a containment hood, a suitable respirator is necessary to prevent inhalation of airborne particles.[8]
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Caption: Sequential process for donning and doffing PPE.
Safe Handling and Storage Protocols
Adherence to strict protocols is necessary to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary engineering controls and PPE are in place. Designate a specific area for handling this compound.
-
Weighing: If possible, weigh the compound directly in the receiving vessel within a chemical fume hood or powder containment hood to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Avoidance of Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4][8] As a Schedule IV substance, it must be stored in accordance with DEA security requirements (21 CFR 1301.71-93).[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is vital.
Spill Cleanup
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.[8]
-
Absorb: For liquid spills, use an inert, absorbent material like diatomite or universal binders.[8] For solid spills, carefully scoop the material to avoid creating dust.
-
Decontaminate: Wipe down the spill area and any contaminated equipment with alcohol.[8]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.[8]
Spill Cleanup Workflow
Caption: Step-by-step workflow for cleaning up a chemical spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
Disposal Plan: Regulatory Compliance and Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations.
-
Controlled Substance Disposal: As a DEA Schedule IV substance, all disposal must be in accordance with 21 CFR part 1317.[5] This may involve transferring the waste to a DEA-registered reverse distributor.
-
Chemical Waste: Unused or waste this compound should be disposed of through an approved waste disposal plant.[4] Avoid releasing it into drains or the environment.[4][8]
-
De-risking for Trash Disposal: For small quantities of unused tablets where a take-back program is not available, the FDA recommends mixing the tablets with an undesirable substance like dirt or used coffee grounds, placing the mixture in a sealed plastic bag, and then disposing of it in the household trash.[10] This method should only be used as a last resort and in compliance with institutional guidelines.
Conclusion
The safe handling of this compound in a research setting is predicated on a thorough understanding of its properties, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and disposal. By implementing these guidelines, you can create a safe and compliant laboratory environment.
References
-
Solriamfetol | 178429-62-4 | MSDS. (n.d.). DC Chemicals. Retrieved from [Link]
-
Material Safety Data Sheets Solriamfetol S-Enantiomer Impurity. (n.d.). Cleanchem Laboratories. Retrieved from [Link]
-
Sunosi, INN-solriamfetol hydrochloride. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Schedules of Controlled Substances: Placement of Solriamfetol in Schedule IV. (2019, June 17). Federal Register. Retrieved from [Link]
-
Solriamfetol. (n.d.). PubChem. Retrieved from [Link]
-
SUNOSI (solriamfetol) tablets, for oral use. (2019). U.S. Food and Drug Administration. Retrieved from [Link]
-
Solriamfetol: Uses, Dosage, Side Effects, Warnings. (2024, October 3). Drugs.com. Retrieved from [Link]
-
Solriamfetol: Side Effects, Uses, Dosage, Interactions, Warnings. (2022, March 31). RxList. Retrieved from [Link]
-
Center for Drug Evaluation and Research Application Number: 211230Orig1s000. (2018, December 14). U.S. Food and Drug Administration. Retrieved from [Link]
-
Product Monograph Including Patient Medication Information: Sunosi. (2022, August 24). Axsome Malta Ltd. Retrieved from [Link]
-
Prescribing Information | SUNOSI® (solriamfetol). (n.d.). Jazz Pharmaceuticals. Retrieved from [Link]
Sources
- 1. Solriamfetol | C10H14N2O2 | CID 10130337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sunosi.com [sunosi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Solriamfetol|178429-62-4|MSDS [dcchemicals.com]
- 5. Federal Register :: Schedules of Controlled Substances: Placement of Solriamfetol in Schedule IV [federalregister.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. Solriamfetol: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
